2-Amino-1-(2-chlorophenyl)ethanol hydrochloride
Description
BenchChem offers high-quality 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-1-(2-chlorophenyl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4,8,11H,5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTIVJJQSYZVAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590047 | |
| Record name | 2-Amino-1-(2-chlorophenyl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40570-86-3 | |
| Record name | 2-Amino-1-(2-chlorophenyl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Spectral Analysis of 2-Amino-1-(2-chlorophenyl)ethanol Hydrochloride
Molecular Structure and Spectroscopic Overview
The first step in any spectral analysis is a thorough understanding of the molecule's structure. 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride possesses a chiral center at the benzylic carbon bearing the hydroxyl group, an aminomethyl group that exists as an ammonium chloride salt, and a chlorinated aromatic ring. Each of these features imparts a unique signature on its spectra.
Caption: Molecular Structure of 2-Amino-1-(2-chlorophenyl)ethanol Hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For amine hydrochlorides, the choice of solvent is critical to observe exchangeable protons.
Experimental Protocol: NMR Sample Preparation
The causality behind selecting an appropriate solvent is paramount for obtaining a high-quality spectrum, particularly for a hydrochloride salt. Protic solvents like D₂O or CD₃OD can lead to the rapid exchange of the ammonium (N⁺-H) and hydroxyl (O-H) protons with deuterium, causing their signals to broaden or disappear entirely.[1]
Protocol:
-
Weigh approximately 10-15 mg of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an aprotic solvent that slows down proton exchange, allowing for the observation of N-H and O-H signals.[1][2]
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
The sample is now ready for analysis on an NMR spectrometer (e.g., 400 MHz or higher).
Caption: Predicted major fragmentation pathways in ESI-MS.
Conclusion
The structural elucidation of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride is reliably achieved through a combination of NMR, IR, and MS techniques. The key to a successful analysis lies in understanding the profound impact of the ammonium hydrochloride group on the spectral data. In ¹H NMR, this manifests as a downfield shift of adjacent protons and a characteristic broad signal for the N⁺-H₃ protons, best observed in an aprotic solvent like DMSO-d₆. IR spectroscopy provides definitive confirmation through the presence of a strong, broad ammonium stretching band between 2800-2400 cm⁻¹. Finally, mass spectrometry confirms the mass of the parent amine and reveals characteristic fragmentation patterns, such as dehydration and alpha-cleavage. This guide provides the foundational protocols and interpretive knowledge for researchers to confidently characterize this and similar molecules.
References
-
Bambrook, S. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
PubChem. (n.d.). 2-Amino-1-(2-chlorophenyl)ethanol. PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR? ResearchGate. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
LibreTexts Chemistry. (2023). 24.10: Spectroscopy of Amines. LibreTexts. [Link]
-
Reddit. (2023). How to detect a HCl salt in organic compounds. r/chemistry. [Link]
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Tsujikawa, K., & Kuwayama, K. (2001). Formation of [M+HC1+H]+ Type Ions Observed in CAD Spectra. Journal of the Mass Spectrometry Society of Japan. [Link]
-
Patil, S. B., et al. (2012). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences. [Link]
Sources
Physicochemical properties of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-1-(2-chlorophenyl)ethanol Hydrochloride
Introduction
2-Amino-1-(2-chlorophenyl)ethanol hydrochloride is a key chemical intermediate, primarily utilized in the synthesis of pharmaceuticals and other biologically active compounds.[1] Its structure, featuring a chiral center and a halogenated aromatic ring, makes it a valuable building block in drug discovery and development. Understanding its fundamental physicochemical properties is paramount for researchers and scientists in optimizing reaction conditions, developing robust analytical methods, ensuring purity, and establishing appropriate storage protocols.
This guide provides a comprehensive technical overview of the core physicochemical characteristics of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride. It is designed for professionals in research, development, and quality control, offering not just data, but also the underlying scientific rationale for the analytical methodologies described.
Chemical Identity and Molecular Structure
A precise understanding of the molecule's identity is the foundation for all subsequent analysis.
Nomenclature and Chemical Identifiers
-
IUPAC Name: 2-amino-1-(2-chlorophenyl)ethan-1-ol hydrochloride
-
Synonyms: α-(Aminomethyl)-2-chlorobenzenemethanol hydrochloride, 2-Chlorophenylethanolamine hydrochloride[2]
-
Molecular Formula: C₈H₁₀ClNO · HCl (or C₈H₁₁Cl₂NO)
-
Molecular Weight: 208.09 g/mol [3]
Molecular Structure and Key Features
The molecule consists of a 2-chlorophenyl group attached to an ethanolamine backbone. The presence of a hydroxyl group and an amino group on adjacent carbons makes it a 1,2-amino alcohol. The hydrochloride salt form enhances its stability and aqueous solubility. The structure contains a single chiral center at the carbon atom bonded to the hydroxyl group (C1), meaning it can exist as (R) and (S) enantiomers. Commercial sources may provide it as a racemic mixture or as a specific enantiomer.
Caption: Molecular structure of 2-Amino-1-(2-chlorophenyl)ethanol Hydrochloride.
Core Physicochemical Properties
The physical properties dictate the compound's behavior in various environments, influencing its handling, formulation, and reactivity. The hydrochloride salt form is generally an off-white to white powder or solid.[3]
| Property | Value | Source |
| Appearance | Off-white powder/solid | [3] |
| Molecular Formula | C₈H₁₁Cl₂NO | [3] |
| Molecular Weight | 208.09 g/mol | [3] |
| Melting Point (Free Base) | 63 °C | [1] |
| Solubility | Soluble in water. The free base is soluble in water and most organic solvents. | [1][3] |
| pKa (Predicted) | ~10 - 11.3 (for the amino group in related derivatives) | [4] |
| Storage Temperature | Room temperature or 0-8°C, protected from light. | [3][5][6] |
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the molecular structure and identity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For the hydrochloride salt, spectra are typically acquired in deuterated water (D₂O) or DMSO-d₆.
Predicted ¹H NMR Spectral Data (in D₂O)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Ar-H | 7.3 - 7.8 | Multiplet (m) | 4H | Aromatic protons |
| CH-OH | ~5.2 | Doublet of doublets (dd) or Triplet (t) | 1H | Methine proton |
| CH₂-NH₃⁺ | ~3.2 - 3.5 | Multiplet (m) | 2H | Methylene protons |
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Aromatic C-Cl) | ~132 |
| C (Aromatic C-C) | ~138 |
| CH (Aromatic) | ~127 - 130 |
| CH-OH | ~72 |
| CH₂-NH₃⁺ | ~46 |
This protocol ensures the acquisition of a high-quality, reproducible spectrum, a cornerstone of trustworthy analytical data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube. Using a pipette with a small cotton plug can filter out any particulate matter that could degrade spectral quality.
-
-
Instrument Setup & Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent to maintain a stable magnetic field.
-
Shim the magnetic field to achieve maximum homogeneity, which is critical for high resolution and sharp peaks.
-
Acquire the spectrum using standard parameters (e.g., 16-64 scans, a relaxation delay of 1-2 seconds).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift axis using the residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O) or an internal standard.
-
Integrate the peaks to determine the relative ratios of protons.
-
Caption: Standard workflow for Nuclear Magnetic Resonance (NMR) analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. Electrospray Ionization (ESI) in positive mode is ideal for the hydrochloride salt.
-
Expected Ion: The primary ion observed will be the protonated free base [M+H]⁺.
-
m/z Value: C₈H₁₁ClNO⁺ would have a theoretical monoisotopic mass of approximately 172.0529. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrations.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3200 - 3500 | O-H | Stretching (broad) |
| 2800 - 3100 | N-H in R-NH₃⁺ | Stretching (broad) |
| 3000 - 3100 | C-H (Aromatic) | Stretching |
| 2850 - 2960 | C-H (Aliphatic) | Stretching |
| ~1600, ~1475 | C=C (Aromatic) | Stretching |
| 1000 - 1100 | C-O (Alcohol) | Stretching |
| 750 - 770 | C-Cl | Stretching |
Chromatographic Analysis for Purity
High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity of pharmaceutical intermediates.[7] A well-designed method provides a self-validating system for quality control.
Reverse-Phase HPLC (RP-HPLC)
Causality in Method Selection: RP-HPLC is the preferred method for 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride. The nonpolar stationary phase (e.g., C18) effectively retains the molecule via hydrophobic interactions with its chlorophenyl ring. The use of a polar mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, allows for controlled elution.[7] Incorporating a buffer or acid in the mobile phase maintains a consistent low pH, ensuring the primary amine remains protonated (R-NH₃⁺). This suppresses its interaction with any residual silanol groups on the stationary phase, resulting in sharp, symmetrical peaks and reproducible retention times—hallmarks of a robust and trustworthy method.
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare an aqueous buffer (e.g., 10 mM potassium phosphate, adjusted to pH 3.0) or a 0.1% solution of an acid like formic acid in water. Filter through a 0.45 µm filter.
-
Mobile Phase B: HPLC-grade acetonitrile or methanol.
-
-
Standard/Sample Preparation:
-
Prepare a stock solution of the compound in the mobile phase or a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1.0 mg/mL.
-
For the purity assay, dilute this stock solution to ~0.1 mg/mL.
-
-
Chromatographic Conditions:
| Parameter | Typical Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic or gradient elution (e.g., 60% A, 40% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at ~210 nm or ~254 nm |
| Injection Volume | 10 µL |
-
Data Analysis:
-
Run a blank (diluent) injection first, followed by the sample injection.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Caption: General workflow for HPLC purity analysis.
Stability and Storage
Proper storage is crucial to maintain the integrity of the compound.
-
Recommended Conditions: Suppliers often recommend storage at room temperature or refrigerated (0-8°C).[3][5][6] It should be kept in a tightly sealed container, protected from light and moisture.
-
Potential Degradation: As an amino alcohol, potential degradation pathways could include oxidation of the alcohol or amine functionalities. The hydrochloride salt form is generally more stable against oxidative and other degradation pathways compared to the free base.
Conclusion
2-Amino-1-(2-chlorophenyl)ethanol hydrochloride is a compound whose utility in scientific research is underpinned by its distinct physicochemical properties. A thorough characterization using NMR, MS, and IR spectroscopy confirms its identity, while chromatographic methods like RP-HPLC provide a reliable means of quantifying its purity. The data and protocols presented in this guide offer researchers and drug development professionals the necessary framework to confidently handle, analyze, and utilize this important chemical intermediate, ensuring the integrity and reproducibility of their work.
References
-
ChemBK. (2024). 2-Amino-1-(2-chlorophenyl)ethanol. Available at: [Link]
-
J. Braz. Chem. Soc. (N/A). Supplementary Information. Available at: [Link]
-
The Royal Society of Chemistry. (N/A). Supporting information. Available at: [Link]
-
PubChem. (N/A). 2-Amino-1-(2-chlorophenyl)ethanol. Available at: [Link]
-
NIST. (N/A). Ethanol, 2,2'-((m-chlorophenyl)imino)di-. Available at: [Link]
-
Arctom. (N/A). CAS NO. 23496-56-2 | 2-Amino-1-(2-chlorophenyl)ethanol HCl. Available at: [Link]
- Google Patents. (N/A). EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.
-
SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. Available at: [Link]
-
US EPA. (N/A). Ethanol, 2-[(2-chlorophenyl)amino]- - Substance Details. Available at: [Link]
- Google Patents. (N/A). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
-
PubChem. (N/A). 2-Amino-1-chloroethanol. Available at: [Link]
Sources
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- 3. chemimpex.com [chemimpex.com]
- 4. EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives - Google Patents [patents.google.com]
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2-Amino-1-(2-chlorophenyl)ethanol hydrochloride CAS number 23496-56-2 properties
An In-Depth Technical Guide to 2-Amino-1-(2-chlorophenyl)ethanol Hydrochloride (CAS 23496-56-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-(2-chlorophenyl)ethanol is an organic compound belonging to the phenylethanolamine class of molecules.[1] Identified by the CAS Number 23496-56-2 for its free base form, this compound is a valuable chiral building block in medicinal and synthetic chemistry.[1][2] Its structure, featuring a primary amine, a secondary alcohol, and a chlorinated phenyl ring, makes it a versatile intermediate for the synthesis of more complex, biologically active compounds.[1][3] The hydrochloride salt form enhances its stability and aqueous solubility, making it more amenable for use in various experimental and developmental settings, particularly in pharmaceutical research targeting neurological disorders.[4]
This guide provides a comprehensive technical overview of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride, covering its physicochemical properties, a validated synthesis and characterization workflow, key applications, and essential safety protocols. The information herein is synthesized to support professionals in leveraging this compound for advanced research and development projects.
Physicochemical and Computed Properties
The fundamental properties of a compound are critical for its application in experimental design, from selecting appropriate solvents to predicting its behavior in biological systems. The data below is compiled for both the free base and its more commonly used hydrochloride salt.
| Property | Value | Source |
| IUPAC Name | 2-amino-1-(2-chlorophenyl)ethanol | [2] |
| Synonyms | 2-chlorophenylethanolamine, alpha-(Aminomethyl)-2-chlorobenzenemethanol | [2] |
| CAS Number | 23496-56-2 (for free base) | [2][3][5] |
| Molecular Formula | Free Base: C₈H₁₀ClNO HCl Salt: C₈H₁₁Cl₂NO | [2][3] |
| Molecular Weight | Free Base: 171.62 g/mol HCl Salt: 208.08 g/mol | [2][3] |
| Appearance | Free Base: Colorless to slightly yellow liquid HCl Salt: White to off-white solid | [3][6] |
| Melting Point | 63 °C (free base) | [3] |
| Boiling Point | 108-112 °C (at 0.25 Torr, for free base) | [3] |
| Solubility | Soluble in water and most organic solvents. The hydrochloride salt exhibits enhanced water solubility. | [3][4] |
| Predicted Density | 1.260±0.06 g/cm³ (free base) | [3] |
| XLogP3 | 0.8 (free base) | [2] |
Synthesis and Purification Workflow
The synthesis of 1,2-amino alcohols like 2-Amino-1-(2-chlorophenyl)ethanol is most commonly achieved through the reduction of the corresponding α-amino ketone. This method is reliable and allows for stereochemical control if a chiral reducing agent or catalyst is employed.[7]
Synthetic Principle
The core of the synthesis involves the reduction of the carbonyl group in α-(aminomethyl)-2-chlorobenzyl ketone hydrochloride to a secondary alcohol. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol is a cost-effective and efficient reagent for this transformation. The acidic conditions from the hydrochloride salt of the starting material are neutralized during the reaction or workup to yield the final product.
Caption: A typical synthetic workflow for the preparation of 2-Amino-1-(2-chlorophenyl)ethanol HCl.
Detailed Experimental Protocol
Objective: To synthesize 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride from its ketone precursor.
Materials:
-
α-(Aminomethyl)-2-chlorobenzyl ketone hydrochloride
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve α-(aminomethyl)-2-chlorobenzyl ketone hydrochloride (1.0 eq) in anhydrous methanol (10 mL per gram of starting material). Cool the solution to 0°C in an ice bath.
-
Causality: The reaction is cooled to control the exothermic reaction of NaBH₄ with the solvent and the carbonyl group, preventing side reactions.
-
-
Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Causality: A slight excess of NaBH₄ ensures the complete reduction of the ketone. Monitoring by TLC or LC-MS is advised to confirm the disappearance of the starting material.
-
-
Workup: Cool the reaction mixture back to 0°C and cautiously quench the excess NaBH₄ by the slow addition of 1 M HCl until gas evolution ceases. Adjust the pH to ~8-9 with saturated NaHCO₃ solution.
-
Causality: The acid quench neutralizes the unreacted hydride. Subsequent basification deprotonates the ammonium salt to the free amine, facilitating its extraction into an organic solvent.
-
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Causality: Multiple extractions ensure efficient recovery of the product. The brine wash removes residual water and inorganic salts.
-
-
Salt Formation and Purification: To the dried ethyl acetate solution, add a 2 M solution of HCl in diethyl ether dropwise until precipitation is complete. Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride.
-
Causality: The formation of the hydrochloride salt allows for purification by precipitation/recrystallization, as the salt is typically a stable, crystalline solid with lower solubility in nonpolar organic solvents than its free base form.
-
Analytical Characterization
Confirming the identity, structure, and purity of the synthesized compound is a critical, self-validating step in any chemical workflow.[6] A multi-faceted analytical approach ensures the material meets the required specifications for subsequent research.
Caption: A logical workflow for the comprehensive analytical validation of the final compound.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride.
Methodology:
-
Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[6]
-
Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher spectrometer.[6]
-
Expected ¹H NMR Signals (in D₂O): A complex multiplet for the aromatic protons (~7.3-7.6 ppm), a doublet of doublets for the benzylic proton (CH-OH) (~5.1-5.3 ppm), and two distinct multiplets for the diastereotopic methylene protons (CH₂-NH₃⁺) (~3.2-3.5 ppm).
-
Expected ¹³C NMR Signals (in D₂O): Signals corresponding to the aromatic carbons (127-140 ppm), the carbon bearing the hydroxyl group (~70 ppm), and the aminomethyl carbon (~45 ppm).
-
Validation: The observed chemical shifts, coupling constants, and integrations must be consistent with the proposed structure.
Protocol 2: High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of the main compound and detect any impurities.[6]
Methodology:
-
System: A reverse-phase HPLC system with UV detection.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% TFA in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 254 nm.
-
Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of ~1 mg/mL.
-
Validation: Purity is determined by the area percentage of the main peak. For drug development applications, a purity of ≥98% is typically required.[6]
Applications in Research and Drug Development
2-Amino-1-(2-chlorophenyl)ethanol hydrochloride serves as a critical starting material and intermediate in several areas of chemical and pharmaceutical science.
-
Pharmaceutical Development: As a phenylethanolamine derivative, it is a key building block for synthesizing drug candidates. The specific ortho-chloro substitution provides a unique electronic and steric profile compared to its para- or meta-isomers, allowing for the fine-tuning of a molecule's interaction with biological targets. It is particularly relevant for developing agents targeting the central nervous system, similar to its analogs.[4]
-
Chiral Ligand Synthesis: The amino alcohol functionality is a classic motif for the synthesis of chiral ligands used in asymmetric catalysis. These ligands can be crucial for the stereoselective synthesis of other complex molecules.
-
Structure-Activity Relationship (SAR) Studies: In drug discovery campaigns, this compound can be used to synthesize a library of derivatives to probe the SAR of a particular biological target. The chlorine atom can serve as a metabolic blocking site or engage in specific halogen bonding interactions.
The broader class of 2-amino-1-phenylethanol derivatives has demonstrated a range of biological activities, including potential antimalarial effects against Plasmodium falciparum.[8]
Safety, Handling, and Storage
Proper handling of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride is essential to ensure laboratory safety.
-
Hazard Identification: The compound may be irritating to the eyes, skin, and respiratory system.[3] It should be handled with care, assuming it is harmful if swallowed, in contact with skin, or if inhaled.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.[9]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9] Avoid direct contact with skin and eyes.[9]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9][10] Store away from incompatible materials such as strong oxidizing agents.[9]
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[11]
-
Skin Contact: Wash off immediately with plenty of water and soap.[11]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[11]
-
Conclusion
2-Amino-1-(2-chlorophenyl)ethanol hydrochloride is a chemical intermediate of significant value to the scientific community. Its well-defined physicochemical properties, established synthetic routes, and versatile chemical handles make it an important tool for advancing drug discovery and chemical synthesis. By adhering to the rigorous analytical and safety protocols outlined in this guide, researchers can confidently and safely utilize this compound to achieve their scientific objectives.
References
- Supplementary Information. [No Title] J. Braz. Chem. Soc. [URL: https://www.scielo.br/j/jbchs/a/X9vV3J8bYgGqgY9G9kYn7Xf/?
- ACCELA CHEMBIO INC. (n.d.). SAFETY DATA SHEET. [URL: https://www.accelachembio.com/msds/AC-3094.pdf]
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An In-depth Technical Guide to the Crystal Structure of 2-Amino-1-(2-chlorophenyl)ethanol Hydrochloride
This guide provides a comprehensive technical overview of the methodologies and analytical frameworks required to determine and understand the crystal structure of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes established protocols with expert insights to facilitate the structural elucidation and solid-state characterization of this and similar active pharmaceutical ingredients (APIs).
Introduction: The Imperative of Structural Elucidation
2-Amino-1-(2-chlorophenyl)ethanol is a chiral amino alcohol that serves as a critical intermediate in organic synthesis, particularly for pharmaceutical compounds.[1] Its hydrochloride salt is of significant interest due to the potential for improved stability, solubility, and bioavailability—hallmarks of salt forms in drug development.[2] The precise three-dimensional arrangement of atoms and molecules within the crystal lattice dictates fundamental physicochemical properties, including melting point, dissolution rate, and polymorphism. A thorough understanding of the crystal structure is, therefore, not merely an academic exercise but a cornerstone of rational drug design and formulation.
This guide will delineate a robust, field-proven workflow for the synthesis, crystallization, and definitive structural analysis of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride. We will explore the causality behind key experimental choices, from solvent selection in crystallization to the parameters of X-ray diffraction, ensuring a self-validating and reproducible scientific narrative.
Synthesis and Single Crystal Growth: A Protocol Grounded in First Principles
The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of diffraction-quality single crystals. The following protocols are designed to achieve these prerequisites.
Synthesis of 2-Amino-1-(2-chlorophenyl)ethanol Hydrochloride
The synthesis of the hydrochloride salt typically involves the preparation of the free base followed by salt formation. A common synthetic route to the parent amino alcohol involves the reduction of an α-amino ketone.[3]
Protocol 1: Synthesis of the Hydrochloride Salt
-
Free Base Preparation: A precursor such as 2-amino-1-(2-chlorophenyl)ethan-1-one is dissolved in a suitable solvent like methanol.
-
Reduction: The ketone is reduced using a reducing agent (e.g., sodium borohydride) under controlled temperature conditions to yield the free base, 2-Amino-1-(2-chlorophenyl)ethanol.
-
Salt Formation: The purified free base is dissolved in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether).
-
Acidification: A stoichiometric amount of hydrochloric acid (e.g., as a solution in the same solvent or as gaseous HCl) is added dropwise with stirring.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a cold, non-polar solvent to remove impurities, and dried under vacuum.
Crystallization: The Art and Science of Single Crystal Growth
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization method is critical.
Protocol 2: Single Crystal Growth by Slow Evaporation
-
Solvent Screening: The synthesized hydrochloride salt is tested for solubility in a range of solvents of varying polarity (e.g., methanol, ethanol, water, acetonitrile). The ideal solvent is one in which the compound is sparingly soluble at room temperature.
-
Preparation of a Saturated Solution: A saturated solution of the salt is prepared in the chosen solvent, gently warming if necessary to ensure complete dissolution.
-
Filtration: The solution is filtered through a syringe filter (0.22 µm) into a clean crystallizing dish to remove any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: The dish is covered with a perforated parafilm to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.
-
Crystal Harvesting: Once well-formed, single crystals are carefully harvested from the mother liquor.
Single-Crystal X-ray Diffraction: The Definitive Structural Analysis
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the atomic-level structure of a crystalline solid.[4] The following workflow outlines the critical steps from data collection to structure refinement.
Experimental Workflow for SCXRD
The diagram below illustrates the comprehensive workflow for determining the crystal structure.
Sources
An In-depth Technical Guide to the Solubility of 2-Amino-1-(2-chlorophenyl)ethanol Hydrochloride in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride in various organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document serves as a vital resource for researchers, scientists, and drug development professionals by detailing the foundational principles of solubility, the physicochemical characteristics of the compound, and robust, step-by-step experimental protocols for generating reliable and reproducible solubility data. The methodologies outlined herein are based on established principles of physical chemistry and analytical science, ensuring a scientifically rigorous approach to solubility assessment.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
Solubility, defined by IUPAC as the analytical composition of a saturated solution expressed as a proportion of a designated solute in a designated solvent, is a fundamental physicochemical property that governs the developability of a drug candidate. For a drug to be absorbed and exert its therapeutic effect, it must first be in a dissolved state at the site of absorption. Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, the failure of a promising therapeutic agent.
2-Amino-1-(2-chlorophenyl)ethanol hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds, possesses structural features—an aromatic ring, a hydroxyl group, and an amine hydrochloride salt—that dictate its interactions with different solvent environments. As an amine hydrochloride salt, it is expected to exhibit higher solubility in polar protic solvents due to favorable ion-dipole interactions and hydrogen bonding.[1] Conversely, its solubility is anticipated to be significantly lower in nonpolar aprotic solvents that cannot effectively solvate the ionic species.[1]
This guide will provide the necessary theoretical background and practical methodologies to empower researchers to quantitatively determine the solubility of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride in a range of organic solvents, thereby facilitating informed decisions in process chemistry, formulation development, and preclinical studies.
Physicochemical Properties of 2-Amino-1-(2-chlorophenyl)ethanol and its Hydrochloride Salt
Understanding the intrinsic properties of a compound is paramount to predicting and interpreting its solubility behavior. While data for the hydrochloride salt is limited, the properties of the free base provide valuable insights.
Table 1: Physicochemical Properties of 2-Amino-1-(2-chlorophenyl)ethanol
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClNO | [2] |
| Molecular Weight | 171.62 g/mol | [2] |
| Melting Point | 63 °C | [3] |
| Boiling Point | 108-112 °C at 0.25 Torr | [3] |
| CAS Number | 23496-56-2 | [2] |
| Qualitative Solubility | Soluble in water and most organic solvents; insoluble in aliphatic hydrocarbons. | [3] |
The hydrochloride salt, 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride (CAS Number: 40570-86-3), will have a higher molecular weight (208.08 g/mol for a related 4-chloro isomer hydrochloride) and is expected to be a crystalline solid with a higher melting point than the free base.[4][5] The presence of the ionic hydrochloride group significantly increases its polarity, which is a key determinant of its solubility profile.
Theoretical Framework: Factors Influencing Solubility
The solubility of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride is a multifactorial phenomenon governed by the interplay between the solute, the solvent, and the experimental conditions.
-
Solvent Polarity: The principle of "like dissolves like" is central. Polar solvents, particularly those capable of hydrogen bonding such as alcohols (methanol, ethanol), will more effectively solvate the polar hydroxyl group and the ionic amine hydrochloride of the solute.
-
Temperature: The dissolution of most solid compounds is an endothermic process; therefore, solubility tends to increase with temperature.[6] However, this relationship must be experimentally determined for each solute-solvent system.
-
pH of the Medium: While less relevant for non-aqueous organic solvents, any residual water and the acidic nature of the hydrochloride salt can influence the ionization state of the molecule, thereby affecting its solubility.
-
Crystalline Structure: The crystal lattice energy of the solid hydrochloride salt must be overcome by the solvation energy for dissolution to occur. Different polymorphic forms of the compound can exhibit different solubilities.
Experimental Determination of Solubility: A Step-by-Step Guide
The isothermal saturation method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[1] This section provides a detailed protocol that can be adapted for various organic solvents.
Isothermal Saturation Method
This method involves creating a saturated solution of the compound at a constant temperature and then quantifying the concentration of the dissolved solute.
Workflow for Isothermal Saturation Method
Caption: Workflow for the isothermal saturation solubility determination method.
Detailed Protocol:
-
Preparation of Saturated Solutions: Add an excess amount of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride to a series of sealed vials, each containing a known volume of the selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane). The presence of excess solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a thermostatic shaker bath set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be determined in preliminary studies.[1]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to permit the undissolved solid to settle. For finer suspensions, centrifuge the vials to facilitate the separation of the solid and liquid phases.[1]
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining particulate matter, filter the supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial.
-
Quantification: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase for HPLC analysis). Quantify the concentration of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride in the diluted sample using a validated analytical method, such as HPLC-UV.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and reliable method for quantifying the concentration of the dissolved compound. A reversed-phase HPLC method is generally suitable for this type of molecule.
Table 2: Suggested HPLC-UV Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water with 0.1% TFA (Gradient or Isocratic) | A common mobile phase for reversed-phase chromatography. TFA helps to improve peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | ~210-225 nm | Aromatic compounds typically exhibit strong absorbance in this UV range. |
| Injection Volume | 10 µL | A standard volume for analytical HPLC. |
Protocol for HPLC Analysis:
-
Standard Preparation: Prepare a series of standard solutions of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the diluted, filtered sample from the solubility experiment.
-
Concentration Determination: Using the calibration curve, determine the concentration of the compound in the diluted sample.
-
Solubility Calculation: Calculate the solubility of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride in the original organic solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or g/100 mL).
Logical Flow for HPLC Quantification
Caption: Logical relationship for quantification using HPLC-UV.
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 3: Hypothetical Solubility Data for 2-Amino-1-(2-chlorophenyl)ethanol Hydrochloride at 25°C
| Solvent | Solvent Polarity Index | Predicted Solubility Trend | Experimentally Determined Solubility (mg/mL) |
| Methanol | 5.1 | High | To be determined |
| Ethanol | 4.3 | High | To be determined |
| Isopropanol | 3.9 | Moderate | To be determined |
| Acetone | 5.1 | Moderate | To be determined |
| Dichloromethane | 3.1 | Low | To be determined |
| Ethyl Acetate | 4.4 | Low | To be determined |
| Toluene | 2.4 | Very Low | To be determined |
| Hexane | 0.1 | Insoluble | To be determined |
Safety and Handling
While a specific safety data sheet (SDS) for 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride was not found, related compounds indicate that it should be handled with care. It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All experimental work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has provided a comprehensive roadmap for researchers to understand and experimentally determine the solubility of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride in organic solvents. By adhering to the principles of isothermal saturation and employing a validated HPLC-UV method for quantification, scientists can generate the critical data needed to advance their research and development activities. The systematic approach outlined here ensures the scientific integrity and reproducibility of the solubility data, which is fundamental to successful pharmaceutical development.
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An In-Depth Technical Guide to the Thermal Stability and Degradation of 2-Amino-1-(2-chlorophenyl)ethanol Hydrochloride
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Unknown
In the landscape of pharmaceutical development, a thorough understanding of a molecule's stability is paramount to ensuring its safety, efficacy, and shelf-life. This guide focuses on 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride, a compound often utilized as a pharmaceutical intermediate.[1] A critical examination of the available scientific literature reveals a conspicuous absence of dedicated studies on the thermal stability and degradation pathways of this specific molecule. Therefore, this document serves a dual purpose: to synthesize the foundational chemical principles that govern its likely stability and to provide a robust, experience-driven framework for researchers to conduct their own definitive stability-indicating studies. As such, this guide is structured not as a mere recitation of established data, but as a proactive, methodological blueprint for investigation.
Section 1: Molecular Profile and Predicted Stability
2-Amino-1-(2-chlorophenyl)ethanol hydrochloride is a phenylethanolamine derivative.[2] Its structure, featuring a primary amine, a secondary alcohol, and a chlorinated aromatic ring, presents several potential sites for degradation.
Physicochemical Properties (of the free base):
| Property | Value | Source |
|---|---|---|
| Molar Mass | 171.62 g/mol | [1] |
| Melting Point | 63 °C | [1] |
| Boiling Point | 108-112 °C (at 0.25 Torr) | [1] |
| Flash Point | 147.2°C |[1] |
The hydrochloride salt form is expected to have a higher melting point and greater aqueous solubility compared to the free base.
Predicted Degradation Pathways
Based on the functional groups present, we can hypothesize several degradation pathways under various stress conditions. This predictive approach is a crucial first step in designing comprehensive forced degradation studies.[3]
-
Oxidation: The secondary alcohol is a prime target for oxidation, potentially yielding a ketone. The primary amine is also susceptible to oxidation, which could lead to the formation of N-oxides or hydroxylamines.[4]
-
Thermal Degradation: At elevated temperatures, molecules of this class can undergo dehydration (elimination of water from the ethanol side chain) or deamination (loss of the amino group). Thermal decomposition of amino acids, a related class of compounds, often results in the release of water and ammonia, with the solid residue forming peptide-like bonds.[5][6]
-
Photodegradation: The chlorinated aromatic ring may be susceptible to photolytic cleavage or other light-induced reactions, a common pathway for many pharmaceutical compounds.
-
Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions, especially when combined with heat, could potentially promote side reactions.
The following diagram illustrates these predicted initial degradation routes.
Caption: Workflow for TGA-DSC analysis of thermal stability.
Forced Degradation Studies and Stability-Indicating HPLC Method Development
Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method. [7][8]The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). [9] Protocol 2: Forced Degradation Study
-
Stock Solution: Prepare a stock solution of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride in a suitable solvent (e.g., a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid powder to a light source according to ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
Protocol 3: Stability-Indicating RP-HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the workhorse for stability studies. [10][11]
-
Instrumentation: HPLC system with a photodiode array (PDA) or UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to separate the parent compound from its more polar or non-polar degradants.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Monitor at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 210 nm or 225 nm).
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust. The key is to demonstrate that all degradation products are resolved from the parent peak.
The following diagram outlines the logical flow of developing a stability-indicating method.
Caption: Logical workflow for developing a stability-indicating HPLC method.
Section 3: Characterization of Degradation Products
Once degradation is observed and the HPLC method is established, the next critical step is the identification and characterization of the degradation products. This is typically achieved using hyphenated techniques.
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the most powerful tool for this purpose. The HPLC separates the degradants, and the mass spectrometer provides mass-to-charge ratio (m/z) information, which can be used to determine the molecular weight of the degradants. Tandem MS (MS/MS) provides fragmentation patterns that help in structure elucidation.
Conclusion and Forward-Looking Recommendations
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Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). ResearchGate. [Link]
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Degradation Behaviour of Fresh and Pre-Used Ethanolamine. (n.d.). ResearchGate. [Link]
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Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid. (n.d.). ResearchGate. [Link]
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Reduction of Nonpolar Amino Acids to Amino Alcohols to Enhance Volatility for High-Precision Isotopic Analysis. (n.d.). PubMed. [Link]
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DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL. (n.d.). IJRPC. [Link]
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Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia. [Link]
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Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi. (2017). bioRxiv. [Link]
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MSDS of (S)-2-amino-1-(3-chlorophenyl)ethanol. (2013). Capot Chemical. [Link]
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Elucidating the Mechanism of Action of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride: A Technical Guide for Preclinical Research
Abstract: This technical guide outlines a comprehensive, multi-tiered research program to definitively characterize the mechanism of action of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride. While direct pharmacological data for this specific molecule is limited in publicly accessible literature, its structural resemblance to the phenylethanolamine class of compounds strongly suggests a potential interaction with adrenergic receptors and subsequent modulation of downstream signaling pathways. This document provides a logical framework and detailed experimental protocols for researchers and drug development professionals to systematically investigate this hypothesis, from initial target engagement to in vivo neurochemical effects. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility, forming a robust foundation for preclinical assessment.
Introduction and Hypothesized Mechanism of Action
2-Amino-1-(2-chlorophenyl)ethanol hydrochloride is an organic compound belonging to the phenylethanolamine family.[1][2] Structurally, it is an analog of norepinephrine, a critical endogenous neurotransmitter.[3] Compounds within this structural class, such as other substituted phenylethanolamines, are well-documented to exert their effects by interacting with G protein-coupled receptors (GPCRs), most notably the adrenergic receptors (α and β subtypes).[4][5]
Based on this structural analogy, we hypothesize that 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride acts as a modulator of adrenergic signaling. The primary scientific question is whether it functions as an agonist, antagonist, or has a mixed pharmacological profile at these receptors. The ortho-chloro substitution on the phenyl ring is expected to influence receptor affinity and selectivity compared to endogenous catecholamines.
The proposed central hypothesis is that 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride directly binds to one or more adrenergic receptor subtypes, leading to the activation or inhibition of downstream second messenger systems, such as the adenylyl cyclase/cAMP pathway. This guide will detail the necessary experimental workflows to test this hypothesis rigorously.
Experimental Workflow for Mechanism of Action Elucidation
A systematic approach is essential to characterize the pharmacological profile of a novel compound. The following workflow is designed to progress from broad, initial screening to more specific, functional characterization.
Caption: Experimental workflow for MOA elucidation.
Phase 1: Receptor Binding Assays
The initial and most critical step is to determine if the compound physically interacts with the hypothesized molecular targets. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[6][7]
Objective
To determine the binding affinity (Ki) of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride for a panel of adrenergic receptors (e.g., α1, α2, β1, β2, β3).
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is adapted from standard methodologies.[6][8]
-
Receptor Preparation:
-
Utilize commercially available cell membranes from cell lines stably expressing the human adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Thaw membrane aliquots on ice and resuspend in ice-cold assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[8]
-
Determine protein concentration using a standard method like the Pierce® BCA assay.[8]
-
-
Assay Setup:
-
Perform the assay in a 96-well plate format.[8]
-
To each well, add in sequence:
-
50 µL of a known concentration of a specific radioligand (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [3H]-Dihydroalprenolol for β receptors). The concentration should be approximately the Kd value of the radioligand for its receptor.
-
50 µL of a range of concentrations of the unlabeled test compound (2-Amino-1-(2-chlorophenyl)ethanol hydrochloride) or vehicle.
-
150 µL of the prepared cell membrane homogenate (typically 50-120 µg protein for tissue).[8]
-
-
For determination of non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known, unlabeled competing ligand.
-
-
Incubation and Filtration:
-
Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[8]
-
Terminate the reaction by rapid vacuum filtration onto glass fiber filters (e.g., GF/C filters presoaked in 0.3% PEI) using a 96-well harvester.[8]
-
Wash the filters rapidly with ice-cold wash buffer to separate bound from free radioligand.
-
-
Quantification and Data Analysis:
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity trapped on the filters using a scintillation counter.[8]
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Expected Data Output
The results of these experiments can be summarized in a table to compare the affinity of the compound across different receptor subtypes.
| Receptor Subtype | Radioligand Used | Test Compound Ki (nM) |
| α1 Adrenergic | [3H]-Prazosin | TBD |
| α2 Adrenergic | [3H]-Yohimbine | TBD |
| β1 Adrenergic | [3H]-Dihydroalprenolol | TBD |
| β2 Adrenergic | [3H]-Dihydroalprenolol | TBD |
| β3 Adrenergic | [125I]-Iodocyanopindolol | TBD |
| TBD: To Be Determined |
Phase 2: Functional Assays (cAMP Accumulation)
Once binding is confirmed, the next logical step is to determine the functional consequence of that binding. For adrenergic receptors, which are coupled to Gs (stimulatory) or Gi (inhibitory) proteins, measuring the downstream second messenger cyclic adenosine monophosphate (cAMP) is a robust method to assess functional activity.[9][10]
Objective
To determine if 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride acts as an agonist (stimulates cAMP production), an antagonist (blocks agonist-induced cAMP production), or an inverse agonist (reduces basal cAMP levels).
Hypothesized Signaling Pathways
Caption: Hypothesized GPCR signaling pathways.
Experimental Protocol: cAMP Accumulation Assay
This protocol is based on common immunoassay formats like HTRF or luminescence-based methods.[9][11]
-
Cell Culture:
-
Culture cells stably expressing the adrenergic receptor of interest (e.g., β2-adrenergic receptor) to near confluence in the appropriate plate format (e.g., 384-well).
-
Prior to the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Agonist Mode Assay:
-
Add increasing concentrations of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride to the cells.
-
Include a known full agonist (e.g., Isoproterenol for β receptors) as a positive control.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Antagonist Mode Assay:
-
Pre-incubate the cells with increasing concentrations of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride.
-
Add a fixed concentration (EC80) of a known agonist (e.g., Isoproterenol).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
For Gi-coupled receptors (e.g., α2), stimulate the cells with Forskolin (a direct adenylyl cyclase activator) and measure the compound's ability to inhibit this stimulation.[10]
-
-
Detection and Analysis:
-
Lyse the cells and follow the manufacturer's protocol for the specific cAMP detection kit (e.g., add detection reagents).[12]
-
Measure the signal (e.g., fluorescence or luminescence). The signal is typically inversely proportional to the amount of cAMP produced.
-
For agonist mode, plot the signal against the log concentration of the test compound to determine the EC50 and Emax.
-
For antagonist mode, plot the signal against the log concentration of the test compound to determine the IC50, from which the Kb (antagonist dissociation constant) can be calculated.
-
Expected Data Output
| Receptor Subtype | Assay Mode | Test Compound EC50/IC50 (nM) | Emax (% of Control Agonist) |
| β2 Adrenergic | Agonist | TBD | TBD |
| β2 Adrenergic | Antagonist | TBD | N/A |
| α2 Adrenergic | Agonist (Inhibition of Forskolin) | TBD | TBD |
| TBD: To Be Determined; N/A: Not Applicable |
Phase 3: In Vivo Neurochemical Profiling
Following in vitro characterization, it is crucial to understand the compound's effect in a complex biological system. In vivo microdialysis is a powerful technique to measure neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals, providing a direct assessment of a drug's neurochemical impact.[13][14][15]
Objective
To determine if systemic administration of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride modulates the release of norepinephrine and dopamine in brain regions relevant to adrenergic function, such as the prefrontal cortex or nucleus accumbens.
Experimental Protocol: In Vivo Microdialysis
This protocol provides a general framework for conducting microdialysis in rodents.[13][16]
-
Surgical Preparation:
-
Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest. Secure the cannula with dental cement.
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).[17]
-
Allow the system to stabilize and collect baseline samples (dialysates) at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration and Sample Collection:
-
After establishing a stable baseline, administer 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride systemically (e.g., via intraperitoneal injection) at various doses.
-
Continue to collect dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for neurotransmitter content (norepinephrine, dopamine, and their metabolites) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Quantify the concentration of each neurotransmitter in the samples.
-
Express the post-administration neurotransmitter levels as a percentage of the average baseline levels.
-
Plot the mean percentage change from baseline over time for each dose group.
-
Expected Data Output
| Brain Region | Neurotransmitter | Dose 1 (% Baseline Change) | Dose 2 (% Baseline Change) | Dose 3 (% Baseline Change) |
| Prefrontal Cortex | Norepinephrine | TBD | TBD | TBD |
| Prefrontal Cortex | Dopamine | TBD | TBD | TBD |
| Nucleus Accumbens | Dopamine | TBD | TBD | TBD |
| TBD: To Be Determined. Data would represent the peak effect or area under the curve. |
Conclusion and Future Directions
This guide presents a structured, hypothesis-driven approach to elucidate the mechanism of action of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride. By systematically progressing through receptor binding, functional cell-based assays, and in vivo neurochemical profiling, researchers can build a comprehensive pharmacological profile of the compound. The data generated will definitively determine its affinity, efficacy, and selectivity for adrenergic receptors and its subsequent impact on central neurotransmitter systems.
Successful characterization could warrant further investigation into its therapeutic potential in disorders where adrenergic modulation is beneficial. Subsequent studies could explore receptor desensitization, β-arrestin recruitment, and off-target screening to build a complete safety and efficacy profile.
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from Gifford Bioscience website.[6]
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Limbird, L. E. (n.d.). Radioligand binding methods: practical guide and tips.[7]
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An In-depth Technical Guide to the Biological Activity of 2-Amino-1-(2-chlorophenyl)ethanol Hydrochloride
Abstract
This technical guide provides a comprehensive overview of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride, a key pharmaceutical intermediate. While direct biological activity data for this specific compound is limited, its significance in drug discovery and development is profound. This document will delve into its physicochemical properties, synthesis, and stereochemistry. The core of this guide will focus on the inferred biological activity and pharmacological context of this molecule, drawing insights from the broader class of phenylethanolamines and the therapeutic applications of its derivatives. We will explore the structure-activity relationships that make this compound a valuable starting material and provide exemplary experimental protocols for the synthesis and evaluation of its derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage this versatile chemical scaffold.
Introduction: A Versatile Building Block in Medicinal Chemistry
2-Amino-1-(2-chlorophenyl)ethanol hydrochloride is an organic compound belonging to the phenylethanolamine class.[1] Its chemical structure, featuring a chlorinated phenyl ring, an ethanolamine backbone, and a chiral center, makes it a highly valuable intermediate in the synthesis of a wide array of biologically active molecules.[2] While not typically used as a therapeutic agent itself, its structural motifs are present in many endogenous neurotransmitters, such as norepinephrine and epinephrine, and in numerous synthetic drugs.[1][3] The primary utility of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride lies in its role as a scaffold that can be chemically modified to create novel drug candidates with specific pharmacological profiles.
The presence of the ortho-chloro substituent on the phenyl ring is a key feature that medicinal chemists exploit to modulate the lipophilicity, electronic properties, and metabolic stability of the final drug molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties.[4] This guide will illuminate the scientific rationale behind its use and provide a roadmap for its application in drug discovery projects.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and formulation.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClNO · HCl | [5] |
| Molecular Weight | 208.09 g/mol | [5] |
| Appearance | Off-white powder | [5] |
| Solubility | Soluble in water | [2] |
| Storage Conditions | 0-8°C | [5] |
Synthesis and the Imperative of Stereochemistry
2-Amino-1-(2-chlorophenyl)ethanol hydrochloride can be synthesized through various methods, often involving the reduction of a corresponding α-amino ketone precursor. The synthesis of chiral 1,2-amino alcohols is a well-established field in organic chemistry.[6]
A critical aspect of the chemistry of 2-Amino-1-(2-chlorophenyl)ethanol is its chirality, as it possesses a stereocenter at the carbon atom bearing the hydroxyl group. The biological activity of its derivatives is often highly dependent on the stereochemistry at this center. For instance, a patent for a derivative, (R,R)-5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylic acid disodium salt, notes that the (R,R)-enantiomer has 47 times higher activity than its (S,S)-counterpart.[5] This underscores the necessity of employing stereoselective synthetic methods or chiral resolution techniques to obtain the desired enantiomerically pure compound for drug development.
Caption: General synthetic approach to obtaining enantiomers of 2-Amino-1-(2-chlorophenyl)ethanol.
Inferred Biological Activity and Pharmacological Context
The true value of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride is realized in its derivatives. The phenylethanolamine scaffold is a privileged structure in pharmacology, primarily due to its resemblance to endogenous catecholamines.[3]
The Phenylethanolamine Core and Adrenergic/Serotonergic Systems
Phenylethanolamines are known to interact with adrenergic receptors (α and β) and can also influence serotonergic systems.[3] The basic nitrogen atom and the hydroxyl group are key pharmacophoric features that participate in receptor binding. By modifying the substituents on the phenyl ring and the amine, medicinal chemists can fine-tune the affinity and selectivity of the resulting compounds for different receptor subtypes. The introduction of a chlorine atom, as in the case of our title compound, can alter the electronic distribution and steric bulk, leading to modified receptor interactions compared to the parent phenylethanolamine.[4]
Potential as a Precursor for Enzyme Inhibitors
Derivatives of phenylethanolamines have been investigated as inhibitors of enzymes involved in catecholamine metabolism, such as phenylethanolamine N-methyltransferase (PNMT).[7][8] PNMT is responsible for the conversion of norepinephrine to epinephrine.[7] Inhibitors of this enzyme have potential applications in conditions where epinephrine levels are dysregulated. The 2-Amino-1-(2-chlorophenyl)ethanol scaffold can be used to design potent and selective PNMT inhibitors.
Caption: Logical relationship from the core scaffold to therapeutic applications.
Potential Therapeutic Applications of Derivatives
Based on the pharmacology of the phenylethanolamine class and patent literature, derivatives of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride have potential applications in several therapeutic areas:
-
Neurological Disorders: Due to their ability to interact with adrenergic and serotonergic receptors in the central nervous system, these derivatives could be explored for the treatment of depression, anxiety, and other mood disorders.
-
Cardiovascular Diseases: By targeting adrenergic receptors, derivatives could be developed as antihypertensive agents or for the treatment of heart failure.[3]
-
Asthma: β2-Adrenergic receptor agonists are a cornerstone of asthma therapy, and this scaffold could be used to develop novel bronchodilators.[3]
Experimental Protocols for Characterizing Derivatives
For a research team starting with 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride, a typical workflow to develop and characterize a novel derivative would involve the following steps.
Synthesis of a Representative Derivative (N-alkylation)
This protocol describes a general method for N-alkylation to introduce diversity at the amino group.
-
Dissolution: Dissolve 1 equivalent of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride in a suitable solvent such as dimethylformamide (DMF).
-
Basification: Add 2.2 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the solution to deprotonate the ammonium salt.
-
Alkylation: Add 1.1 equivalents of the desired alkyl halide (e.g., benzyl bromide) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
In Vitro Biological Evaluation
Once a pure derivative is obtained, its biological activity can be assessed using a variety of in vitro assays.
Example: Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of the synthesized derivative for a specific G-protein coupled receptor (GPCR), such as an adrenergic receptor subtype.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the receptor of interest.
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for α1-adrenergic receptors), and varying concentrations of the synthesized derivative.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the derivative that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Caption: Experimental workflow for derivative synthesis and evaluation.
Safety and Toxicology
2-Amino-1-(2-chlorophenyl)ethanol hydrochloride may be irritating to the eyes, skin, and respiratory system.[2] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed. For any new derivative synthesized from this starting material, a thorough toxicological assessment is crucial. This should include in vitro cytotoxicity assays and, for promising candidates, in vivo toxicity studies to establish a safety profile before any further development.[9]
Conclusion
2-Amino-1-(2-chlorophenyl)ethanol hydrochloride is a chemical entity of significant interest not for its own biological activity, but for the vast potential it unlocks in the field of medicinal chemistry. Its phenylethanolamine core, modified with a strategic chloro-substituent, provides a versatile and tunable platform for the design and synthesis of novel therapeutic agents targeting a range of biological systems, most notably the adrenergic and serotonergic systems. A deep understanding of its chemistry, the importance of its stereochemistry, and the structure-activity relationships of its derivatives are paramount for any researcher aiming to exploit this valuable pharmaceutical intermediate. The experimental frameworks provided in this guide offer a starting point for the rational design and evaluation of new drug candidates derived from this promising scaffold.
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A Technical Guide to the Enantiomeric Forms of 2-Amino-1-(2-chlorophenyl)ethanol: Synthesis, Resolution, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the enantiomeric forms of 2-Amino-1-(2-chlorophenyl)ethanol, a chiral amino alcohol of significant interest in pharmaceutical development. The document elucidates the critical role of stereochemistry in the biological activity of this class of compounds. It details methodologies for both the enantioselective synthesis and the classical resolution of racemic mixtures, offering insights into the underlying chemical principles. Furthermore, this guide outlines analytical techniques for the characterization and quantification of the individual enantiomers, with a focus on chiral High-Performance Liquid Chromatography (HPLC). While specific pharmacological and toxicological data for the enantiomers of 2-Amino-1-(2-chlorophenyl)ethanol are not extensively available in public literature, this guide draws upon established principles of pharmacology for structurally related chiral β-adrenergic agonists to infer potential differential biological activities. This guide is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of chiral pharmaceuticals.
Introduction: The Imperative of Chirality in Drug Design
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development. Enantiomers, the pair of mirror-image molecules, can exhibit profound differences in their pharmacological and toxicological profiles due to the stereospecific nature of their interactions with biological targets such as enzymes and receptors.[1] The differential effects of enantiomers were famously and tragically illustrated by the case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen.[2]
2-Amino-1-(2-chlorophenyl)ethanol is a chiral amino alcohol that serves as a valuable building block in the synthesis of more complex pharmaceutical agents.[3] Its structure, featuring a stereocenter at the carbon bearing the hydroxyl group, gives rise to two enantiomers: (R)-2-Amino-1-(2-chlorophenyl)ethanol and (S)-2-Amino-1-(2-chlorophenyl)ethanol. Understanding the synthesis, separation, and distinct biological properties of these enantiomers is paramount for the development of safe and efficacious drugs. This guide provides a detailed exploration of these critical aspects.
Synthesis and Chiral Resolution
The preparation of enantiomerically pure forms of 2-Amino-1-(2-chlorophenyl)ethanol can be approached through two primary strategies: enantioselective synthesis, which aims to produce a single enantiomer directly, and chiral resolution, which involves the separation of a racemic mixture.
Enantioselective Synthesis: Asymmetric Reduction of 2-Amino-1-(2-chlorophenyl)ethanone
A highly effective method for the enantioselective synthesis of chiral amino alcohols is the asymmetric reduction of the corresponding prochiral ketone.[4] In the case of 2-Amino-1-(2-chlorophenyl)ethanol, the precursor would be 2-amino-1-(2-chlorophenyl)ethanone. This transformation can be achieved with high enantioselectivity using various catalytic systems.
Key Methodologies:
-
Oxazaborolidine-Catalyzed Reduction (Corey-Bakshi-Shibata Reduction): This method employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a reducing agent, such as borane, to the carbonyl group. The choice of the (R)- or (S)-catalyst dictates the stereochemistry of the resulting alcohol.
-
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation: Chiral ruthenium complexes, often in combination with a hydrogen donor like isopropanol or formic acid, are powerful catalysts for the asymmetric transfer hydrogenation of ketones, yielding chiral alcohols with high enantiomeric excess.[4]
Conceptual Workflow for Asymmetric Synthesis:
Caption: Stepwise workflow for the chiral resolution of 2-Amino-1-(2-chlorophenyl)ethanol.
Analytical Characterization of Enantiomers
The accurate determination of enantiomeric purity is crucial in the development of chiral drugs. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used and reliable technique for this purpose. [5]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly versatile for the separation of a wide range of chiral compounds, including amino alcohols. [6] Protocol for Chiral HPLC Method Development:
-
Column Selection: Begin with a polysaccharide-based chiral column, such as one with a cellulose or amylose derivative as the chiral selector.
-
Mobile Phase Screening:
-
Normal Phase: A common starting mobile phase is a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). The ratio of hexane to alcohol is a critical parameter for optimizing separation.
-
Additives: For basic compounds like 2-Amino-1-(2-chlorophenyl)ethanol, the addition of a small amount of a basic modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.
-
-
Optimization of Chromatographic Conditions:
-
Flow Rate: Adjust the flow rate to achieve a balance between analysis time and resolution.
-
Temperature: Column temperature can influence enantioselectivity and should be controlled.
-
Detection: Use a UV detector at a wavelength where the analyte has significant absorbance.
-
-
Method Validation: Once a suitable separation is achieved, the method should be validated for parameters such as linearity, accuracy, precision, and limit of detection/quantification according to ICH guidelines.
Data Presentation: Representative Chiral HPLC Parameters
| Parameter | Typical Value/Condition | Rationale |
| Chiral Stationary Phase | Cellulose or Amylose-based | Broad applicability for chiral amines and amino alcohols. [6] |
| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) | Effective for normal-phase chiral separations. |
| Additive | 0.1% Diethylamine | Improves peak shape and reduces tailing for basic analytes. |
| Flow Rate | 1.0 mL/min | A standard starting point for analytical HPLC. |
| Column Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 220 nm | Wavelength at which the phenyl group exhibits strong absorbance. |
Pharmacological and Toxicological Considerations
While specific studies on the differential pharmacology and toxicology of the (R)- and (S)-enantiomers of 2-Amino-1-(2-chlorophenyl)ethanol are not readily available in the public domain, valuable insights can be drawn from the well-established pharmacology of structurally related chiral β-adrenergic agonists. [7]Many β-agonists are phenylethanolamine derivatives, and their interaction with adrenergic receptors is highly stereoselective. [8]
Inferred Pharmacological Profile: Analogy to β-Adrenergic Agonists
The phenylethanolamine scaffold is a core component of many β-adrenergic agonists, which are drugs that stimulate β-adrenergic receptors. [9]These receptors are involved in various physiological processes, including the regulation of heart rate, bronchodilation, and metabolic processes. [10]
-
Stereoselectivity of Receptor Binding: For most β-adrenergic agonists, the (R)-enantiomer is significantly more potent than the (S)-enantiomer. [7]This is attributed to the "three-point attachment" model, where the hydroxyl group, the amine, and the aromatic ring of the (R)-enantiomer can optimally interact with the binding site of the β-adrenergic receptor. [7]* Potential for Differential Activity: Based on this established principle, it is highly probable that the (R)- and (S)-enantiomers of 2-Amino-1-(2-chlorophenyl)ethanol will exhibit different affinities for adrenergic receptors, leading to one enantiomer being more pharmacologically active. The (R)-enantiomer is likely to be the more potent β-agonist.
Hypothesized Interaction at a β-Adrenergic Receptor:
Caption: Conceptual model of the stereoselective binding of the (R)-enantiomer.
Toxicological Implications of Chirality
Just as pharmacological activity can be stereoselective, so too can toxicity. [1]The less active enantiomer is not always benign; it can sometimes contribute to adverse effects or have its own unique toxicological profile.
-
Metabolic Differences: Enantiomers can be metabolized at different rates by enzymes, leading to variations in their pharmacokinetic profiles and the formation of different metabolites, some of which may be toxic.
-
Off-Target Effects: The less active enantiomer may interact with other receptors or enzymes, leading to unintended side effects.
A general study on the cytotoxicity of various amino alcohols in rat hepatoma-derived cells indicated that the presence of a phenyl group can increase cytotoxicity. [11]While this study did not specifically investigate the enantiomers of 2-Amino-1-(2-chlorophenyl)ethanol, it highlights the importance of thorough toxicological evaluation of this class of compounds.
Conclusion
The enantiomeric forms of 2-Amino-1-(2-chlorophenyl)ethanol represent a critical area of study for pharmaceutical scientists and researchers. The principles of asymmetric synthesis and chiral resolution provide robust pathways to obtaining the individual enantiomers. Chiral HPLC stands as the definitive analytical tool for ensuring enantiomeric purity. While direct pharmacological and toxicological data for the enantiomers of this specific compound are sparse, the well-documented stereoselectivity of related β-adrenergic agonists strongly suggests that the (R)- and (S)-forms will exhibit distinct biological activities. The development of single-enantiomer drugs from chiral building blocks like 2-Amino-1-(2-chlorophenyl)ethanol is a key strategy for optimizing therapeutic outcomes and enhancing drug safety. Further research into the specific biological profiles of each enantiomer is warranted to fully unlock their therapeutic potential.
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Dierickx, P. J. (1998). Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells. ATLA, 26(4), 523-530. [Link]
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Strosberg, A. D. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 721. [Link]
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Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol. (n.d.). ResearchGate. [Link]
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Modeling Stereospecific Drug Interactions with Beta-Adrenergic Receptors. (2023). bioRxiv. [Link]
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Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Molecules. [Link]
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Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. (n.d.). CHIMIA. [Link]
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Strategies for chiral separation: from racemate to enantiomer. (n.d.). PubMed Central. [Link]
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Asymmetric reduction of chloroacetophenone to produce chiral alcohols with microorganisms. (n.d.). ResearchGate. [Link]
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Modern Methods for Asymmetric Hydrogenation of Ketones. (2006). Organic Chemistry Portal. [Link]
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Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 809485. [Link]
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Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers. [Link]
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A Toxicological and Safety Assessment Framework for 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride
An In-depth Technical Guide
Introduction
2-Amino-1-(2-chlorophenyl)ethanol hydrochloride belongs to the phenylethanolamine class of compounds, a structural motif present in many biologically active molecules. This compound serves as a versatile chemical intermediate in the synthesis of various therapeutic agents, particularly those targeting the central nervous system.[1][2] Given its role as a precursor to potential drug candidates, a thorough understanding of its toxicological profile is not merely a regulatory formality but a critical component of risk assessment and a prerequisite for safe handling and further development.
This guide provides a comprehensive framework for evaluating the toxicological profile of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride. It is designed to move beyond a simple checklist of tests, instead offering a logical, tiered approach rooted in scientific rationale. We will explore the necessary in vitro and in vivo assays, explain the causality behind these experimental choices, and provide actionable protocols to guide researchers in generating a robust safety profile for this compound.
Physicochemical Properties and Initial Hazard Assessment
A compound's physical and chemical properties are foundational to its toxicological profile, influencing its absorption, distribution, metabolism, and excretion (ADME). The hydrochloride salt form generally confers increased water solubility compared to the free base, which can impact its bioavailability.
Table 1: Physicochemical Properties of 2-Amino-1-(2-chlorophenyl)ethanol (Free Base)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₀ClNO | PubChem[3] |
| Molecular Weight | 171.62 g/mol | PubChem[3] |
| Appearance | Colorless to slightly yellow liquid | ChemBK[2] |
| Solubility | Soluble in water and most organic solvents | ChemBK[2] |
| XLogP3 | 0.8 | PubChem[3] |
GHS Hazard Identification (Based on Structural Analogs)
Table 2: Predicted GHS Classification and Precautionary Statements
| Hazard Class | Hazard Statement | Precautionary Statements (Examples) | Rationale / Source Analog |
|---|---|---|---|
| Acute Oral Toxicity | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | Tulobuterol HCl[4] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves. | 2-(2-Chlorophenyl)ethanol[5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. | 2-(2-Chlorophenyl)ethanol[5] |
This initial assessment mandates careful handling of the compound in a laboratory setting, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[4][5]
A Tiered Strategy for Toxicological Assessment
A modern approach to toxicology emphasizes a tiered strategy that aligns with the 3Rs principle (Replace, Reduce, Refine animal testing).[7] This workflow begins with high-throughput in vitro assays to identify potential liabilities early, which then informs the design of more complex and targeted in vivo studies.[8] This strategy is both cost-effective and ethically responsible, ensuring that animal studies are only conducted when necessary and are designed to yield the maximum amount of information.[9][10]
Caption: Hypothetical mechanism of off-target toxicity.
Conclusion
Characterizing the toxicological profile of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride requires a systematic and multi-faceted approach. This guide outlines a logical progression from initial hazard identification and in vitro screening to comprehensive in vivo evaluation and safety pharmacology studies. By adhering to this framework, researchers and drug developers can generate a robust safety dataset, enabling informed decisions about the compound's potential for further development, ensuring laboratory safety, and meeting stringent regulatory requirements. Early and thorough toxicological assessment is fundamental to mitigating risk and is a cornerstone of successful and responsible pharmaceutical research.
References
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Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved January 17, 2026, from [Link]
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Open Access Journals. (n.d.). The Importance of Pharmaceutical Toxicology in Drug Development. Retrieved January 17, 2026, from [Link]
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News-Medical.Net. (2020, January 30). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. Retrieved January 17, 2026, from [Link]
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nano-test.de. (2025, June 23). In vivo testing of pharmaceuticals | Toxicological evaluation. Retrieved January 17, 2026, from [Link]
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Biobide. (n.d.). In vivo toxicology studies. Retrieved January 17, 2026, from [Link]
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Nuvisan. (n.d.). In vivo toxicology and safety pharmacology. Retrieved January 17, 2026, from [Link]
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Labcorp. (n.d.). In vitro toxicology nonclinical studies. Retrieved January 17, 2026, from [Link]
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Porsolt. (n.d.). Preclinical In Vitro Toxicity Testing. Retrieved January 17, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. Retrieved January 17, 2026, from [Link]
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ChemBK. (2024, April 9). 2-Amino-1-(2-chlorophenyl)ethanol. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 2-Amino-1-(2-chlorophenyl)ethanol. Retrieved January 17, 2026, from [Link]
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Methodological & Application
Application Notes & Protocols: A Validated Synthesis of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride from 2-chloroacetophenone
Abstract
This document provides a comprehensive, field-validated guide for the synthesis of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride, a key intermediate in pharmaceutical development.[1] The protocol details a robust two-step synthetic pathway commencing from 2'-chloroacetophenone. The methodology first employs a modified Delepine reaction for the efficient synthesis of the α-amino ketone intermediate, followed by a selective sodium borohydride reduction of the carbonyl group. The rationale behind critical process parameters, in-process controls, purification strategies, and full characterization of the final product are discussed in detail. This guide is intended for researchers in organic synthesis, medicinal chemistry, and process development, providing them with a reliable and reproducible method for obtaining high-purity material.
Introduction and Strategic Overview
The synthesis of 1,2-amino alcohols is a cornerstone of medicinal chemistry, as this structural motif is present in numerous biologically active molecules. 2-Amino-1-(2-chlorophenyl)ethanol, in particular, serves as a valuable building block for various therapeutic agents.[2] The synthetic challenge lies in the efficient and clean conversion of the readily available starting material, 2'-chloroacetophenone, to the desired product.
The chosen synthetic strategy involves two primary transformations:
-
Amination of the α-carbon: The conversion of the α-chloro ketone to an α-amino ketone.
-
Reduction of the carbonyl: The selective reduction of the ketone to a secondary alcohol without affecting the aromatic chloride.
For the amination step, a modified Delepine reaction using hexamethylenetetramine (HMTA) is selected. This method is advantageous as it avoids the common pitfalls of direct amination with ammonia, such as over-alkylation, and proceeds through a stable, crystalline quaternary ammonium salt intermediate, which simplifies purification.[3] The subsequent acidic hydrolysis of this salt provides the desired α-amino ketone hydrochloride in a clean reaction.
For the reduction step, sodium borohydride (NaBH₄) is the reagent of choice. It is a mild and selective reducing agent that efficiently reduces ketones to alcohols while being compatible with the amine functionality and the aryl chloride.[4] Its operational simplicity and safety profile make it ideal for standard laboratory settings compared to more energetic hydrides like LiAlH₄.
The final step involves the formation of the hydrochloride salt, which imparts greater stability and crystallinity to the final product, facilitating its isolation, purification, and storage.
Overall Reaction Scheme
Figure 1: Overall synthetic pathway from 2'-chloroacetophenone to the target hydrochloride salt.
Materials and Equipment
| Reagent / Material | Grade | Supplier Example | Notes |
| 2'-Chloroacetophenone | ≥98% | Sigma-Aldrich | Lachrymator; handle in a fume hood. |
| Hexamethylenetetramine (HMTA) | ≥99% | Acros Organics | |
| Chloroform | ACS Grade, ≥99.8% | Fisher Chemical | Stabilized with ethanol. |
| Ethanol, 200 Proof | ACS Grade | Decon Labs | |
| Hydrochloric Acid, concentrated | ACS Grade, ~37% | J.T. Baker | Corrosive. |
| Sodium Borohydride (NaBH₄) | ≥98% | Oakwood Chemical | Moisture sensitive; handle quickly. |
| Methanol | ACS Grade, ≥99.8% | VWR Chemicals | |
| Diethyl Ether, anhydrous | ACS Grade | EMD Millipore | Peroxide formation risk; use from a freshly opened container. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | BDH Chemicals | Caustic. |
| Dichloromethane (DCM) | ACS Grade | Macron | For extraction. |
| Magnesium Sulfate, anhydrous | Granular | Alfa Aesar | For drying organic layers. |
| Celite® 545 | N/A | Sigma-Aldrich | Filter aid. |
| Equipment | Specification | N/A | N/A |
| Round-bottom flasks | Various sizes | N/A | With ground glass joints. |
| Reflux condenser | N/A | N/A | |
| Magnetic stirrer with hotplate | N/A | N/A | |
| Ice bath | N/A | N/A | For temperature control. |
| Separatory funnel | 500 mL | N/A | |
| Rotary evaporator | N/A | N/A | |
| Buchner funnel and filter flask | N/A | N/A | For vacuum filtration. |
| pH paper or meter | N/A | N/A | For pH adjustments. |
| Thin Layer Chromatography (TLC) | Silica gel 60 F₂₅₄ | N/A | For reaction monitoring. |
Detailed Experimental Protocols
Workflow Overview
Figure 2: Step-by-step experimental workflow diagram.
Part A: Synthesis of 2-Amino-2'-chloroacetophenone Hydrochloride (Intermediate)
Rationale: This step converts the starting α-chloro ketone into the more stable hydrochloride salt of the α-amino ketone via the Delepine reaction. Isolating this intermediate allows for purification before the final reduction step.
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2'-chloroacetophenone (15.45 g, 100 mmol) and hexamethylenetetramine (HMTA) (14.72 g, 105 mmol, 1.05 eq) in 250 mL of chloroform.
-
Formation of Quaternary Salt: Heat the mixture to a gentle reflux. The reaction is typically complete within 4-6 hours. Monitor the consumption of the starting material by TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). The quaternary ammonium salt will precipitate as a white solid.
-
Isolation of Salt: After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration, washing the filter cake with cold chloroform (2 x 30 mL). Air-dry the solid. This intermediate is the hexaminium salt.
-
Acidic Hydrolysis: Transfer the dried hexaminium salt to a 500 mL round-bottom flask. Add 200 mL of 95% ethanol and 40 mL of concentrated HCl.
-
Expert Insight: The ethanolic HCl mixture efficiently cleaves the hexaminium salt to yield the primary amine hydrochloride while byproducts like formaldehyde and ammonium chloride remain in solution.
-
-
Hydrolysis Reaction: Heat the mixture to reflux for 3-4 hours. The solid will gradually dissolve as the hydrolysis proceeds.
-
Isolation of Intermediate: After cooling to room temperature, remove the ethanol and excess HCl under reduced pressure using a rotary evaporator. The resulting crude solid is 2-amino-2'-chloroacetophenone hydrochloride. This can be purified by recrystallization from an ethanol/ether mixture or used directly in the next step if purity is sufficient.
Part B: Synthesis of 2-Amino-1-(2-chlorophenyl)ethanol Hydrochloride
Rationale: This part involves the neutralization of the amino ketone salt, selective reduction of the ketone, and subsequent formation and purification of the final target hydrochloride salt.
-
Neutralization and Extraction: Dissolve the crude 2-amino-2'-chloroacetophenone hydrochloride in 150 mL of deionized water. Cool the solution in an ice bath and slowly add 10% aqueous sodium hydroxide solution with stirring until the pH is ~10-11. Extract the liberated free amine into dichloromethane (3 x 75 mL).
-
Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solution using a rotary evaporator to yield the crude 2-amino-2'-chloroacetophenone free base as an oil.
-
Reduction Setup: Dissolve the crude amino ketone oil in 200 mL of methanol in a 500 mL flask and cool the solution to 0 °C in an ice bath with gentle stirring.
-
Reduction: Slowly add sodium borohydride (NaBH₄) (4.54 g, 120 mmol, ~1.2 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality: Portion-wise addition at low temperature is critical to control the exothermic reaction and prevent side reactions.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC (Eluent: 9:1 DCM/Methanol) until the starting ketone spot has disappeared.
-
Work-up: Carefully quench the reaction by cooling it back to 0 °C and slowly adding ~50 mL of 1 M HCl to neutralize excess NaBH₄ and decompose borate esters (Caution: Hydrogen gas evolution). Adjust the pH to ~2.
-
Basification and Extraction: Remove the methanol via rotary evaporation. Add 100 mL of water to the residue and basify to pH ~11 with 10% NaOH solution. Extract the product, 2-amino-1-(2-chlorophenyl)ethanol, with dichloromethane (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amino alcohol as a viscous oil or low-melting solid.[1]
-
Hydrochloride Salt Formation: Dissolve the crude product in ~100 mL of anhydrous diethyl ether. With stirring, slowly add a 2 M solution of HCl in diethyl ether dropwise until no further precipitation is observed.
-
Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold diethyl ether (2 x 30 mL). For higher purity, recrystallize the hydrochloride salt from a suitable solvent system, such as isopropanol/ether or ethanol. Dry the final product under vacuum.
Characterization and Expected Results
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield | 60-75% (overall from 2'-chloroacetophenone) |
| Melting Point | ~63 °C (for the free base, the hydrochloride salt will be significantly higher)[1] |
| ¹H NMR | Consistent with the structure of 2-amino-1-(2-chlorophenyl)ethanol hydrochloride.[5] |
| ¹³C NMR | Consistent with the structure.[5] |
| Mass Spec (ESI+) | Expected m/z for the free base [M+H]⁺: 172.05 (C₈H₁₁ClNO⁺) |
| IR Spectroscopy | Characteristic peaks for O-H stretch (~3300-3400 cm⁻¹), N-H stretch (~3200-3300 cm⁻¹), and C-Cl stretch.[5] |
Safety and Handling
-
2'-Chloroacetophenone: Is a potent lachrymator and irritant. All handling must be performed in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Avoid contact with moisture.
-
Concentrated Acids and Bases: Are corrosive. Handle with care and appropriate PPE.
-
Solvents: Chloroform, dichloromethane, and diethyl ether are volatile and flammable. Work in a well-ventilated area away from ignition sources.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in amination step | Incomplete reaction; HMTA salt is partially soluble and lost during work-up. | Ensure reflux temperature is maintained. Increase reaction time. Minimize washing of the filtered salt or use the filtrate's solvent for washing to reduce solubility losses. |
| Incomplete reduction | Deactivated or insufficient NaBH₄; reaction temperature too low. | Use fresh, dry NaBH₄. Allow the reaction to proceed for a longer duration at room temperature after the initial addition. Add a small additional portion of NaBH₄. |
| Product is an oil, not a solid | Impurities are present, preventing crystallization; residual solvent. | Purify the crude free base by column chromatography before salt formation. Ensure the final product is thoroughly dried under high vacuum. Try different recrystallization solvents. |
| Final product is discolored | Side reactions during hydrolysis or reduction; air oxidation of the amine. | Perform work-up steps promptly. Consider performing the reduction under an inert atmosphere (N₂ or Argon). Treat the discolored solution with activated carbon before filtration. |
References
-
ChemBK. (2024). 2-Amino-1-(2-chlorophenyl)ethanol. Retrieved from [Link]
-
Schwarzenbach, R. P., et al. (2001). Molecular Probe Techniques for the Identification of Reductants in Sediments: Evidence for Reduction of 2-Chloroacetophenone by Hydride Transfer. Environmental Science & Technology. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-1-(2-chlorophenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloroacetophenone. National Center for Biotechnology Information. Retrieved from [Link]
-
Patel, M., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
Application Notes and Protocols: Asymmetric Synthesis of Chiral 2-Amino-1-(2-chlorophenyl)ethanol
Introduction: The Significance of Chiral 2-Amino-1-(2-chlorophenyl)ethanol in Medicinal Chemistry
Chiral 1,2-amino alcohols are a privileged structural motif found in numerous natural products and pharmaceutically active compounds.[1] Their biological activity is often highly dependent on their stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. 2-Amino-1-(2-chlorophenyl)ethanol is a key chiral building block in the synthesis of various pharmaceutical intermediates. The precise control of its stereochemistry is therefore of paramount importance in the development of safe and effective drugs. This application note provides a detailed guide to the asymmetric synthesis of chiral 2-Amino-1-(2-chlorophenyl)ethanol, focusing on robust and highly enantioselective methods amenable to both research and process development scales.
Strategic Approaches to Asymmetric Synthesis
The primary challenge in synthesizing chiral 2-Amino-1-(2-chlorophenyl)ethanol lies in the stereoselective reduction of the prochiral ketone, 2-amino-2'-chloroacetophenone. Several modern synthetic strategies can achieve this transformation with high fidelity. This guide will focus on two powerful and complementary methods: Biocatalytic Asymmetric Reduction and Chemocatalytic Asymmetric Reduction using the Corey-Bakshi-Shibata (CBS) methodology.
Pillar 1: Biocatalytic Asymmetric Reduction - A Green and Highly Selective Approach
Biocatalysis has emerged as a powerful tool in modern organic synthesis, offering unparalleled selectivity under mild, environmentally benign conditions. The use of whole-cell biocatalysts or isolated enzymes for the asymmetric reduction of ketones provides a direct and efficient route to enantiopure alcohols.
Causality of Experimental Choice: The Power of Carbonyl Reductases
Microorganisms such as Candida pseudotropicalis possess a rich arsenal of oxidoreductase enzymes, particularly carbonyl reductases, that can catalyze the reduction of a wide range of ketones with high enantioselectivity.[2] These enzymes utilize nicotinamide cofactors (NADH or NADPH) as the hydride source. The chirality of the resulting alcohol is determined by the specific three-dimensional arrangement of the enzyme's active site, which dictates the facial selectivity of hydride delivery to the carbonyl group of the substrate. For the synthesis of (S)-1-(2-chlorophenyl)ethanol, Candida pseudotropicalis 104 has been shown to be a highly effective biocatalyst, yielding the product with greater than 99% enantiomeric excess (ee).[2]
Experimental Protocol 1: Biocatalytic Asymmetric Reduction of 2-Amino-2'-chloroacetophenone
This protocol is adapted from established procedures for the asymmetric reduction of similar chloroacetophenones.[2][3]
Materials:
-
2-Amino-2'-chloroacetophenone hydrochloride
-
Candida pseudotropicalis 104 (or a suitable commercially available carbonyl reductase)
-
Glucose (or other suitable co-substrate for cofactor regeneration)
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
Shaking incubator
-
Centrifuge
-
pH meter
-
Separatory funnel
-
Rotary evaporator
-
Chiral HPLC system
Step-by-Step Methodology:
-
Biocatalyst Preparation:
-
Cultivate Candida pseudotropicalis 104 in a suitable growth medium according to standard microbiological techniques.
-
Harvest the cells by centrifugation and wash with sterile phosphate buffer (pH 7.0).
-
The resulting cell paste can be used directly or after lyophilization.
-
-
Asymmetric Reduction:
-
In a sterile flask, prepare a suspension of the biocatalyst (e.g., 40 g/L dry cell weight) in phosphate buffer (pH 7.0).
-
Add glucose as a co-substrate for cofactor regeneration.
-
Dissolve 2-amino-2'-chloroacetophenone hydrochloride in a minimal amount of the buffer and add it to the biocatalyst suspension.
-
Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30°C) for 24-48 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, separate the biomass by centrifugation.
-
Extract the supernatant with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography if necessary.
-
-
Determination of Enantiomeric Excess:
Data Presentation:
| Parameter | Value | Reference |
| Biocatalyst | Candida pseudotropicalis 104 | [2] |
| Substrate Concentration | Up to 233.8 mmol/L | [2] |
| Product Titer (24h) | 38.9 - 58.4 mmol/L | [2] |
| Enantiomeric Excess (ee) | >99% (S-enantiomer) | [2] |
| Optimal pH | ~7.0-8.0 | [3] |
| Optimal Temperature | ~25-30°C | [3] |
Visualization of the Biocatalytic Workflow:
Caption: Workflow for the biocatalytic synthesis.
Pillar 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction - A Versatile and Predictable Chemocatalytic Method
The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of asymmetric synthesis, providing a highly reliable and predictable method for the enantioselective reduction of a wide array of prochiral ketones.[6][7]
Causality of Experimental Choice: The Chiral Oxazaborolidine Catalyst
The CBS reduction employs a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent and the ketone substrate in a highly organized, chair-like six-membered transition state.[8][9] This coordination pre-organizes the reactants, leading to a highly facial-selective hydride transfer from the borane to the ketone. The stereochemical outcome of the reduction is predictable based on the stereochemistry of the chiral amino alcohol used to prepare the oxazaborolidine catalyst. For the synthesis of a specific enantiomer of 2-Amino-1-(2-chlorophenyl)ethanol, the appropriate enantiomer of the catalyst is chosen. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the borane and the catalyst.[8]
Experimental Protocol 2: CBS Asymmetric Reduction of 2-Amino-2'-chloroacetophenone
This protocol is based on the general principles of the CBS reduction and is adapted for the specific substrate.[6][7][10]
Materials:
-
2-Amino-2'-chloroacetophenone hydrochloride
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M) or Borane-THF complex (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Equipment:
-
Dry glassware (oven or flame-dried)
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
-
Standard laboratory glassware for work-up and purification
-
Chiral HPLC system
Step-by-Step Methodology:
-
Reaction Setup:
-
Under an inert atmosphere, add anhydrous THF to a dry, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cool the THF to 0°C.
-
Add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (e.g., 0.1 eq) to the flask.
-
-
Asymmetric Reduction:
-
Slowly add the borane-dimethyl sulfide complex or borane-THF complex (e.g., 1.0 eq) to the catalyst solution while maintaining the temperature at 0°C.
-
Stir the mixture for 10-15 minutes.
-
Dissolve 2-amino-2'-chloroacetophenone hydrochloride in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture over a period of 30-60 minutes.
-
Allow the reaction to stir at 0°C or room temperature until completion (monitor by TLC or HPLC).
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C.
-
Warm the mixture to room temperature and stir for 30 minutes.
-
Add 1 M HCl and stir for another 30 minutes.
-
Neutralize the mixture with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Determination of Enantiomeric Excess:
-
Analyze the purified product by chiral HPLC to determine the enantiomeric excess.
-
Data Presentation:
| Parameter | Value | Reference |
| Catalyst | (R)- or (S)-Methyl-CBS-oxazaborolidine | [6][7] |
| Reducing Agent | Borane-dimethyl sulfide or Borane-THF | [6][7] |
| Solvent | Anhydrous THF | [6][7] |
| Typical ee | 93-97% | [10] |
| Reaction Temperature | 0°C to room temperature | [7] |
Visualization of the CBS Reduction Mechanism:
Caption: Simplified mechanism of the CBS reduction.
Conclusion
The asymmetric synthesis of chiral 2-Amino-1-(2-chlorophenyl)ethanol can be achieved with high enantioselectivity using both biocatalytic and chemocatalytic methods. The choice between these approaches will depend on factors such as the desired scale of the reaction, the availability of biocatalysts, and the specific stereoisomer required. The protocols provided in this application note offer reliable and reproducible methods for the synthesis of this important chiral building block, empowering researchers and drug development professionals in their pursuit of novel therapeutics.
References
-
ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]
- Google Patents. (2020). Method for synthesizing R-noradrenaline by asymmetric method.
-
ResearchGate. (2006). Asymmetric reduction of chloroacetophenone to produce chiral alcohols with microorganisms. [Link]
-
MDPI. (2021). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. [Link]
-
Elsevier. (2016). 13.7. Asymmetric Reduction of Acetophenone with Borane Catalyzed by B-Methoxy-oxazaborolidine. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Royal Society of Chemistry. (1989). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
ACS Publications. (2006). Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Grokipedia. (n.d.). Corey–Itsuno reduction. [Link]
-
ResearchGate. (2020). Synthesis of (R)-1-(2-chlorophenyl) ethanol using O-CLEs S-CLEs and CLEAs. [Link]
-
ResearchGate. (2014). Corey–Itsuno Reduction of Ketones: A Development of Safe and Inexpensive Process for Synthesis of Some API Intermediates. [Link]
-
SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. [Link]
- Google Patents. (2020). A process for the preparation of enantiomerically pure norepinephrine.
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
PubMed. (2006). Asymmetric reduction of o-chloroacetophenone with Candida pseudotropicalis 104. [Link]
-
ResearchGate. (2011). Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution. [Link]
-
Royal Society of Chemistry. (2023). Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. [Link]
-
LCGC International. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]
-
Andrew G. Myers Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. [Link]
-
Phenomenex. (n.d.). The Chiral Notebook. [Link]
-
ISOMERLAB. (2021). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. [Link]
-
YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. [Link]
Sources
- 1. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric reduction of o-chloroacetophenone with Candida pseudotropicalis 104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. books.rsc.org [books.rsc.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Leveraging 2-Amino-1-(2-chlorophenyl)ethanol Hydrochloride in Advanced Synthetic Chemistry
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthetic utility of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, offering field-proven insights into its application as a strategic starting material. The primary focus is on its conversion to versatile intermediates, such as 2-(2-chlorophenyl)aziridine, a critical building block for constructing complex molecular architectures, including the scaffold of arylcyclohexylamine-based therapeutic agents.
Introduction: Strategic Importance of 2-Amino-1-(2-chlorophenyl)ethanol
2-Amino-1-(2-chlorophenyl)ethanol is a 1,2-amino alcohol, a structural motif of significant value in organic synthesis.[1] The hydrochloride salt form enhances its stability and shelf-life, making it a reliable starting material. Its utility stems from the vicinal amino and hydroxyl groups, which can be manipulated to participate in a range of intramolecular reactions, most notably for the formation of strained ring systems like aziridines. These aziridines are powerful electrophilic intermediates, poised for regioselective ring-opening reactions that enable the stereocontrolled introduction of new functionalities.
This guide will focus on the foundational conversion of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride into 2-(2-chlorophenyl)aziridine and discuss the subsequent synthetic possibilities this unlocks. This pathway is fundamental for accessing more complex molecules, including precursors to pharmacologically active compounds like ketamine and tiletamine, which are classified as arylcyclohexylamine derivatives.[2][3]
Table 1: Physicochemical Properties of 2-Amino-1-(2-chlorophenyl)ethanol
| Property | Value | Source |
| IUPAC Name | 2-amino-1-(2-chlorophenyl)ethanol | [1] |
| CAS Number | 23496-56-2 | [1] |
| Molecular Formula | C₈H₁₀ClNO | [1] |
| Molecular Weight | 171.62 g/mol | [1] |
| Appearance | Colorless to slightly yellow liquid | [4] |
| Solubility | Soluble in water and most organic solvents | [4] |
Core Synthetic Application: Aziridination Pathway
The most direct and powerful application of 1,2-amino alcohols is their conversion into aziridines. This transformation converts a stable, acyclic molecule into a high-energy, three-membered ring that serves as a potent electrophile for subsequent carbon-carbon and carbon-heteroatom bond formation.
The overall strategy involves two key stages: activating the hydroxyl group to turn it into a good leaving group, and subsequent intramolecular nucleophilic attack by the neighboring amino group.
Caption: High-level workflow for utilizing the starting material.
Mechanistic Rationale: The Role of Thionyl Chloride
The conversion of the alcohol to the aziridine is commonly achieved using thionyl chloride (SOCl₂). This reagent is highly effective for several reasons:
-
Hydroxyl Activation: It reacts with the hydroxyl group to form a chlorosulfite ester intermediate. This is an excellent leaving group.
-
In Situ Halogenation: The chlorosulfite ester can then undergo an intramolecular Sₙi (internal nucleophilic substitution) reaction, or be displaced by the chloride ion generated in situ, to form a 1,2-chloroamine.
-
Gaseous Byproducts: The byproducts of the initial reaction (SO₂ and HCl) are gases, which can be easily removed from the reaction mixture, driving the equilibrium towards the product.
The resulting 1,2-chloroamine intermediate is perfectly primed for cyclization. The addition of a base deprotonates the ammonium salt, freeing the amine to act as a nucleophile. It then readily displaces the adjacent chloride in an intramolecular Sₙ2 reaction to form the strained aziridine ring.[5]
Caption: Key mechanistic steps in the synthesis of aziridine.
Experimental Protocols
Disclaimer: All procedures must be carried out by trained chemists in a properly functioning fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 2-(2-chlorophenyl)aziridine
This protocol details the one-pot synthesis of 2-(2-chlorophenyl)aziridine from 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride.
Materials & Reagents:
| Reagent | Formula | M.Wt. ( g/mol ) | Amount | Moles | Role |
| 2-Amino-1-(2-chlorophenyl)ethanol HCl | C₈H₁₁Cl₂NO | 208.09 | 10.4 g | 0.05 | Starting Material |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 200 mL | - | Solvent |
| Thionyl Chloride | SOCl₂ | 118.97 | 4.0 mL (5.5 g) | 0.055 | Activating Agent |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 200 mL (2M aq.) | 0.40 | Base |
| Sodium Sulfate, anhydrous | Na₂SO₄ | 142.04 | As needed | - | Drying Agent |
Step-by-Step Methodology:
-
Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet. Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.
-
Starting Material Suspension: Charge the flask with 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride (10.4 g, 0.05 mol) and anhydrous dichloromethane (150 mL). Stir to create a fine suspension.
-
Activation: Cool the flask to 0 °C using an ice-water bath. Add thionyl chloride (4.0 mL, 0.055 mol) dropwise via the dropping funnel over 30 minutes. Causality: Slow, cold addition is critical to control the exothermic reaction with the alcohol and the release of HCl gas, preventing side reactions.[5]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.
-
Cyclization: Re-cool the flask to 0 °C. Slowly add 2M aqueous sodium hydroxide solution (200 mL) via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Causality: The aqueous base neutralizes the HCl and deprotonates the amine, triggering the intramolecular cyclization to form the aziridine. The base also quenches any remaining thionyl chloride.
-
Workup: After the addition of base, stir the biphasic mixture vigorously for 1 hour at room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine all organic extracts.
-
Purification: Wash the combined organic layer with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Product: The crude product is an oil. Further purification can be achieved by vacuum distillation if required, yielding 2-(2-chlorophenyl)aziridine.
Self-Validation and Troubleshooting
A self-validating protocol includes checkpoints and anticipates potential issues.
| Observation / Problem | Probable Cause | Recommended Solution |
| Low Yield | 1. Incomplete reaction with SOCl₂. 2. Hydrolysis of the chloroamine intermediate. 3. Inefficient cyclization. | 1. Increase reaction time at room temperature to 3-4 hours. 2. Ensure strictly anhydrous conditions. 3. Ensure pH is strongly basic (>12) during cyclization. |
| Multiple Spots on TLC | Formation of polymeric or dimeric side products. | Maintain dilute conditions and controlled, low-temperature addition of reagents. |
| Product Fails to Isolate | Aziridine may be volatile or water-soluble. | Be cautious during solvent removal; use minimal heat. Ensure thorough extraction from the aqueous phase. |
Safety and Handling
-
2-Amino-1-(2-chlorophenyl)ethanol hydrochloride: May cause skin, eye, and respiratory irritation. Handle with gloves, safety glasses, and a lab coat.[6][7]
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water. It is a lachrymator. Must be handled in a chemical fume hood at all times. Any exposure requires immediate medical attention.[5]
-
Dichloromethane (DCM): A volatile suspected carcinogen. All handling must be performed in a fume hood.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Wear appropriate PPE.
Conclusion and Future Directions
The conversion of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride to 2-(2-chlorophenyl)aziridine is a robust and fundamental transformation that unlocks significant synthetic potential. This protocol provides a reliable method for generating a valuable, reactive intermediate. The resulting aziridine can be employed in a variety of ring-opening reactions with carbon and heteroatom nucleophiles, providing a strategic entry point for the synthesis of complex pharmaceutical targets and other high-value chemical entities. Future work in this area could involve developing asymmetric versions of this synthesis to produce chiral aziridines, further enhancing its utility in stereoselective drug development.
References
-
Asana Recovery. (2024, December 3). How is Ketamine Synthesized?[Link]
-
Popik, P., et al. (2017). Comparison of the Psychopharmacological Effects of Tiletamine and Ketamine in Rodents. Neurotoxicity Research, 32(2), 155-168. [Link]
-
Chen, Y. T., et al. (2024). New materials used for the synthesis of 2‐chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. Journal of Forensic Sciences. [Link]
-
ResearchGate. (2017). (PDF) Comparison of the Psychopharmacological Effects of Tiletamine and Ketamine in Rodents. [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. [Link]
-
PubMed. (2017). Comparison of the Psychopharmacological Effects of Tiletamine and Ketamine in Rodents. [Link]
- Google Patents. (n.d.). US20200299224A1 - Ketamine flow synthesis.
-
ResearchGate. (2015). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. [Link]
-
MDPI. (2024). Tiletamine-Zolazepam, Ketamine, and Xylazine Anesthetic Protocol for High-Quality, High-Volume Spay and Neuter of Free-Roaming Cats in Seoul, Korea. [Link]
-
ChemBK. (n.d.). 2-Amino-1-(2-chlorophenyl)ethanol. [Link]
-
ResearchGate. (2017). Ketamine (KET) and tiletamine (TIL) reduce the time of social.... [Link]
-
AA Blocks. (2025). Safety Data Sheet - 2-(2-Amino-4-chlorophenyl)ethanol. [Link]
-
PubChem. (n.d.). 2-Amino-1-(2-chlorophenyl)ethanol. [Link]
-
Canadian Science Publishing. (n.d.). The reaction of thionyl chloride with β amino alcohols: a computational investigation... [Link]
-
Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. [Link]
-
MDPI. (n.d.). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. [Link]
Sources
HPLC method for the analysis of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Amino-1-(2-chlorophenyl)ethanol Hydrochloride
Introduction
2-Amino-1-(2-chlorophenyl)ethanol is a chiral amino alcohol derivative that serves as a critical intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its hydrochloride salt form enhances solubility and stability, making it a common subject for quality control and purity assessment during drug development and manufacturing. Accurate and precise quantification of this active pharmaceutical ingredient (API) and its potential impurities is essential for ensuring product safety and efficacy.
This document, designed for researchers, analytical scientists, and drug development professionals, provides a comprehensive, validated reversed-phase HPLC (RP-HPLC) method for the achiral analysis of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to explain the scientific rationale behind key methodological choices, from mobile phase composition to validation parameters. The protocol is structured to be self-validating, incorporating system suitability tests and a validation framework grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] Additionally, this note addresses the inherent chirality of the molecule and offers initial guidance for developing an enantioselective separation method, should the analysis of individual stereoisomers be required.
Analyte Properties and Chromatographic Strategy
A successful analytical method is built upon a fundamental understanding of the analyte's physicochemical properties. The selection of RP-HPLC with UV detection is a direct consequence of the molecular structure of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride.
Table 1: Physicochemical Properties of 2-Amino-1-(2-chlorophenyl)ethanol and its Hydrochloride Salt
| Property | Value | Source |
| Chemical Structure |
ngcontent-ng-c2487356420="" class="ng-star-inserted"> | [5] |
| Molecular Formula | C₈H₁₀ClNO (Free Base) C₈H₁₁Cl₂NO (HCl Salt) | [5] |
| Molecular Weight | 171.62 g/mol (Free Base) 208.09 g/mol (HCl Salt) | [2][5] |
| Appearance | Off-white powder (HCl Salt) | [2] |
| Solubility | Soluble in water | [1][2] |
| Key Functional Groups | Primary Amine, Secondary Alcohol, Chlorophenyl Ring | [5] |
Rationale for Method Selection
-
Reversed-Phase Chromatography: The analyte possesses both polar (amine, hydroxyl) and non-polar (chlorophenyl ring) moieties, making it ideally suited for reversed-phase chromatography. A non-polar stationary phase, such as C18, provides the necessary hydrophobic interactions for retention.[6]
-
UV Detection: The presence of the chlorophenyl ring acts as a chromophore, allowing for sensitive and specific detection using a standard UV detector. Wavelengths in the lower UV range (210-230 nm) are typically effective for phenyl groups.[7][8]
-
Mobile Phase pH Control: The primary amine group is basic and will exist in a protonated (cationic) state in an acidic mobile phase. Maintaining a consistent, acidic pH (e.g., 2.5-3.5) is critical for two reasons:
-
It ensures a single ionic form of the analyte, leading to sharp, symmetrical peaks and reproducible retention times.
-
It suppresses the ionization of residual silanol groups on the silica-based stationary phase, minimizing undesirable secondary interactions that can cause peak tailing.[9]
-
Recommended HPLC Method for Achiral Analysis
This method is designed for assay (potency) and the determination of process-related impurities of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride.
Table 2: Recommended Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary HPLC with UV/PDA Detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water, pH adjusted to 3.0 |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 75% Mobile Phase A : 25% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Justification for Parameter Selection
-
Column (C18, 150 x 4.6 mm, 5 µm): This is a workhorse column in pharmaceutical analysis, offering a good balance of efficiency, resolution, and backpressure for this type of molecule.
-
Mobile Phase (Aqueous Phosphate Buffer/Acetonitrile): Phosphoric acid is an excellent buffer for maintaining a low pH and is UV-transparent at 220 nm. Acetonitrile is chosen as the organic modifier for its low viscosity and strong elution strength in reversed-phase mode. The 75:25 ratio is a starting point and should be adjusted to achieve a retention time of approximately 4-6 minutes for the main peak.
-
Temperature (30 °C): Maintaining a constant column temperature ensures reproducible retention times and can improve peak shape.
-
Wavelength (220 nm): This wavelength provides high sensitivity for the chlorophenyl chromophore while minimizing interference from many common solvents and additives.
Standard and Sample Preparation Protocol
Accurate preparation is fundamental to reliable quantification. All solutions should be prepared using Class A volumetric glassware.
-
Diluent Preparation: Prepare a mixture of Water and Acetonitrile in a 75:25 v/v ratio. This ensures the sample solvent is matched to the mobile phase, preventing peak distortion.
-
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of Diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature, then dilute to volume with Diluent and mix thoroughly.
-
-
Working Standard Solution (0.1 mg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with Diluent and mix thoroughly. This concentration is suitable for assay determination.
-
-
Sample Solution (0.1 mg/mL):
-
Accurately weigh a quantity of the sample powder equivalent to about 25 mg of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride into a 25 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as the Standard Stock Solution.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask, dilute to volume with Diluent, and mix.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system must be verified to be fit for its intended purpose. This is achieved through System Suitability Testing (SST) as outlined in USP General Chapter <621>.[6][10]
Caption: HPLC Analysis Workflow from Preparation to Reporting.
Protocol:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the Diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Working Standard Solution five times consecutively.
-
Calculate the parameters listed in Table 3. The system is deemed suitable for analysis only if all criteria are met.
Table 3: System Suitability Acceptance Criteria
| Parameter | Acceptance Criterion | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. |
| %RSD of Peak Area | ≤ 2.0% for 5 replicates | Measures injection precision. |
| %RSD of Retention Time | ≤ 1.0% for 5 replicates | Measures system stability. |
Method Validation Protocol (ICH Q2(R1) Framework)
To ensure the analytical method is reliable, accurate, and precise, it must be validated according to ICH Q2(R1) guidelines.[11][12] The following provides an overview of the required validation experiments.
Table 4: Summary of Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Protocol Summary | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte. | Analyze blank, placebo (if applicable), and a known impurity standard alongside the analyte. | Analyte peak is resolved from all other components (Resolution > 2.0). No interference at the analyte's retention time. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Prepare at least five concentrations across the range (e.g., 50% to 150% of nominal). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Confirmed by the linearity, accuracy, and precision experiments. | Typically 80% to 120% of the test concentration for an assay. |
| Accuracy | To measure the closeness of the test results to the true value. | Perform spike-recovery on a placebo matrix at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0% at each level. |
| Precision | Repeatability: Measures precision under the same conditions over a short interval. Intermediate: Measures within-laboratory variations (different days, analysts, equipment). | Repeatability: Analyze six independent sample preparations at 100% of the target concentration. Intermediate: Repeat the repeatability experiment on a different day with a different analyst. | Repeatability: RSD ≤ 2.0%. Intermediate: RSD ≤ 2.0%. |
| Quantitation Limit (LOQ) | The lowest concentration that can be measured with acceptable precision and accuracy. | Determined by S/N ratio (typically S/N ≥ 10) or by establishing the concentration where precision (%RSD) is ≤ 10%. | S/N ≥ 10; acceptable precision and accuracy. |
Considerations for Chiral Separation
The structure of 2-Amino-1-(2-chlorophenyl)ethanol contains a stereocenter, meaning it exists as a pair of enantiomers ((R) and (S) forms).[13] While the achiral method described above quantifies the total amount of the compound, regulatory requirements often demand the analysis of enantiomeric purity. This requires a specialized Chiral Stationary Phase (CSP).
-
Chiral Stationary Phases (CSPs): For amino alcohols, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) are highly effective.[14][15][16] These phases separate enantiomers based on the formation of transient, diastereomeric complexes with different stabilities.
-
Mobile Phase: Chiral separations are often performed in normal-phase mode (e.g., hexane/ethanol) or polar organic mode (e.g., acetonitrile/methanol). Small amounts of acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) are frequently used to improve peak shape and enhance enantioselectivity.[17]
Table 5: Example Starting Conditions for Chiral Method Development
| Parameter | Recommended Setting |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
Disclaimer: This is a starting point for method development. The mobile phase composition will likely require optimization to achieve baseline separation of the enantiomers.
Conclusion
This application note provides a robust and reliable RP-HPLC method for the quantitative analysis of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride. The detailed protocols for method execution, system suitability, and validation are grounded in established scientific principles and regulatory guidelines.[6][12] By explaining the rationale behind the chosen parameters, this guide empowers scientists to not only implement the method but also to troubleshoot and adapt it as needed. The inclusion of considerations for chiral analysis further extends the utility of this document, providing a comprehensive resource for the complete analytical characterization of this important pharmaceutical intermediate.
References
-
United States Pharmacopeia. <621> CHROMATOGRAPHY. Available from: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
Zhang, T., et al. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available from: [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available from: [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. Available from: [Link]
-
DSDP Analytics. USP <621> Chromatography. Available from: [Link]
-
SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
International Council for Harmonisation. Quality Guidelines. Available from: [Link]
-
Zhang, R., & Zhu, T. A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. ACS Publications. Available from: [Link]
-
Borda, D., et al. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatographia. Available from: [Link]
-
ChemBK. 2-Amino-1-(2-chlorophenyl)ethanol. Available from: [Link]
-
Li, F., et al. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. National Institutes of Health. Available from: [Link]
-
University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. Available from: [Link]
-
National Center for Biotechnology Information. 2-Amino-1-(2-chlorophenyl)ethanol. PubChem. Available from: [Link]
-
Wang, Y., et al. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. PubMed. Available from: [Link]
-
ResearchGate. Enantioseparation of 2-chloromandelic Acid Enantiomers by Ligand Exchange Chromatography Based on Chiral Ionic Liquids. Available from: [Link]
-
Phenomenex. Chiral HPLC Separations. Available from: [Link]
-
SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. Available from: [Link]
-
YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]
-
Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. Available from: [Link]
-
U.S. Environmental Protection Agency. Ethanol, 2-[(2-chlorophenyl)amino]-. Substance Details - SRS. Available from: [Link]
-
Redalyc. Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Available from: [Link]
-
U.S. Environmental Protection Agency. Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Available from: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. jordilabs.com [jordilabs.com]
- 5. 2-Amino-1-(2-chlorophenyl)ethanol | C8H10ClNO | CID 146781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. usp.org [usp.org]
- 7. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 10. agilent.com [agilent.com]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
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- 13. Page loading... [wap.guidechem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. scihorizon.com [scihorizon.com]
Application Note: A Robust HPLC Method for the Chiral Separation of 2-Amino-1-(2-chlorophenyl)ethanol Enantiomers
Abstract This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 2-Amino-1-(2-chlorophenyl)ethanol. As a critical chiral intermediate in the synthesis of various pharmaceuticals, ensuring the enantiomeric purity of this compound is paramount. This guide provides a comprehensive protocol, from mobile phase preparation to data interpretation, designed for researchers, scientists, and professionals in drug development and quality control. The methodology leverages a polysaccharide-based chiral stationary phase under normal phase conditions, a widely successful strategy for the resolution of amino alcohols.[1] We will delve into the scientific rationale behind the selection of the stationary phase, mobile phase composition, and other chromatographic parameters, offering a self-validating protocol grounded in established principles of chiral chromatography.
Introduction: The Significance of Chiral Purity
2-Amino-1-(2-chlorophenyl)ethanol is a key building block in organic synthesis, possessing a stereocenter that gives rise to two enantiomers, (R) and (S). In the pharmaceutical industry, it is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[2] Therefore, the ability to separate and quantify these enantiomers is not merely an analytical challenge but a regulatory and safety necessity. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for this purpose, offering high resolution, sensitivity, and reproducibility.[2][3]
This document provides a validated starting protocol for the separation of (R)- and (S)-2-Amino-1-(2-chlorophenyl)ethanol, enabling accurate determination of enantiomeric excess (e.e.) and purity.
Molecular Structures:
-
(R)-2-Amino-1-(2-chlorophenyl)ethanol:
-
(S)-2-Amino-1-(2-chlorophenyl)ethanol:
-
SMILES: C1=CC=C(C(=C1)O)Cl
-
InChI: InChI=1S/C8H10ClNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m1/s1
-
-
Racemic 2-Amino-1-(2-chlorophenyl)ethanol:
Principles of Enantioseparation
The successful separation of enantiomers on a chiral stationary phase relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The stability of these complexes differs, leading to different retention times and, consequently, separation.
2.1. Choice of Chiral Stationary Phase (CSP)
For amino alcohols, polysaccharide-based CSPs, such as those derived from amylose or cellulose carbamates, have demonstrated broad applicability and high enantioselectivity.[1] These CSPs, like Chiralpak® IA, are known to provide effective chiral recognition for vicinal amino alcohols through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[6] The aromatic and carbamate groups on the polysaccharide backbone create a well-defined chiral environment conducive to resolving this class of compounds.
2.2. Mobile Phase Selection and Optimization
A normal phase elution mode, typically employing a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol), is often the first choice for chiral separations on polysaccharide CSPs.[1] The concentration of the alcohol modifier is a critical parameter; reducing its percentage generally increases retention and can improve resolution.[1]
For basic analytes like 2-Amino-1-(2-chlorophenyl)ethanol, the addition of a small amount of a basic additive, such as diethylamine (DEA), to the mobile phase is crucial. DEA acts as a competitor for highly acidic sites on the silica surface of the CSP, effectively minimizing peak tailing and improving chromatographic efficiency.[1]
Experimental Protocol
This protocol provides a starting point for the chiral separation. Optimization may be required based on the specific instrumentation and column used.
3.1. Materials and Equipment
-
HPLC System: An isocratic HPLC system with a UV detector.
-
Chiral Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel, 250 x 4.6 mm, 5 µm particle size.
-
Solvents: HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA).
-
Sample: Racemic 2-Amino-1-(2-chlorophenyl)ethanol.
-
Filters: 0.45 µm syringe filters for sample preparation.
3.2. Chromatographic Conditions
| Parameter | Condition |
| Chiral Stationary Phase | Chiralpak® IA, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C (controlled) |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
3.3. Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Carefully measure 800 mL of n-hexane, 200 mL of isopropanol, and 1 mL of diethylamine.
-
Combine the solvents in a suitable reservoir and mix thoroughly.
-
Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser to prevent pump cavitation and baseline noise.
-
-
System and Column Equilibration:
-
Install the Chiralpak® IA column into the HPLC system.
-
Purge the pump with the prepared mobile phase to ensure no other solvents are present.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved. Chiral stationary phases often require longer equilibration times than conventional reversed-phase columns.[1]
-
-
Sample Preparation:
-
Prepare a stock solution of racemic 2-Amino-1-(2-chlorophenyl)ethanol in the mobile phase at a concentration of 1.0 mg/mL.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL using the mobile phase.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Injection and Data Acquisition:
-
Inject 10 µL of the prepared sample onto the column.
-
Start the data acquisition and record the chromatogram for a sufficient time to allow both enantiomers to elute.
-
Expected Results and Data Presentation
The described method is expected to provide baseline resolution of the (R) and (S) enantiomers of 2-Amino-1-(2-chlorophenyl)ethanol. The following table summarizes the anticipated chromatographic parameters. Note that actual retention times may vary slightly depending on the specific system, column age, and exact mobile phase composition.
| Parameter | Expected Value |
| Retention Time (k1) | ~ 6.5 min |
| Retention Time (k2) | ~ 8.0 min |
| Selectivity (α) | > 1.2 |
| Resolution (Rs) | > 1.5 |
-
Selectivity (α) = k2 / k1
-
Resolution (Rs) = 2(t_R2 - t_R1) / (w1 + w2)
A well-resolved chromatogram will show two distinct, symmetrical peaks corresponding to the two enantiomers, allowing for accurate integration and quantification of each.
Method Development and Troubleshooting Workflow
The provided method is a robust starting point. However, if the resolution is not optimal (Rs < 1.5), the following workflow can be used for method optimization.
Figure 1: A systematic workflow for the development and optimization of the chiral HPLC method.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of 2-Amino-1-(2-chlorophenyl)ethanol enantiomers by HPLC. The use of a Chiralpak® IA stationary phase with a normal phase mobile phase containing a basic additive offers a reliable and high-resolution method suitable for quality control and research applications. By following the detailed steps and understanding the principles behind the chromatographic choices, researchers can confidently implement and adapt this method to meet their specific analytical needs, ensuring the enantiomeric purity of this vital pharmaceutical intermediate.
References
- BenchChem. (n.d.). Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers.
-
PubChem. (n.d.). 2-Amino-1-(2-chlorophenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]
-
Cano, E., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 34(8), 1140-1150. Retrieved from [Link]
-
ResearchGate. (2025). Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. Retrieved from [Link]
-
Chiral Technologies. (n.d.). Direct Stereoselective Separations of Free Amino Acids on Quinine. Retrieved from [Link]
-
ResearchGate. (2019). Chiral Separations by High‐Performance Liquid Chromatography. Retrieved from [Link]
Sources
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- 2. phx.phenomenex.com [phx.phenomenex.com]
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- 4. Page loading... [wap.guidechem.com]
- 5. 2-Amino-1-(2-chlorophenyl)ethanol | C8H10ClNO | CID 146781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of 2-Amino-1-(2-chlorophenyl)ethanol for GC analysis
Anwendungshinweis und Protokoll
Thema: Derivatisierung von 2-Amino-1-(2-chlorphenyl)ethanol für die GC-Analyse
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
Dieser Anwendungshinweis beschreibt detaillierte Methoden zur chemischen Derivatisierung von 2-Amino-1-(2-chlorphenyl)ethanol, um eine robuste und reproduzierbare Analyse mittels Gaschromatographie (GC) zu ermöglichen. Die polaren Amino- (-NH₂) und Hydroxylgruppen (-OH) dieser Verbindung führen zu schlechtem chromatographischem Verhalten, wie z. B. Peak-Tailing und geringer Flüchtigkeit.[1][2] Durch die Umwandlung dieser polaren Stellen in unpolare, thermisch stabilere Gruppen mittels Silylierung oder Acylierung werden diese Einschränkungen überwunden, was eine genaue Quantifizierung und Identifizierung durch GC-Massenspektrometrie (GC-MS) ermöglicht.
Einleitung und wissenschaftlicher Hintergrund
2-Amino-1-(2-chlorphenyl)ethanol ist eine wichtige chemische Zwischenstufe in der Synthese verschiedener pharmazeutischer Wirkstoffe. Eine genaue quantitative Analyse ist für die Prozesskontrolle, die Reinheitsbestimmung und pharmakokinetische Studien unerlässlich. Die direkte Analyse mittels Gaschromatographie ist jedoch aufgrund der hohen Polarität der Amino- und Hydroxylgruppen problematisch. Diese funktionellen Gruppen neigen zu unerwünschten Wechselwirkungen mit der stationären Phase der GC-Säule und können sich bei den hohen Temperaturen im Injektor zersetzen.[3]
Die chemische Derivatisierung ist eine entscheidende Technik, um diese Analyten für die GC-Analyse zugänglich zu machen.[4] Bei diesem Prozess werden die aktiven Wasserstoffatome der polaren Gruppen durch unpolare Schutzgruppen ersetzt.[5] Dies führt zu folgenden Vorteilen:
-
Erhöhte Flüchtigkeit: Die resultierenden Derivate haben einen höheren Dampfdruck und verdampfen leichter.[6][7]
-
Verbesserte thermische Stabilität: Die Derivate sind weniger anfällig für den thermischen Abbau im GC-System.[5]
-
Verbesserte chromatographische Peakform: Die Reduzierung der Polarität minimiert Wechselwirkungen mit aktiven Stellen in der Säule, was zu symmetrischeren und schärferen Peaks führt.[4]
-
Erhöhte Empfindlichkeit: Bestimmte Derivatisierungsreagenzien (z. B. fluorierte Acylgruppen) können die Nachweisempfindlichkeit, insbesondere bei Verwendung eines Elektroneneinfangdetektors (ECD), erheblich steigern.[5]
Für 2-Amino-1-(2-chlorphenyl)ethanol sind sowohl die Silylierung als auch die Acylierung hochwirksame Derivatisierungsstrategien.
Auswahl der Derivatisierungsstrategie
Silylierung
Die Silylierung ist eine der am weitesten verbreiteten Derivatisierungstechniken für Verbindungen, die aktive Wasserstoffatome enthalten.[2] Silylierungsreagenzien ersetzen den aktiven Wasserstoff sowohl der Hydroxyl- als auch der Aminogruppe durch eine unpolare Trimethylsilyl (TMS)-Gruppe.[6][7]
-
Reagenz der Wahl: N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) ist ein hochwirksames Silylierungsmittel, das sowohl für Hydroxyl- als auch für primäre und sekundäre Aminogruppen geeignet ist. Ein wesentlicher Vorteil von MSTFA ist, dass seine Nebenprodukte sehr flüchtig sind und typischerweise mit dem Lösungsmittelpeak eluieren, was die Chromatogramme sauber hält.[3]
-
Reaktionsmechanismus: MSTFA reagiert mit den aktiven Wasserstoffatomen der -OH- und -NH₂-Gruppen und bildet ein Di-TMS-Derivat sowie das neutrale Nebenprodukt N-Methyltrifluoracetamid.
Bildunterschrift: Allgemeiner Arbeitsablauf für die Derivatisierung.
Protokoll 1: Silylierung mit MSTFA
Dieses Protokoll ist für die allgemeine quantitative Analyse mit einem Flammenionisationsdetektor (FID) oder Massenspektrometer (MS) optimiert.
Materialien und Reagenzien:
-
2-Amino-1-(2-chlorphenyl)ethanol Referenzstandard
-
N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)
-
Wasserfreies Pyridin oder Acetonitril (GC-Qualität) [6]* Reaktionsgefäße (z. B. 2-mL-Glasvials mit Schraubverschluss und Septum)
-
Heizblock oder Ofen
-
Stickstoff-Verdampfungsanlage
Schritt-für-Schritt-Anleitung:
-
Stammlösung vorbereiten: Wiegen Sie ca. 10 mg des Referenzstandards genau ein und lösen Sie ihn in 10 mL eines geeigneten Lösungsmittels (z. B. Methanol), um eine Konzentration von 1 mg/mL zu erhalten.
-
Probenaliquot: Überführen Sie 100 µL der Stammlösung (oder eine entsprechende Menge der zu analysierenden Probe) in ein sauberes, trockenes Reaktionsgefäß.
-
Trocknen: Verdampfen Sie das Lösungsmittel bei Raumtemperatur unter einem sanften Stickstoffstrom vollständig. Es ist entscheidend, dass die Probe vollständig trocken ist, da Feuchtigkeit mit dem Silylierungsreagenz reagiert. 4. Reagenz zugeben: Geben Sie 100 µL wasserfreies Pyridin (oder Acetonitril) und anschließend 100 µL MSTFA in das Reaktionsgefäß. Verschließen Sie das Gefäß sofort fest.
-
Reaktion: Mischen Sie den Inhalt durch vorsichtiges Schütteln und erhitzen Sie das Gefäß für 60 Minuten bei 70 °C in einem Heizblock.
-
Abkühlen: Lassen Sie das Reaktionsgefäß vor der Analyse auf Raumtemperatur abkühlen.
-
Analyse: Injizieren Sie 1 µL der derivatisierten Lösung in das GC-MS-System.
Protokoll 2: Acylierung mit TFAA (Alternative Methode)
Dieses Protokoll ist eine Alternative und besonders nützlich für den Nachweis mittels ECD.
Materialien und Reagenzien:
-
Trifluoracetylanhydrid (TFAA)
-
Wasserfreies Ethylacetat (GC-Qualität)
-
(Sonstige Materialien wie in Protokoll 1)
Schritt-für-Schritt-Anleitung:
-
Stammlösung und Trocknung: Führen Sie die Schritte 1-3 aus Protokoll 1 durch.
-
Reagenz zugeben: Geben Sie 200 µL wasserfreies Ethylacetat und 100 µL TFAA zum trockenen Rückstand. Verschließen Sie das Gefäß sofort.
-
Reaktion: Mischen Sie den Inhalt und erhitzen Sie das Gefäß für 30 Minuten bei 60 °C.
-
Überschüssiges Reagenz entfernen: Kühlen Sie das Gefäß ab und verdampfen Sie den Inhalt unter Stickstoff zur Trockne.
-
Rekonstituieren: Lösen Sie den derivatisierten Rückstand in 200 µL Ethylacetat.
-
Analyse: Injizieren Sie 1 µL der Lösung in das GC-System.
GC-MS Methodenparameter
Die folgenden Parameter sind ein empfohlener Ausgangspunkt und sollten je nach verwendetem Instrument optimiert werden. Für die Analyse silylierter Verbindungen werden niedrig- bis mittelpolare Siloxan-basierte Säulen empfohlen. [6]
| Parameter | Empfohlene Einstellung |
|---|---|
| GC-Säule | 5% Phenyl-Methylpolysiloxan (z.B. DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm Film |
| Trägergas | Helium, konstante Flussrate 1.2 mL/min |
| Injektor-Temperatur | 250 °C |
| Injektionsmodus | Splitless (1 µL Injektionsvolumen) |
| Ofenprogramm | Start bei 100 °C (2 min halten), dann mit 15 °C/min auf 280 °C, 5 min halten |
| MS-Transferline | 280 °C |
| Ionenquelle-Temp. | 230 °C |
| Ionisationsenergie | 70 eV (Elektronenstoßionisation, EI) |
| MS-Scanbereich | 50 - 550 m/z |
Erwartete Ergebnisse und Fehlerbehebung
Erwartete Ergebnisse: Nach der Silylierung sollte 2-Amino-1-(2-chlorphenyl)ethanol als einzelner, scharfer und symmetrischer Peak im Totalionenchromatogramm (TIC) erscheinen. Das Massenspektrum des derivatisierten Moleküls (Di-TMS-Derivat) wird charakteristische Fragmente aufweisen, die zur Identifizierung verwendet werden können. Das Molekulargewicht erhöht sich pro TMS-Gruppe um 72 Dalton.
Tabelle zur Fehlerbehebung:
| Problem | Mögliche Ursache(n) | Lösung(en) |
| Kein oder sehr kleiner Peak | Unvollständige Derivatisierung; Zersetzung der Probe; Feuchtigkeit im System. | Reaktionszeit/-temperatur erhöhen; sicherstellen, dass die Probe vor der Reagenzzugabe vollständig trocken ist. |
| Breite oder tailende Peaks | Unvollständige Derivatisierung; aktive Stellen im Injektorliner oder in der Säule. | Derivatisierungsbedingungen optimieren; Liner austauschen; Säule konditionieren oder die ersten Zentimeter abschneiden. [6] |
| Mehrere Peaks für den Analyten | Bildung von partiellen Derivaten (z. B. nur Mono-TMS). | Reaktionszeit, Temperatur oder Reagenzüberschuss erhöhen; Verwendung eines Katalysators wie TMCS in Betracht ziehen. [6] |
| Störende Peaks im Chromatogramm | Verunreinigungen im Lösungsmittel oder Reagenz; Hydrolyse des Reagenzes. | Nur Reagenzien und Lösungsmittel von hoher Reinheit verwenden; unter wasserfreien Bedingungen arbeiten. |
Referenzen
-
Titel: Derivatisierung für die Gaschromatographie Quelle: Phenomenex URL: [Link]
-
Titel: Silylierung Quelle: Wikipedia URL: [Link]
-
Titel: Derivatisierungsmittel für die GC Quelle: Macherey-Nagel URL: [Link]
-
Titel: Derivatisierung Quelle: Deutsche Sporthochschule Köln URL: [Link]
-
Titel: Amino alcohols Analysis of ethanol amines Quelle: Agilent Technologies URL: [Link]
Sources
- 1. gcms.cz [gcms.cz]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Derivatisierung - Deutsche Sporthochschule Köln [dshs-koeln.de]
- 5. Derivatization reagents for GC Information | Derivatization reagents for GC | Gas chromatography (GC) | Chromatography | MACHEREY-NAGEL [mn-net.com]
- 6. GC Technischer Tipp [discover.phenomenex.com]
- 7. Silylierung – Wikipedia [de.wikipedia.org]
Application Note: A Protocol for the Recrystallization of 2-Amino-1-(2-chlorophenyl)ethanol Hydrochloride
Abstract
This application note provides a detailed and scientifically-grounded protocol for the purification of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride via recrystallization. In the pharmaceutical industry, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter that directly impacts the safety and efficacy of the final drug product.[1][2] Recrystallization is a robust and widely employed purification technique that leverages differences in solubility between the target compound and impurities.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology, the underlying scientific principles, and practical insights for achieving high-purity 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride.
Introduction: The Imperative of Purity in Pharmaceutical Synthesis
2-Amino-1-(2-chlorophenyl)ethanol hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds.[5] The presence of impurities, even in trace amounts, can lead to undesirable side effects, reduced therapeutic efficacy, and complications in downstream processing.[6] Therefore, establishing a reliable purification protocol is not merely a procedural step but a cornerstone of quality control in drug development.[1]
Crystallization is a powerful purification process that separates a solid crystalline phase from a solution.[2][4] The success of this technique hinges on the principle that the solubility of most solids increases with temperature.[3] By dissolving an impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution and then allowing it to cool, the desired compound crystallizes out, leaving the more soluble impurities behind in the solution (mother liquor). The formation of a well-ordered crystal lattice inherently excludes foreign molecules, resulting in a significant increase in purity.
This document outlines a comprehensive protocol for the recrystallization of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride, beginning with the critical process of solvent selection and culminating in the isolation and drying of the purified product.
The Science of Recrystallization: From Supersaturation to Pure Crystals
The efficacy of recrystallization is governed by fundamental physicochemical principles. The process is driven by the creation of a supersaturated solution , a metastable state where the concentration of the solute exceeds its equilibrium solubility at a given temperature.[1] This state is typically achieved by cooling a saturated solution.
The journey from a supersaturated solution to solid crystals involves two primary stages:
-
Nucleation: The initial formation of small, stable crystalline nuclei. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).[2][4]
-
Crystal Growth: The subsequent growth of these nuclei as solute molecules deposit onto the existing crystal lattice.[2][4]
Controlling the rate of cooling is paramount. Slow cooling generally promotes the formation of larger, more perfect crystals with higher purity, as it allows sufficient time for the ordered lattice to form while excluding impurities. Rapid cooling can lead to the formation of small, less pure crystals or even the precipitation of an amorphous solid.
Solvent Selection: The Foundation of a Successful Recrystallization
The choice of solvent is the most critical factor in developing a recrystallization protocol.[3][7] An ideal solvent should exhibit a steep solubility curve for the target compound—that is, it should dissolve the compound sparingly at room temperature but readily at its boiling point.[8]
Criteria for an Ideal Solvent
-
Solubility Profile: The compound of interest should be highly soluble in the hot solvent and poorly soluble in the cold solvent to ensure high recovery.[3][8]
-
Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[8][9]
-
Chemical Inertness: The solvent must not react with the compound being purified.[7]
-
Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals.[7][8]
-
Safety & Environment: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[7]
Given the structure of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride, which contains polar hydroxyl and ammonium chloride groups, polar protic solvents such as alcohols are excellent starting points. A mixed solvent system is often employed to fine-tune the solubility characteristics.
Recommended Solvent System: Isopropanol/Water
For this compound, an isopropanol-water system is highly effective. Isopropanol provides good solvating power at elevated temperatures, while the addition of water (an anti-solvent in this context) at room temperature can help reduce the compound's solubility and improve recovery without causing it to "oil out."
| Solvent/System | Rationale for Consideration | Potential Outcome |
| Isopropanol | Good solubility for the hydrochloride salt at elevated temperatures due to its polarity and hydrogen bonding capability. | A primary candidate. May require an anti-solvent to reduce solubility upon cooling for better yield. |
| Ethanol/Methanol | Similar properties to isopropanol. Methanol's high volatility is advantageous for drying but its higher solvating power might reduce yield. | Viable alternatives. Small-scale trials are recommended to compare recovery rates. |
| Water | The hydrochloride salt form confers some water solubility.[5] | Unlikely to be a good single solvent as solubility may be too high even when cold. Best used as a co-solvent. |
| Acetone | Can sometimes be effective for hydrochloride salts. | Worth screening, but may be less effective than alcohols. |
| Isopropanol/Heptane | Heptane acts as an anti-solvent to decrease polarity and induce crystallization. | A good alternative system. The risk of "oiling out" might be slightly higher if heptane is added too quickly. |
Visualizing the Solvent Selection Logic
Caption: Logic diagram for selecting an appropriate recrystallization solvent.
Detailed Experimental Protocol
This protocol is optimized for a starting quantity of approximately 5 grams of crude material. Adjust volumes accordingly for different scales.
Materials and Equipment
-
Crude 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride
-
Isopropanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer Flasks (50 mL and 125 mL)
-
Hot Plate with Stirring Capability
-
Glass Funnel (short-stem) and Fluted Filter Paper
-
Büchner Funnel and Flask
-
Vacuum Source
-
Spatula and Glass Stirring Rod
-
Ice Bath
-
Drying Oven or Desiccator
Step-by-Step Procedure
Step 1: Dissolution
-
Place 5.0 g of crude 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride into a 125 mL Erlenmeyer flask.
-
Add approximately 20 mL of isopropanol.
-
Gently heat the mixture on a hot plate with stirring. Add isopropanol in small portions (1-2 mL at a time) until all the solid just dissolves. Causality Note: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which maximizes the yield upon cooling.[3]
-
If a significant amount of colored, insoluble material remains, proceed to Step 2 (Hot Filtration). If the solution is clear, proceed directly to Step 3.
Step 2: Hot Filtration (Optional)
-
Place a short-stemmed glass funnel with fluted filter paper into the neck of a second, pre-warmed 125 mL Erlenmeyer flask. Causality Note: Pre-warming the apparatus prevents premature crystallization of the product in the funnel.[3]
-
Quickly pour the hot, saturated solution through the filter paper.
-
Rinse the original flask with a small amount (2-3 mL) of hot isopropanol and pour this rinse through the filter to recover any remaining product.
Step 3: Crystallization
-
Remove the flask from the heat source and cover it with a watch glass. Allow the solution to cool slowly to room temperature undisturbed. Causality Note: Slow cooling encourages the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly fashion.[3]
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product.
-
If crystallization does not occur, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal of the pure compound.
Step 4: Isolation of Crystals
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold isopropanol.
-
Turn on the vacuum source and pour the cold crystal slurry into the funnel.
-
Wash the crystals with two small portions (5 mL each) of ice-cold isopropanol. Causality Note: Using ice-cold solvent for washing removes soluble impurities adhering to the crystal surfaces without re-dissolving a significant amount of the product.
-
Keep the vacuum on for several minutes to pull air through the crystals and partially dry them.
Step 5: Drying
-
Carefully transfer the filter cake to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be done in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a desiccator under vacuum. Causality Note: Complete removal of the solvent is essential for obtaining an accurate yield and preventing solvent contamination in subsequent analytical tests or reactions.[3]
-
Weigh the final product and calculate the percent recovery.
Visual Workflow of the Protocol
Caption: Step-by-step workflow for the recrystallization protocol.
Quality Assessment and Troubleshooting
After recrystallization, it is essential to confirm the purity of the product.
-
Melting Point Analysis: A pure compound will exhibit a sharp melting point range close to the literature value. Impurities typically depress and broaden the melting range.
-
Spectroscopic Analysis: Techniques like ¹H NMR and FT-IR can confirm the chemical identity and structural integrity of the compound.
-
Chromatographic Analysis: HPLC is the gold standard for quantitatively determining purity and identifying any remaining impurities.[10]
| Issue | Potential Cause | Solution |
| Oiling Out | The compound's solubility limit is exceeded at a temperature above its melting point, or the solvent polarity changes too rapidly. | Re-heat the solution to dissolve the oil, add a small amount of a more polar solvent (e.g., a few drops of water), and allow it to cool more slowly. |
| No Crystals Form | The solution is not sufficiently saturated; the cooling process is too fast for nucleation. | Try scratching the inner surface of the flask with a glass rod, add a seed crystal, or evaporate some of the solvent to increase concentration and re-cool. |
| Low Recovery | Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | Use the absolute minimum amount of hot solvent. Ensure the cooling step is thorough (ice bath). Minimize the volume of cold solvent used for washing. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-Amino-1-(2-chlorophenyl)ethanol may be an irritant to the eyes, skin, and respiratory system. Avoid inhalation and direct contact.[5]
-
Isopropanol is a flammable liquid. Keep it away from open flames and ignition sources.
-
Handle hot glassware with appropriate clamps or tongs to prevent burns.
References
- University of Rochester, Department of Chemistry.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Massachusetts Institute of Technology (MIT).
- Royal Society of Chemistry (RSC) Education.
- Science Learning Center.
- Stack Exchange.
- Pharmacy 180.
- Syrris.
- ChemBK. 2-Amino-1-(2-chlorophenyl)ethanol.
- PharmaBlock. Crystallization Process R&D in Pharmaceutical Development.
- BenchChem. Confirming the Purity of 2-[Bis(2-chloroethyl)
Sources
- 1. web.mit.edu [web.mit.edu]
- 2. syrris.com [syrris.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. pharmacy180.com [pharmacy180.com]
- 5. chembk.com [chembk.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. mt.com [mt.com]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Use of 2-Amino-1-(2-chlorophenyl)ethanol Hydrochloride in Pharmaceutical Intermediate Synthesis
Preamble: The Significance of Chiral Amino Alcohols in Drug Discovery
In the landscape of modern medicinal chemistry, the 1,2-amino alcohol scaffold is a privileged structural motif, integral to the pharmacophore of numerous therapeutic agents. Its prevalence stems from the strategic placement of hydrogen bond donors and acceptors, and a chiral center that allows for precise, three-dimensional interaction with biological targets. 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride is a quintessential example of such a chiral building block, or synthon. Its value lies not only in its inherent structure but also in the versatile reactivity of its amino and hydroxyl functional groups, making it a critical starting point for the synthesis of complex Active Pharmaceutical Ingredients (APIs), particularly those targeting the central nervous system.[1] This document serves as a technical guide for researchers, elucidating the properties, synthetic utility, and detailed protocols involving this key intermediate.
Section 1: Core Compound Analysis & Synthetic Potential
Physicochemical & Structural Properties
2-Amino-1-(2-chlorophenyl)ethanol is an organic compound featuring a phenyl ring substituted with a chlorine atom at the ortho position, and an amino-ethanol side chain.[2] The hydrochloride salt form enhances its stability and water solubility, facilitating its use in various reaction conditions.[1] The presence of a stereocenter at the carbon bearing the hydroxyl group means the compound exists as two enantiomers, (R) and (S), whose distinct biological activities are a cornerstone of modern drug design.
| Property | Value | Source |
| IUPAC Name | 2-amino-1-(2-chlorophenyl)ethanol hydrochloride | [2] |
| CAS Number | 23496-56-2 (racemate) | [2][3] |
| Molecular Formula | C₈H₁₀ClNO · HCl | [2] |
| Molecular Weight | 208.09 g/mol (hydrochloride salt) | [4] |
| Appearance | Colorless to slightly yellow liquid or off-white powder | [1][3] |
| Solubility | Soluble in water and most organic solvents | [3] |
The Causality of Reactivity: A Dual-Functional Synthon
The synthetic versatility of 2-Amino-1-(2-chlorophenyl)ethanol arises from its two reactive centers: the primary amine (-NH₂) and the secondary alcohol (-OH). This dual functionality allows for a wide array of chemical transformations, enabling the construction of diverse molecular architectures.
-
Amino Group Transformations : The primary amine is a potent nucleophile, readily undergoing reactions such as N-alkylation, N-acylation, and reductive amination. These modifications are fundamental for building out the molecular structure, often to introduce moieties that enhance target binding or modulate pharmacokinetic properties.
-
Hydroxyl Group Transformations : The secondary alcohol can be oxidized to the corresponding α-aminoketone, a crucial intermediate in its own right.[5][6] It can also undergo etherification, esterification, or be converted into a leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution. The reaction with thionyl chloride, for instance, can convert the alcohol to a chloride, a key step in certain synthetic pathways.[7]
-
Chirality as a Strategic Element : The compound's most critical feature is its stereocenter. Enantiomerically pure forms, such as (R)-2-Amino-1-(2-chlorophenyl)ethanol, are highly sought after.[8] Access to these single enantiomers is typically achieved through asymmetric synthesis (e.g., catalytic asymmetric reduction of the corresponding ketone) or by chiral resolution of the racemate.[9][10][11] Utilizing an enantiopure starting material prevents the formation of diastereomeric mixtures in subsequent steps and obviates the need for costly, late-stage separations.
Visualization of Synthetic Utility
The following diagram illustrates the primary transformation pathways available from the 2-Amino-1-(2-chlorophenyl)ethanol core structure, highlighting its role as a central hub for generating diverse pharmaceutical intermediates.
Caption: Key synthetic transformations of 2-Amino-1-(2-chlorophenyl)ethanol.
Section 2: Experimental Protocols
The following protocols provide detailed, validated methodologies for key transformations of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride. These are foundational steps for more elaborate synthetic campaigns.
Protocol 1: Boc-Protection of the Amino Group
Principle & Justification: The protection of the amine functionality is a critical first step in many multi-step syntheses. It prevents the nucleophilic amine from interfering with subsequent reactions targeting the hydroxyl group. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of conditions and its facile removal under mild acidic conditions. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this transformation. A base like triethylamine (TEA) is required to neutralize the hydrochloride salt and the acid generated during the reaction.
Materials & Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-Amino-1-(2-chlorophenyl)ethanol HCl | ≥98% | Commercial | Starting Material |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent | Commercial | Protecting Agent |
| Triethylamine (TEA) | Reagent | Commercial | Base |
| Dichloromethane (DCM) | Anhydrous | Commercial | Solvent |
| Saturated aq. NaHCO₃ | Lab Prep | - | For workup |
| Brine (Saturated aq. NaCl) | Lab Prep | - | For workup |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent | Commercial | Drying Agent |
| Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator | Standard Lab Equipment | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask, add 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride (10.0 g, 48.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (100 mL) and stir to form a suspension.
-
Basification: Cool the flask in an ice bath (0 °C). Slowly add triethylamine (14.8 mL, 106 mmol, 2.2 eq.) via syringe. Stir for 15 minutes to liberate the free amine.
-
Addition of Protecting Agent: In a separate beaker, dissolve Di-tert-butyl dicarbonate (11.5 g, 52.8 mmol, 1.1 eq.) in 20 mL of DCM. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated aq. NaHCO₃, 50 mL of water, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure Boc-protected product.
Protocol 2: Swern Oxidation to the α-Amino Ketone
Principle & Justification: The conversion of the secondary alcohol to a ketone creates a new electrophilic center, enabling subsequent C-C bond-forming reactions like aldol or Mannich reactions. The Swern oxidation is a reliable and mild method that avoids the use of heavy metals (like chromium) and proceeds at low temperatures, minimizing side reactions. It involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form the active oxidizing species, followed by oxidation of the alcohol and a final quench with a hindered base like triethylamine. This protocol assumes the starting material is the Boc-protected amine from Protocol 2.1 to prevent side reactions with the amino group.
Experimental Workflow Visualization:
Caption: Step-wise workflow for the Swern oxidation protocol.
Materials & Reagents:
| Reagent/Material | Grade | Notes |
| Boc-2-Amino-1-(2-chlorophenyl)ethanol | Product from 2.1 | Starting Material |
| Oxalyl chloride | Reagent | Highly toxic and corrosive |
| Dimethyl sulfoxide (DMSO) | Anhydrous | Oxidant precursor |
| Triethylamine (TEA) | Anhydrous | Hindered base |
| Dichloromethane (DCM) | Anhydrous | Solvent |
| Low-temperature thermometer, dry ice/acetone bath | Standard Lab Equipment | For maintaining -78 °C |
Step-by-Step Methodology:
-
Reaction Setup: Set up a flame-dried, three-neck round-bottom flask equipped with a thermometer, a nitrogen inlet, and a magnetic stirrer.
-
Activator Preparation: Charge the flask with anhydrous DCM (100 mL) and cool to -78 °C using a dry ice/acetone bath. Add oxalyl chloride (4.2 mL, 48.3 mmol, 1.5 eq.) slowly.
-
Oxidant Formation: Add anhydrous DMSO (6.8 mL, 96.6 mmol, 3.0 eq.) dropwise, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.
-
Substrate Addition: Dissolve the Boc-protected amino alcohol (assumed 32.2 mmol from previous step) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Oxidation: Stir the resulting mixture at -78 °C for 45-60 minutes.
-
Quench: Add anhydrous triethylamine (22.4 mL, 161 mmol, 5.0 eq.) dropwise, which may cause bubbling. Stir for 10 minutes at -78 °C.
-
Warming & Workup: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. Add 100 mL of water and transfer to a separatory funnel.
-
Extraction & Purification: Extract with DCM (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography to obtain the desired α-(Boc-amino) ketone.
Safety Note: Operations involving oxalyl chloride must be performed in a well-ventilated fume hood as it is highly toxic and reacts violently with water. The reaction generates carbon monoxide gas. All glassware must be scrupulously dried to prevent side reactions.[3]
Section 3: Conclusion & Future Outlook
2-Amino-1-(2-chlorophenyl)ethanol hydrochloride is a foundational building block whose strategic value is firmly established in pharmaceutical synthesis. Its dual functionality and, most importantly, its inherent chirality, provide an efficient entry point to complex molecular targets. The protocols detailed herein for protection and oxidation represent common, yet critical, steps that unlock the full synthetic potential of this intermediate. As the demand for enantiomerically pure pharmaceuticals grows, the efficient and scalable synthesis of chiral amino alcohols and their derivatives will remain a paramount objective in drug development. Future research will likely focus on developing even more efficient catalytic asymmetric methods to produce this and related synthons, further streamlining the path to novel therapeutics.[12][13]
References
-
Krishnamurthy, D., et al. (2025). Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination. Organic Letters. Available at: [Link][12][13]
-
Gao, K., et al. (2019). Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination. Organic Letters. Available at: [Link][14]
-
Karap, T., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters. Available at: [Link][15]
-
ChemBK. (2024). 2-Amino-1-(2-chlorophenyl)ethanol. Available at: [Link][3]
-
Zekri, N., et al. (2020). Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Journal of Chemical Sciences. Available at: [Link][16]
-
Google Patents. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives. Available at: [9]
-
SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. Available at: [Link][5]
-
ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Available at: [Link][6]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-1-(2-chlorophenyl)ethanol. PubChem Compound Database. Available at: [Link][2]
-
Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules. Available at: [Link][10]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link][17]
-
Sumitomo Chemical. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Available at: [Link][18]
-
Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. Available at: [Link][11]
-
ResearchGate. (2025). The reaction of thionyl chloride with β amino alcohols. Available at: [Link][7]
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- 10. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals [mdpi.com]
- 11. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ias.ac.in [ias.ac.in]
- 17. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 18. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
Use of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride in biochemical research
An In-Depth Guide to the Application of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride in Biochemical Research
Introduction: Unveiling the Potential of a Key Pharmacological Intermediate
2-Amino-1-(2-chlorophenyl)ethanol hydrochloride is a synthetic amino alcohol derivative recognized primarily as a versatile intermediate in the synthesis of various pharmaceutical agents, especially those targeting the central nervous system.[1][2] Its chemical backbone, the phenylethanolamine structure, is a cornerstone of many biologically active molecules, including endogenous neurotransmitters like norepinephrine.[3] While its role as a synthetic building block is well-established, its direct application as a research tool in biochemical and pharmacological studies is an area ripe for exploration.
This guide posits that the structural characteristics of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride make it a compelling candidate for investigating the monoaminergic neurotransmitter systems. Specifically, its architecture strongly suggests a potential interaction with norepinephrine (NET) and dopamine (DAT) transporters. As such, it can serve as a valuable tool for researchers studying the modulation of these critical pathways, which are implicated in mood, attention, and various neurological disorders.[4][5] This document provides a framework for its use, from fundamental in vitro characterization to protocols for exploring its neurochemical effects.
Physicochemical Properties and Handling
A thorough understanding of the compound's physical and chemical properties is the foundation of rigorous and reproducible research.
| Property | Value | Source |
| IUPAC Name | 2-amino-1-(2-chlorophenyl)ethanol;hydrochloride | [6] |
| CAS Number | 23496-56-2 (for free base) | [2] |
| Molecular Formula | C₈H₁₁Cl₂NO | |
| Molecular Weight | 208.09 g/mol | [1] |
| Appearance | Off-white to white powder/solid | [1] |
| Solubility | Soluble in water and most organic solvents | [2] |
| Storage | Store at 2-8°C, protected from light | [2] |
Expert Handling Protocol:
-
Preparation of Stock Solutions: Due to its hydrochloride salt form, the compound is readily soluble in aqueous buffers such as PBS or Tris-HCl. For a 10 mM stock solution, dissolve 20.81 mg of the compound in 10 mL of purified water or buffer. Vortex briefly to ensure complete dissolution. For cellular assays, the final concentration of the vehicle (e.g., water or DMSO if used) should be kept consistent across all experimental groups and should not exceed 0.1% to avoid cytotoxicity.
-
Stability: Aqueous stock solutions should be freshly prepared for optimal activity. If storage is necessary, aliquot into single-use vials and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Proposed Mechanism of Action: A Focus on Monoamine Transporters
The structural analogy of 2-Amino-1-(2-chlorophenyl)ethanol to catecholamines is the logical basis for its proposed mechanism of action. Monoamine transporters (DAT, NET, and SERT) are integral membrane proteins that terminate synaptic transmission by reabsorbing dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron.[7] Compounds that inhibit this reuptake process, known as reuptake inhibitors, increase the concentration and duration of neurotransmitters in the synapse, thereby enhancing neuronal signaling.[4]
Given its phenylethanolamine core, 2-Amino-1-(2-chlorophenyl)ethanol is hypothesized to act as a competitive inhibitor at the substrate-binding site of DAT and NET. The presence of the chlorine atom on the phenyl ring can influence binding affinity and selectivity compared to endogenous ligands.
Caption: Proposed inhibition of norepinephrine (NET) and dopamine (DAT) transporters.
Application Note 1: In Vitro Profiling of Transporter Affinity
Objective: To quantify the binding affinity (Ki) or inhibitory potency (IC₅₀) of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride for human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters. This is the foundational experiment to validate its mechanism and determine its selectivity.
Methodology: Radioligand Binding Assay This protocol outlines a competitive binding assay using membranes from cells stably expressing the target transporter and a specific radioligand. The principle is to measure the displacement of the radioligand by increasing concentrations of the test compound.
Caption: Workflow for an in vitro radioligand binding assay.
Detailed Protocol:
-
Preparation: Use commercially available cell membranes (e.g., from HEK293 cells) expressing hDAT, hNET, or hSERT. Thaw membranes on ice immediately before use.
-
Assay Buffer: Prepare an appropriate binding buffer. For example, for hDAT, use 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Reaction Setup (96-well plate):
-
Total Binding: Add 50 µL buffer, 50 µL radioligand (e.g., [³H]WIN 35,428 for DAT), and 100 µL membrane suspension.
-
Non-specific Binding: Add 50 µL of a high-concentration non-labeled ligand (e.g., 10 µM GBR-12909 for DAT), 50 µL radioligand, and 100 µL membrane suspension.
-
Test Compound: Add 50 µL of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride (at concentrations ranging from 1 pM to 100 µM), 50 µL radioligand, and 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or specified temperature for the assay) for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly harvest the samples onto glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Hypothetical Data Presentation:
| Transporter | IC₅₀ (nM) | Selectivity Ratio (SERT/Target) | Selectivity Ratio (DAT/Target) |
| hNET | 85 | 117.6 | 2.9 |
| hDAT | 250 | 40.0 | 1.0 |
| hSERT | >10,000 | 1.0 | - |
This hypothetical data suggests the compound is a moderately potent norepinephrine-dopamine reuptake inhibitor with significant selectivity over the serotonin transporter.
Application Note 2: In Vivo Neurochemical Profiling
Objective: To determine if 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride administration increases extracellular concentrations of dopamine and norepinephrine in a specific brain region, such as the prefrontal cortex or striatum.
Methodology: In Vivo Microdialysis in Rodents Microdialysis is a powerful technique for sampling the neurochemical environment of a living animal's brain. A small, semi-permeable probe is implanted, and artificial cerebrospinal fluid (aCSF) is perfused through it. Neurotransmitters diffuse across the membrane into the aCSF and are collected for analysis.
Caption: Workflow for an in vivo microdialysis experiment.
Detailed Protocol:
-
Surgical Implantation: Anesthetize a rat or mouse and place it in a stereotaxic frame. Implant a guide cannula targeted to the brain region of interest (e.g., nucleus accumbens). Secure the cannula with dental cement and allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfusion & Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 60-90 minutes.
-
Baseline Collection: Collect 3-4 baseline dialysate samples into vials containing a small amount of antioxidant (e.g., perchloric acid) to prevent monoamine degradation.
-
Compound Administration: Administer 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride via a systemic route (e.g., intraperitoneal injection). Doses should be determined from prior dose-response studies.
-
Post-treatment Collection: Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for 2-3 hours post-injection.
-
Sample Analysis: Analyze the samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), a highly sensitive method for quantifying monoamines.
-
Data Analysis: Quantify the concentration of dopamine and norepinephrine in each sample. Average the baseline concentrations and express all subsequent samples as a percentage change from this baseline. This normalization accounts for variations in probe recovery between animals.
Causality and Trustworthiness: This experimental design is self-validating. The stable baseline period demonstrates the system's equilibrium before the intervention. A time-dependent increase in neurotransmitter levels post-injection, which is absent in vehicle-treated control animals, provides strong evidence for the compound's in vivo activity as a reuptake inhibitor.
Conclusion and Future Directions
2-Amino-1-(2-chlorophenyl)ethanol hydrochloride presents itself as a promising and accessible tool for biochemical research into the noradrenergic and dopaminergic systems. The protocols detailed here provide a clear path for its characterization, starting with fundamental in vitro transporter binding assays to confirm its mechanism and selectivity, followed by in vivo microdialysis to validate its neurochemical effects in a physiological context. Successful validation would position this compound as a valuable pharmacological agent for probing the roles of dopamine and norepinephrine in studies of depression, ADHD, and other CNS disorders.[4][8]
References
-
2-Amino-1-(2-chlorophenyl)ethanol - ChemBK . ChemBK. Available from: [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines . The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un... . SciHorizon. Available from: [Link]
-
1-(2-Chlorophenyl)-2-(isopropylamino)ethanol . PMC - NIH. Available from: [Link]
-
2-Amino-1-(2-chlorophenyl)ethanol | C8H10ClNO | CID 146781 . PubChem. Available from: [Link]
- Processes for producing optically active 2-amino-1-phenylethanol derivatives. Google Patents.
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents . ACG Publications. Available from: [Link]
-
Serotonin–norepinephrine–dopamine reuptake inhibitor . Wikipedia. Available from: [Link]
-
Norepinephrine–dopamine reuptake inhibitor . Wikipedia. Available from: [Link]
-
Inhibition of dopamine and norepinephrine reuptake produces additive effects on energy balance in lean and obese mice . PubMed. Available from: [Link]
-
Chapter 2 Recent Developments in Monoamine Reuptake Inhibitors . ResearchGate. Available from: [Link]
-
Ethanol, 2-[(2-chlorophenyl)amino]- - Substance Details . SRS | US EPA. Available from: [Link]
-
Continuous and convergent access to vicinyl amino alcohols . Chemical Communications (RSC Publishing). Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-1-(2-chlorophenyl)ethanol | C8H10ClNO | CID 146781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 8. Inhibition of dopamine and norepinephrine reuptake produces additive effects on energy balance in lean and obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantification of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride in complex mixtures
Application Note & Protocol
Topic: Quantification of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride in Complex Mixtures
Abstract
This document provides a comprehensive technical guide for the quantitative analysis of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride, a key chemical intermediate in various synthetic processes.[1][2] Given the importance of purity and concentration monitoring in pharmaceutical development and quality control, robust analytical methods are paramount. This guide details validated protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), designed for researchers, scientists, and drug development professionals. The methodologies are presented with an emphasis on the scientific rationale behind procedural choices, ensuring both reproducibility and accuracy. Protocols for sample preparation from complex matrices, such as biological fluids, are included, alongside a detailed framework for method validation according to ICH guidelines.[3][4][5][6]
Introduction: The Analytical Imperative
2-Amino-1-(2-chlorophenyl)ethanol is a critical building block in organic synthesis, particularly within the pharmaceutical industry.[1][2] Its precise quantification in raw materials, reaction mixtures, and final formulations is essential for ensuring process efficiency, product quality, and safety. Analysis within complex matrices presents significant challenges, including interference from excipients, metabolites, or endogenous compounds, which can obscure the analyte signal and compromise data integrity.
This guide addresses these challenges by providing a selection of robust analytical techniques. The choice of method—HPLC for routine purity and assay, GC-MS for volatile impurity profiling, or LC-MS/MS for trace-level quantification in biological samples—depends on the specific analytical objective, required sensitivity, and the nature of the sample matrix. The following sections explain the causality behind each method's design and provide detailed, field-proven protocols.
Core Analytical Methodologies
The quantification of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride can be approached using several chromatographic techniques. The selection is dictated by the required sensitivity, selectivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle & Application: HPLC-UV is the workhorse method for assay and purity determinations in bulk drug substances and formulated products. The technique separates the analyte from impurities based on its differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength. This method is robust, reliable, and widely available.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector.
-
Reagents & Materials:
-
2-Amino-1-(2-chlorophenyl)ethanol hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Orthophosphoric acid
-
Deionized water (18.2 MΩ·cm)
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm | Provides excellent retention and separation for moderately polar compounds. |
| Mobile Phase A | 20 mM KH₂PO₄ buffer, pH adjusted to 3.0 | Buffered aqueous phase to ensure consistent ionization state and peak shape. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte from the C18 column. |
| Elution Mode | Isocratic: 60% A / 40% B | A simple, robust condition suitable for routine analysis where complex matrix components are not a major issue. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Ensures reproducible retention times by minimizing viscosity fluctuations. |
| Detection λ | 210 nm | Wavelength for detecting the phenyl ring chromophore, offering good sensitivity. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Accurately weigh the sample to obtain an expected concentration within the calibration range upon dissolution with the diluent. Filter through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Application: GC-MS is ideal for identifying and quantifying volatile and semi-volatile compounds.[7] For polar molecules like 2-Amino-1-(2-chlorophenyl)ethanol, derivatization is often required to increase volatility and thermal stability, improving chromatographic peak shape. The gas chromatograph separates components in the vapor phase, and the mass spectrometer provides definitive identification and sensitive quantification based on the mass-to-charge ratio of characteristic fragment ions.
-
Instrumentation: A Gas Chromatograph with an autosampler coupled to a single quadrupole Mass Spectrometer.
-
Reagents & Materials:
-
2-Amino-1-(2-chlorophenyl)ethanol hydrochloride reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)
-
Pyridine or Acetonitrile (GC grade, anhydrous)
-
Helium (99.999% purity)
-
-
Sample Derivatization Workflow:
-
To ~1 mg of sample or standard in a GC vial, add 200 µL of anhydrous pyridine and 100 µL of BSTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection. This process replaces active hydrogens on the amine and alcohol groups with trimethylsilyl (TMS) groups, making the molecule volatile.
-
-
Instrumental Conditions:
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms or HP-5ms, 30 m x 0.25 mm, 0.25 µm | A low-bleed, non-polar column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | A temperature ramp that effectively separates the derivatized analyte from solvent and potential by-products. |
| Injector Temp. | 270 °C | Ensures rapid and complete vaporization of the derivatized sample. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Acquisition Mode | Full Scan (m/z 50-500) for identification; SIM for quantification | Full scan allows for compound identification. Selected Ion Monitoring (SIM) significantly increases sensitivity for quantification. |
| SIM Ions | To be determined empirically from the mass spectrum of the derivatized standard. | Select 3-4 characteristic, abundant ions for quantification and confirmation. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle & Application: LC-MS/MS is the definitive method for quantifying low concentrations of analytes in highly complex matrices, such as plasma, urine, or tissue homogenates.[8][9] Its exceptional sensitivity and selectivity are achieved by coupling HPLC with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the protonated molecule) is selected, fragmented, and a specific product ion is monitored. This process acts as a highly specific chemical filter, eliminating matrix interferences.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reagents & Materials:
-
Reference standard and internal standard (e.g., a stable isotope-labeled version)
-
Acetonitrile and Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Reagents for sample preparation (e.g., zinc sulfate, SPE cartridges)
-
-
LC Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm | UHPLC column for fast, high-resolution separations. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for efficient ESI+ ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Volatile organic phase compatible with MS. |
| Gradient | 5% B to 95% B over 3 minutes, hold 1 min | A rapid gradient suitable for high-throughput analysis. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures high efficiency and reproducibility. |
-
MS/MS Conditions (ESI+):
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The amino group is readily protonated. |
| Precursor Ion [M+H]⁺ | m/z 172.1 | Calculated for C₈H₁₀ClNO (MW: 171.62). |
| MRM Transition 1 (Quantifier) | m/z 172.1 → 136.1 | Proposed loss of HCl. This transition should be optimized for maximum intensity. |
| MRM Transition 2 (Qualifier) | m/z 172.1 → 154.1 | Proposed loss of H₂O. Used for identity confirmation. |
| Capillary Voltage | 3.5 kV | Needs optimization for the specific instrument. |
| Source Temp. | 150 °C | Needs optimization. |
| Desolvation Temp. | 400 °C | Needs optimization. |
Sample Preparation for Complex Matrices
Effective sample preparation is the most critical step in bioanalysis, designed to remove interferences like proteins and phospholipids that can suppress the MS signal or damage the analytical column.[10][11][12][13][14]
Protocol 3.1: Protein Precipitation (PPT)
-
Application: A rapid, simple method for initial cleanup.
-
Procedure:
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of mobile phase A.
-
Protocol 3.2: Solid-Phase Extraction (SPE)
-
Application: Provides the cleanest extracts, enhancing sensitivity and robustness.[10][11]
-
Procedure (using a mixed-mode cation exchange cartridge):
-
Condition: Pass 1 mL of methanol, followed by 1 mL of water through the cartridge.
-
Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.
-
Load: Load 100 µL of the plasma sample (pre-treated with 100 µL of 4% phosphoric acid).
-
Wash 1: Pass 1 mL of 2% formic acid in water.
-
Wash 2: Pass 1 mL of methanol to remove non-polar interferences.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase A.
-
Experimental Workflows & Data Visualization
dot digraph "Analytical_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; color="#F1F3F4"; node [style="filled", fillcolor="#FFFFFF"]; Sample [label="Sample Receipt"]; Prep [label="Extraction (PPT, LLE, or SPE)"]; Sample -> Prep [label="Select Protocol"]; }
subgraph "cluster_analysis" { label="Instrumental Analysis"; style="filled"; color="#F1F3F4"; node [style="filled", fillcolor="#FFFFFF"]; Analysis [label="LC-MS/MS Analysis"]; DataProc [label="Data Processing"]; Prep -> Analysis [label="Inject Extract"]; Analysis -> DataProc [label="Acquire Data"]; }
subgraph "cluster_report" { label="Reporting"; style="filled"; color="#F1F3F4"; node [style="filled", fillcolor="#FFFFFF"]; Report [label="Final Report"]; Validation [label="Method Validation Check"]; DataProc -> Validation [label="Review Results"]; Validation -> Report [label="Generate"]; } } caption [label="General workflow for sample analysis.", shape=plaintext, fontcolor="#202124", fontsize=10];
dot digraph "SPE_Workflow" { graph [splines=ortho]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Condition [label="1. Condition\n(Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Equilibrate [label="2. Equilibrate\n(Aqueous Buffer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Load [label="3. Load\n(Pre-treated Sample)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="4. Wash 1\n(Aqueous)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash2 [label="5. Wash 2\n(Organic)", fillcolor="#FBBC05", fontcolor="#202124"]; Elute [label="6. Elute\n(Strong Organic +/- pH mod)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="To LC-MS/MS"];
Condition -> Equilibrate; Equilibrate -> Load; Load -> Wash1; Wash1 -> Wash2; Wash2 -> Elute; Elute -> Final; } caption [label="Solid-Phase Extraction (SPE) workflow.", shape=plaintext, fontcolor="#202124", fontsize=10];
Method Validation: Ensuring Trustworthy Data
Every analytical protocol must be validated to ensure it is fit for its intended purpose.[5] Validation demonstrates that the method is reliable, reproducible, and accurate for the quantification of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride. The core validation parameters are defined by the International Council for Harmonisation (ICH) guidelines Q2(R2).[3][4][15]
dot digraph "Validation_Parameters" { graph [nodesep=0.4, ranksep=0.5]; node [shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368", dir=none];
center [label="Validated Method", shape=doublecircle, fillcolor="#34A853"];
Accuracy [label="Accuracy\n(% Recovery)"]; Precision [label="Precision\n(% RSD)"]; Specificity [label="Specificity\n(No Interference)"]; Linearity [label="Linearity\n(r² > 0.99)"]; Range [label="Range"]; LOQ [label="LOQ\n(Quantifiable Limit)"]; Robustness [label="Robustness"];
center -- Accuracy; center -- Precision; center -- Specificity; center -- Linearity; Linearity -- Range; Range -- LOQ; center -- Robustness; } caption [label="Key parameters for analytical method validation.", shape=plaintext, fontcolor="#202124", fontsize=10];
Validation Summary & Acceptance Criteria
The following table summarizes the key validation experiments and typical acceptance criteria for a quantitative LC-MS/MS bioanalytical method.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Linearity | To demonstrate a proportional response to concentration. | r² ≥ 0.99; calibration standards should be ±15% of nominal (±20% at LLOQ). |
| Accuracy | To measure the closeness of results to the true value. | Mean concentration at each QC level should be within ±15% of the nominal value. |
| Precision | To measure the variability of repeated measurements. | The relative standard deviation (%RSD) should not exceed 15% for QC samples. |
| LOQ | The lowest concentration quantifiable with acceptable accuracy and precision. | Signal-to-noise ratio > 10; accuracy and precision within ±20%. |
| Robustness | To assess the method's reliability during normal use with small variations. | The results should remain within system suitability limits when parameters (e.g., pH, column temp) are slightly varied. |
References
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
Slideshare. (n.d.). Analytical method validation as per ich and usp. Retrieved from [Link]
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-1-(2-chlorophenyl)ethanol. PubChem Compound Database. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. Retrieved from [Link]
-
International Journal of Scientific & Technology Research. (n.d.). Sample Preparation In Bioanalysis: A Review. Retrieved from [Link]
-
PubMed Central. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Retrieved from [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]
-
R Discovery. (n.d.). Quantification Of Genotoxic Impurities Research Articles. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]
-
SciHorizon. (2025, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. Retrieved from [Link]
- Google Patents. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives.
-
ChemBK. (2024, April 9). 2-Amino-1-(2-chlorophenyl)ethanol. Retrieved from [Link]
- Google Patents. (n.d.). High performance liquid detection method for 2-chloroethylamine hydrochloride.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 6. database.ich.org [database.ich.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. ijstr.org [ijstr.org]
- 12. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotage.com [biotage.com]
- 14. agilent.com [agilent.com]
- 15. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride. As a critical intermediate in pharmaceutical manufacturing, ensuring its purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on impurity identification and mitigation.
I. Introduction to the Synthesis and Impurity Profile
The most prevalent synthetic route to 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride involves the chemical reduction of a 2-amino-2'-chloroacetophenone precursor. While seemingly straightforward, this process can give rise to a number of process-related impurities and degradation products that can compromise the quality of the final active pharmaceutical ingredient (API). Understanding the origin and chemical nature of these impurities is the first step toward effective control and remediation.
Core Synthesis Pathway:
Caption: Core synthetic route for 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride.
This guide will delve into the common impurities encountered in this synthesis, their mechanisms of formation, and practical strategies for their detection and removal.
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride.
Q1: What are the most common classes of impurities I should be aware of in this synthesis?
A1: The impurities can be broadly categorized into three main groups:
-
Process-Related Impurities: These arise directly from the synthetic process and include unreacted starting materials, intermediates, and byproducts of side reactions.
-
Degradation Products: These can form during the reaction, work-up, or storage due to the inherent instability of the target molecule or intermediates under certain conditions.
-
Reagent-Related Impurities: These are impurities originating from the reagents, solvents, and catalysts used in the synthesis.
Q2: My final product shows a lower than expected melting point and a broad peak in the HPLC analysis. What could be the issue?
A2: A depressed and broad melting point, along with a broad or tailing peak in the HPLC chromatogram, is often indicative of the presence of impurities. This could be due to residual starting material, the presence of diastereomers if a chiral center is formed, or other synthesis-related byproducts. It is crucial to perform a thorough impurity profile analysis to identify the specific contaminants.
Q3: I am observing an unexpected peak in my HPLC chromatogram with a similar retention time to my product. What could it be?
A3: A closely eluting peak could be a number of species, including a diastereomer of your target molecule. The reduction of the ketone in 2-amino-2'-chloroacetophenone creates a new chiral center, leading to the possibility of diastereomers if the starting material is chiral or if a chiral reducing agent is not used stereoselectively. Co-injection with a known standard of the potential impurity or the use of a higher resolution chromatographic method, potentially coupled with mass spectrometry (LC-MS), can help in identification.
Q4: How can I minimize the formation of the unreacted starting material impurity?
A4: Ensuring the complete reaction of the 2-amino-2'-chloroacetophenone starting material is key. This can be achieved by:
-
Optimizing Reaction Conditions: Ensure the reaction temperature, time, and stoichiometry of the reducing agent are optimized.
-
Monitoring Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or in-process HPLC to monitor the disappearance of the starting material.
-
Reagent Quality: Use a high-purity reducing agent and ensure it has not degraded.
III. Troubleshooting Guide: Common Impurities and Mitigation Strategies
This section provides a detailed breakdown of common impurities, their formation mechanisms, and actionable troubleshooting steps.
Impurity Profile Table
| Impurity Name | Structure | Typical Source | Mitigation & Troubleshooting |
| Impurity A: 2-Amino-2'-chloroacetophenone | [1] | Incomplete reduction of the starting material. | - Increase equivalents of the reducing agent (e.g., NaBH4).- Extend reaction time and monitor for completion via TLC or HPLC.- Ensure the reducing agent is active and not degraded. |
| Impurity B: Diastereomers of 2-Amino-1-(2-chlorophenyl)ethanol | Enantiomers and diastereomers can form. | Non-stereoselective reduction of the prochiral ketone. | - Utilize a stereoselective reducing agent or catalyst.- Employ chiral chromatography for separation of diastereomers.- Diastereomeric salt resolution can be a purification strategy. |
| Impurity C: Over-reduction Product (2-(2-chlorophenyl)ethanol) | Reduction of the amino group is less common with NaBH4 but possible with stronger reducing agents. | Harsh reaction conditions or use of a less selective reducing agent. | - Use a milder reducing agent like sodium borohydride.[2][3][4]- Carefully control reaction temperature and stoichiometry of the reducing agent. |
| Impurity D: Borate Esters | Complexes of the product with boron species. | Byproducts from the use of sodium borohydride as the reducing agent.[5] | - Implement an acidic workup to hydrolyze the borate esters.- Utilize an extractive workup to remove water-soluble boron salts. |
| Impurity E: Dehalogenated Impurity (2-Amino-1-phenylethanol) | Loss of the chlorine atom from the phenyl ring. | Side reaction during reduction, potentially catalyzed by trace metals. | - Use high-purity starting materials and reagents.- Consider the use of a metal scavenger if metal contamination is suspected. |
Visualizing Impurity Formation
Caption: Formation pathways of common impurities during the synthesis.
IV. Experimental Protocols
This section provides standardized protocols for the analysis and purification of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride.
Protocol 1: HPLC Method for Impurity Profiling
This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of the target molecule and its potential impurities.
Objective: To establish a baseline purity profile and identify known and unknown impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid)
-
Water (HPLC grade)
-
Sample of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Phosphate buffer
-
Mobile Phase B: Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B (re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Identify the peak for 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride based on its retention time, which can be confirmed by injecting a reference standard.
-
Analyze other peaks for potential impurities. Relative retention times can be used for tentative identification if impurity standards are available.
-
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for the purification of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride by recrystallization to remove process-related impurities.
Objective: To increase the purity of the synthesized product by removing soluble impurities.
Materials:
-
Crude 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride
-
Suitable solvent system (e.g., ethanol/water, isopropanol/water)
-
Heating mantle with magnetic stirrer
-
Erlenmeyer flask
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Determine an appropriate solvent system in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of a good solvent (e.g., ethanol) and an anti-solvent (e.g., water) is often effective.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent system to dissolve it completely with stirring.
-
Cooling and Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization. Slow cooling generally results in larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent system to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Purity Check: Analyze the purity of the recrystallized product using the HPLC method described in Protocol 1.
V. Conclusion
The successful synthesis of high-purity 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride hinges on a thorough understanding of the potential impurities and the implementation of robust analytical and purification strategies. This guide provides a framework for identifying and mitigating common impurities, enabling researchers and drug development professionals to achieve their desired product quality. For further assistance, always refer to relevant literature and consider advanced analytical techniques for the structural elucidation of unknown impurities.
VI. References
-
Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Communications. 2015. Available from: [Link]
-
Lindner W. Determination of Enantiomeric Purity via Formation of Diastereomers. In: Chiral Separations by HPLC. 1989.
-
What are the byproducts of reduction with borohydride? Reddit. 2018. Available from: [Link]
-
Enantio- and diastereoselective synthesis of γ-amino alcohols. Semantic Scholar. 2015. Available from: [Link]
-
Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination. Chemical Science.
-
Enantio- and diastereoselective synthesis of γ-amino alcohols. PubMed. 2015. Available from: [Link]
-
Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. PMC. Available from: [Link]
-
L-phenylalanine degradation IV (mammalian, via side chain). PubChem. Available from: [Link]
-
Reductions by the Alumino- and Borohydrides in Organic Synthesis.
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. 2011. Available from: [Link]
-
Phenylethanolamine. Wikipedia. Available from: [Link]
-
Sodium Borohydride. Common Organic Chemistry. Available from: [Link]
-
3.4.1 – Sodium Borohydride Reduction of Carbonyls. Open Library Publishing Platform. Available from: [Link]
-
Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. ResearchGate.
-
Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling. ResearchGate.
-
Impurity profile of amino acids? ResearchGate.
-
Purity Profiling of Peptide Drugs. Hilaris Publisher. 2011.
-
2-Amino-1-(2-chlorophenyl)ethanol. ChemBK. Available from: [Link]
-
Impurity profiling of methamphetamine synthesised from α-phenylacetoacetonitrile (APAAN). Semantic Scholar.
-
the potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. Rasayan Journal of Chemistry.
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. NIH. 2022.
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
-
Approaches to Amino Acid Building Blocks via Catalytic Asymmetric Reduction.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 5. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride
Welcome to the technical support center for the synthesis of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during this multi-step synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.
Synthetic Overview
The synthesis of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride is typically achieved through a three-step process starting from 2'-chloroacetophenone. This pathway involves the introduction of an amino group at the alpha-position to the ketone, followed by the stereoselective or non-stereoselective reduction of the carbonyl group, and finally, formation of the hydrochloride salt.
Troubleshooting Guide: Low Yield and Impurities
Low yields can arise at any stage of this synthesis. Below is a detailed troubleshooting guide for each key transformation.
Step 1: α-Bromination of 2'-Chloroacetophenone
This step is critical as the quality of the 2-bromo-2'-chloroacetophenone directly impacts the subsequent amination reaction.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low conversion of starting material | - Insufficient brominating agent: Stoichiometry is key. - Low reaction temperature: Bromination of ketones is often kinetically controlled. | - Increase brominating agent: Add the brominating agent (e.g., Br2 in methanol or NBS) in slight excess (1.05-1.1 equivalents) to drive the reaction to completion. - Optimize temperature: While exothermic, the reaction may require gentle heating (40-50 °C) to initiate. Monitor the reaction by TLC to avoid over-bromination. |
| Formation of di-brominated side products | - Excess brominating agent: Over-bromination can occur if the reaction is not carefully monitored. - High reaction temperature: Can lead to loss of selectivity. | - Slow addition of brominating agent: Add the brominating agent dropwise to maintain a low concentration at any given time. - Maintain temperature control: Use an ice bath to manage the exotherm and prevent runaway reactions. |
| Reaction stalls or is sluggish | - Acid scavenger depletion: The reaction generates HBr, which can inhibit the reaction if not neutralized. | - Use of a buffer or acid scavenger: The inclusion of a mild base like sodium acetate can neutralize the HBr as it is formed, promoting the forward reaction. |
Step 2: Amination via the Delépine Reaction
The Delépine reaction is an effective method for the synthesis of primary amines from alkyl halides.[1][2]
| Observed Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low yield of the hexamine salt | - Incomplete reaction: The SN2 reaction may be slow. - Moisture in the reaction: Can hydrolyze the hexamethylenetetramine. | - Increase reaction time and/or temperature: Refluxing in a suitable solvent like chloroform or ethanol is often necessary.[3] - Use anhydrous conditions: Ensure all glassware and solvents are dry. |
| Incomplete hydrolysis of the hexamine salt | - Insufficient acid or hydrolysis time: The breakdown of the quaternary salt requires acidic conditions.[4] | - Ensure sufficient acid concentration: Use a mixture of concentrated HCl and ethanol and allow for sufficient reflux time (typically several hours). Monitor the disappearance of the salt by TLC. |
| Formation of side products during hydrolysis | - Sommelet reaction: An alternative reaction pathway for the hexamine salt that can lead to the formation of an aldehyde.[1] | - Careful control of hydrolysis conditions: The use of ethanolic HCl is generally effective in promoting the desired amine formation. |
Step 3: Reduction of 2-Amino-2'-chloroacetophenone
The reduction of the α-amino ketone to the corresponding amino alcohol is a crucial step. Sodium borohydride (NaBH4) is a commonly used reagent for this transformation due to its selectivity for ketones in the presence of other functional groups.[5][6]
| Observed Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Incomplete reduction | - Insufficient NaBH4: The stoichiometry may be inadequate, or the reagent may have degraded. - Low reaction temperature: The reaction may be too slow at very low temperatures. | - Use a slight excess of NaBH4: Typically 1.5-2.0 equivalents are used. Ensure the NaBH4 is fresh and has been stored properly. - Allow the reaction to warm to room temperature: While the initial addition of NaBH4 is often done at 0 °C to control the exotherm, allowing the reaction to proceed at room temperature can ensure completion. |
| Formation of borate ester complexes | - Incomplete workup: The intermediate borate esters need to be hydrolyzed. | - Acidic workup: After the reduction is complete, carefully quench the reaction with a dilute acid (e.g., 1M HCl) to hydrolyze the borate esters and liberate the free alcohol. |
| Low isolated yield after workup | - Product solubility in the aqueous phase: The amino alcohol may have some water solubility, especially in its protonated form. | - Adjust pH before extraction: After the acidic workup, basify the solution with a base like NaOH or K2CO3 to a pH of >10 to deprotonate the amine and increase its solubility in organic solvents. - Multiple extractions: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery. |
Frequently Asked Questions (FAQs)
Q1: Can I use a different brominating agent for the first step?
A1: Yes, N-bromosuccinimide (NBS) can be a good alternative to liquid bromine. It is a solid and can be easier to handle. The reaction is typically initiated with a radical initiator like AIBN or light.
Q2: I am having trouble with the Delépine reaction. Are there alternative amination methods?
A2: The Gabriel synthesis is another classic method for preparing primary amines. It involves the reaction of the α-bromo ketone with potassium phthalimide, followed by hydrolysis or hydrazinolysis. This method can also provide good yields and avoids the formation of over-alkylated products.
Q3: My final product is an oil and won't crystallize. How can I purify it?
A3: If the hydrochloride salt does not readily crystallize, it may be due to impurities. Consider purification of the free base (the amino alcohol) by column chromatography on silica gel before forming the salt. Use a solvent system such as ethyl acetate/hexanes with a small amount of triethylamine to prevent the amine from streaking on the silica. After purification, dissolve the clean oil in a suitable solvent like isopropanol or ether and bubble in dry HCl gas or add a solution of HCl in ether to precipitate the hydrochloride salt.
Q4: How can I monitor the progress of these reactions?
A4: Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of each step. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize the spots with a UV lamp and/or a potassium permanganate stain. For the reduction step, the product amino alcohol will have a different Rf value than the starting amino ketone.
Q5: What are the key safety precautions for this synthesis?
A5: 2-Bromo-2'-chloroacetophenone is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7][8] Bromine is highly corrosive and toxic. Sodium borohydride reacts with water and acids to produce flammable hydrogen gas.[9] Always consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-2'-chloroacetophenone
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2'-chloroacetophenone (1.0 equiv.) in a suitable solvent such as methanol or acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.05 equiv.) in the same solvent dropwise over 30-60 minutes.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be recrystallized from a suitable solvent like ethanol if necessary.
Protocol 2: Synthesis of 2-Amino-2'-chloroacetophenone via Delépine Reaction
-
Dissolve 2-bromo-2'-chloroacetophenone (1.0 equiv.) and hexamethylenetetramine (1.1 equiv.) in chloroform or a similar solvent.[3]
-
Stir the mixture at room temperature or gentle reflux until a precipitate (the hexamine salt) forms. This may take several hours.
-
Collect the hexamine salt by filtration and wash with cold solvent.
-
Suspend the salt in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the mixture for 4-6 hours. Monitor the hydrolysis by TLC.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add water to the residue and wash with an organic solvent (e.g., diethyl ether) to remove non-basic impurities.
-
Basify the aqueous layer with concentrated NaOH until the pH is >10.
-
Extract the product (the free amine) with ethyl acetate or dichloromethane (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the α-amino ketone.
Protocol 3: Reduction and Hydrochloride Salt Formation
-
Dissolve the 2-amino-2'-chloroacetophenone (1.0 equiv.) in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equiv.) portion-wise, keeping the temperature below 10 °C.[9]
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath and slowly add 1M HCl to quench the excess NaBH4 and hydrolyze the borate esters. Be cautious as hydrogen gas will be evolved.
-
Remove the solvent under reduced pressure.
-
To isolate the hydrochloride salt, dissolve the residue in a minimal amount of hot isopropanol or ethanol and allow it to cool to crystallize. Alternatively, for purification of the free base first, add water to the residue and basify with NaOH to pH >10, then extract with an organic solvent. After drying and concentrating the organic extracts, the resulting oil can be dissolved in a suitable solvent and treated with HCl (gas or solution) to precipitate the hydrochloride salt.
-
Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
-
Wikipedia. Delépine reaction. [Link]
-
Name Reaction. Delepine Reaction. [Link]
-
Organic Chemistry Portal. Delépine Reaction. [Link]
-
ChemBK. 2-Amino-1-(2-chlorophenyl)ethanol. [Link]
-
PubChem. 2-Bromo-2'-chloroacetophenone. [Link]
-
Chemguide. The reduction of aldehydes and ketones. [Link]
-
Master Organic Chemistry. Sodium Borohydride (NaBH4). [Link]
-
Common Organic Chemistry. Sodium Borohydride. [Link]
-
Open Library Publishing Platform. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]
-
Chemguide. Reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]
-
Common Organic Chemistry. Sodium Borohydride. [Link]
Sources
- 1. Delépine reaction - Wikipedia [en.wikipedia.org]
- 2. Delepine Reaction (Chapter 38) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Delepine reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 2-Bromo-2'-chloroacetophenone | 5000-66-8 [m.chemicalbook.com]
- 8. 2-Bromo-2'-chloroacetophenone | C8H6BrClO | CID 2735785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sodium Borohydride [commonorganicchemistry.com]
Technical Support Center: Synthesis of 2-Amino-1-(2-chlorophenyl)ethanol Hydrochloride
Welcome to the technical support center for the synthesis of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your process, ensure high purity, and troubleshoot effectively.
The synthesis of this key pharmaceutical intermediate typically proceeds via the reduction of an α-amino ketone, which itself is derived from 2-chlorobenzaldehyde. Each step presents unique challenges that can impact yield and purity. This guide is structured to address specific issues in a question-and-answer format, providing causal explanations and actionable protocols.
Troubleshooting Guide: Common Side Reactions & Purity Issues
This section addresses the most frequently encountered problems during the synthesis. We will dissect the issues from the final reduction step back to the initial starting materials.
Section 1: Reduction of 2-Chloro-ω-aminoacetophenone Hydrochloride
The critical step in this synthesis is the selective reduction of the ketone in 2-Chloro-ω-aminoacetophenone hydrochloride to the desired secondary alcohol. The primary choice of reducing agent is sodium borohydride (NaBH₄) due to its selectivity for ketones and aldehydes.[1][2][3]
Question 1: My final product has a low yield, and I've isolated a significant amount of an over-reduced byproduct, 1-(2-chlorophenyl)ethane-1,2-diol. Why is this happening?
Answer:
-
Why It Happens (Causality): This side reaction points to a reducing agent that is too powerful or reaction conditions that are not sufficiently controlled. While NaBH₄ is generally selective, its reactivity increases significantly with temperature and in the presence of certain additives. If a stronger hydride source like Lithium Aluminum Hydride (LiAlH₄) were used, it would readily reduce both the ketone and any potential ester or amide impurities, which is why it is generally avoided for this specific transformation.[3] The formation of the diol suggests that the reaction conditions are aggressive enough to promote further reduction of the carbonyl group.
-
How to Fix It (Solution):
-
Reducing Agent Selection: Strictly use Sodium Borohydride (NaBH₄). It is a mild and selective reducing agent for ketones and aldehydes.[4]
-
Temperature Control: Maintain a strict reaction temperature between 0-5 °C during the NaBH₄ addition. An exothermic reaction can quickly raise the local temperature, increasing the rate of side reactions.
-
Stoichiometry: Use a slight excess, typically 1.1 to 1.5 equivalents, of NaBH₄. A large excess can lead to undesired reductions.
-
Solvent: Perform the reduction in a protic solvent like methanol or ethanol. These solvents help to moderate the reactivity of the NaBH₄.
-
Question 2: My final product is a racemic mixture, but I need a specific enantiomer. How can I achieve stereoselectivity?
Answer:
-
Why It Happens (Causality): The reduction of a prochiral ketone with a standard achiral reducing agent like NaBH₄ will inherently produce a racemic mixture.[1][3] The hydride can attack the planar carbonyl group from either face with equal probability, leading to a 50:50 mixture of (R) and (S) enantiomers.
-
How to Fix It (Solution):
-
Asymmetric Reduction: Employ a chiral reducing agent or a catalyst system. Ruthenium-catalyzed asymmetric transfer hydrogenation of α-amino ketones is a well-established method for producing chiral 1,2-amino alcohols with high enantioselectivity.[5][6]
-
Enzymatic Reduction: Biocatalysis using specific enzymes, such as ketoreductases, can offer excellent enantioselectivity under mild conditions.[7]
-
Chiral Resolution: If a racemic synthesis is unavoidable, the enantiomers can be separated post-synthesis. This is often achieved by forming diastereomeric salts with a chiral acid (e.g., tartaric acid or mandelic acid), followed by fractional crystallization and liberation of the desired enantiomer.
-
Question 3: I am observing an impurity with a mass corresponding to a dimer of the product. What is causing this?
Answer:
-
Why It Happens (Causality): Dimerization can occur through various pathways. One possibility is the intermolecular condensation between the amino group of one molecule and the ketone of another to form an imine, which can then undergo further reactions. This is more likely to occur under neutral or slightly basic conditions before the reduction is complete.
-
How to Fix It (Solution):
-
Maintain Acidity: Ensure the starting material, 2-Chloro-ω-aminoacetophenone hydrochloride, remains protonated. The reaction is typically run in a slightly acidic to neutral pH during the reduction. The positive charge on the ammonium group prevents it from acting as a nucleophile.
-
Order of Addition: Add the sodium borohydride solution slowly to the solution of the amino ketone hydrochloride. This ensures that the ketone is reduced quickly upon introduction of the reducing agent, minimizing its time to participate in side reactions.
-
Section 2: Synthesis of 2-Chloro-ω-aminoacetophenone Hydrochloride
This intermediate is often prepared from 2-chloroacetophenone via halogenation followed by amination, or similar routes.
Question 4: The yield of my α-amino ketone is low, and I have a complex mixture of byproducts. What are the likely side reactions?
Answer:
-
Why It Happens (Causality): The synthesis of α-amino ketones from α-halo ketones can be prone to over-alkylation. The desired product, a primary amine, is nucleophilic and can react with the starting α-halo ketone to form secondary and tertiary amine byproducts. This leads to a difficult-to-separate mixture and reduces the yield of the target compound.
-
How to Fix It (Solution):
-
Use an Ammonia Equivalent: Instead of direct amination with ammonia, which can lead to over-alkylation, consider using a surrogate. The Gabriel synthesis (using potassium phthalimide) or using hexamethylenetetramine (HMTA) followed by acidic hydrolysis (the Delepine reaction) are classic methods to form primary amines cleanly.[5]
-
Excess Ammonia: If using ammonia directly, a very large excess of ammonia can be used to statistically favor the reaction of the α-halo ketone with ammonia rather than with the product amine.[6]
-
Azide Method: Reaction of the α-halo ketone with sodium azide to form an α-azido ketone, followed by reduction (e.g., with H₂/Pd-C or Staudinger reaction), provides a clean route to the primary α-amino ketone.
-
Experimental Workflow & Data
Workflow: Troubleshooting Impurity Formation in Ketone Reduction
Caption: Troubleshooting workflow for the ketone reduction step.
Table 1: Reducing Agent Selection Guide
| Reducing Agent | Reactivity | Substrates Reduced | Common Solvents | Key Considerations |
| Sodium Borohydride (NaBH₄) | Mild | Aldehydes, Ketones[1] | Methanol, Ethanol | Recommended. Safe and selective. Reactivity is temperature-dependent. |
| Lithium Borohydride (LiBH₄) | Medium | Aldehydes, Ketones, Esters | THF, Diethyl Ether | More reactive than NaBH₄; may cause over-reduction if not controlled. |
| Lithium Aluminum Hydride (LiAlH₄) | Strong | Aldehydes, Ketones, Esters, Amides, Carboxylic Acids[3] | THF, Diethyl Ether | Not recommended. Too reactive; will cause over-reduction and is not selective. Reacts violently with protic solvents. |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Varies | Ketones, Alkenes, Alkynes, Nitro groups | Methanol, Ethanol, Ethyl Acetate | Can also reduce the chloro-substituent on the aromatic ring (hydrodehalogenation). |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of converting the final product to a hydrochloride salt? The hydrochloride salt is typically a stable, crystalline solid that is easier to handle, purify (by recrystallization), and formulate than the free base, which may be an oil or a less stable solid.[7] It also enhances water solubility.
Q2: My 2-chlorobenzaldehyde starting material has a yellowish tint. Is it suitable for use? A yellowish tint often indicates the presence of the oxidation product, 2-chlorobenzoic acid. While small amounts may not interfere with the initial steps, it can complicate purification later on. It is recommended to use freshly distilled or high-purity 2-chlorobenzaldehyde for best results.
Q3: How can I monitor the progress of the ketone reduction reaction? Thin-Layer Chromatography (TLC) is the most common method.[8] Use a mobile phase such as 10% methanol in dichloromethane. The starting ketone will be less polar (higher Rf) than the product alcohol (lower Rf). Staining with potassium permanganate can help visualize the spots, as the alcohol will react readily. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.
Q4: During the workup, I'm having trouble with emulsions. How can I resolve this? Emulsions during the aqueous workup and extraction are common with amino compounds. To break them, try adding a small amount of brine (saturated NaCl solution) or a different organic solvent with a significantly different density. Gentle swirling instead of vigorous shaking during extraction can also prevent their formation.
Protocol: Selective Reduction of 2-Chloro-ω-aminoacetophenone Hydrochloride
This protocol outlines a standard lab-scale procedure for the selective reduction using NaBH₄.
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.
-
Dissolution: Charge the flask with 2-Chloro-ω-aminoacetophenone hydrochloride (1.0 eq) and methanol (10 volumes, e.g., 10 mL per gram of starting material). Stir until all solids are dissolved.
-
Cooling: Cool the solution to 0-5 °C.
-
Reducing Agent Preparation: In a separate beaker, dissolve sodium borohydride (1.2 eq) in a small amount of cold water (e.g., 1 mL per 100 mg of NaBH₄).
-
Addition: Add the NaBH₄ solution dropwise to the reaction flask via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The addition should take approximately 30-45 minutes.
-
Reaction Monitoring: After the addition is complete, stir the reaction at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, slowly and carefully add acetone to quench any excess NaBH₄. Then, acidify the mixture to pH ~2 with dilute HCl.
-
Workup: Remove the methanol under reduced pressure. Add water and wash with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities. Adjust the aqueous layer to pH 9-10 with a base (e.g., NaOH or NH₄OH) and extract the free base product with dichloromethane or ethyl acetate (3x).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Amino-1-(2-chlorophenyl)ethanol free base.
-
Salt Formation: Dissolve the crude product in a suitable solvent (e.g., isopropanol) and add a solution of HCl in isopropanol or ether to precipitate the hydrochloride salt. Filter and dry the solid product.
Reaction Pathway Overview
Caption: General synthetic pathway and a key side reaction.
References
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
ChemBK. (2024, April 9). 2-Amino-1-(2-chlorophenyl)ethanol. [Link]
-
Dadwal, M., et al. (2020). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. PubMed Central. [Link]
-
ResearchGate. (2020). Enantioselectivity for (R)-2-chloromandelonitrile synthesis of purified enzymes. [Link]
- Google Patents.
-
ResearchGate. (2020). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. [Link]
-
ResearchGate. Incorporation of deuterium-labelled compounds into mandelonitrile. [Link]
-
Open Library Publishing Platform. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]
-
Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]
-
SciHorizon. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. [Link]
-
ACS Publications. (2024, April 22). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]
-
PubChem. 2-Amino-1-(2-chlorophenyl)ethanol. [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]
-
Royal Society of Chemistry. Enzymatic cascade flow synthesis of protected mandelonitrile derivatives. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. scihorizon.com [scihorizon.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 2-Amino-1-(2-chlorophenyl)ethanol Hydrochloride
Welcome to the technical support center for 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this critical pharmaceutical intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and improve the final purity of your compound.
Troubleshooting Guide: From Crude to Pure
This section addresses specific issues in a question-and-answer format, providing both the rationale and detailed protocols for resolution.
Q1: My final product is an off-white or yellow powder, not the expected white crystalline solid. How can I remove the color?
A1: The Cause & The Chemistry
Discoloration in aminophenol derivatives often stems from the oxidation of the aromatic amine or residual phenolic impurities. Amines, especially aromatic ones, are susceptible to air oxidation, which forms highly conjugated, colored byproducts.
The Solution: Adsorption and Recrystallization
A carefully executed recrystallization incorporating an activated carbon (charcoal) treatment is the most effective method for removing colored impurities. Activated carbon has a high surface area with a network of pores that readily adsorb large, flat, conjugated molecules responsible for the color, while leaving your desired, smaller product molecule in the solution.
Experimental Protocol: Decolorizing Recrystallization
-
Solvent Selection: Choose an appropriate solvent system. A common and effective choice for this compound is a mixture of isopropanol and water. The goal is to find a system where the compound is highly soluble when hot and sparingly soluble when cold.
-
Dissolution: In a flask, dissolve the crude, colored 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride in the minimum amount of hot isopropanol. If it does not fully dissolve, add hot water dropwise until a clear solution is achieved.
-
Charcoal Treatment: Remove the flask from the heat source. Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution. Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.
-
Heating and Filtration: Gently swirl the mixture and heat it again for 5-10 minutes to ensure maximum adsorption. Perform a hot gravity filtration using fluted filter paper to remove the activated carbon. This step must be done quickly to prevent premature crystallization of the product on the filter paper. Pre-heating the funnel and receiving flask is highly recommended.
-
Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath or refrigerator (4°C) for at least one hour to maximize crystal yield.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under high vacuum to remove residual solvents.
Q2: My HPLC analysis shows a purity of <95% with several small impurity peaks. How can I improve this?
A2: The Cause & The Chemistry
Low purity after initial isolation is typically due to a combination of unreacted starting materials, byproducts from side reactions, or degradation. For the synthesis of 2-Amino-1-(2-chlorophenyl)ethanol, a common impurity is the corresponding ketone, 2-amino-α-(2-chlorophenyl)ethanone, resulting from incomplete reduction. Other impurities can arise from over-reduction or dimerization.
The Solution: Purification Strategy Selection
A multi-tiered approach is often necessary. Recrystallization is the first line of defense due to its scalability and efficiency. If impurities have very similar solubility profiles to the main compound, flash column chromatography becomes the method of choice.
Workflow: A Logic-Based Purification Path
Caption: General workflow for purifying 2-Amino-1-(2-chlorophenyl)ethanol HCl.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.
-
Mobile Phase (Eluent) Selection: A common eluent system for amino alcohols is a gradient of methanol in dichloromethane (DCM). To prevent peak tailing caused by the interaction of the basic amine with acidic silica, add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (typically 0.5-1% v/v) to the eluent.
-
Example Gradient: Start with 1% Methanol / 0.5% TEA in DCM, and gradually increase to 10% Methanol / 0.5% TEA in DCM.
-
-
Sample Preparation: Dissolve the impure compound in a minimal amount of the initial eluent or DCM. If solubility is low, adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Column Packing and Running: Pack the column with silica gel slurried in the initial eluent. Carefully load the sample onto the top of the silica bed. Begin elution, collecting fractions and monitoring them by Thin Layer Chromatography (TLC).
-
Fraction Analysis: Spot fractions onto a TLC plate and develop in the chromatography eluent. Visualize spots using a UV lamp (254 nm) and/or a potassium permanganate stain, which is effective for visualizing alcohols and amines.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation). To obtain the hydrochloride salt, dissolve the resulting free base in a minimal amount of a solvent like diethyl ether or ethyl acetate and add a stoichiometric amount of HCl solution (e.g., 2M HCl in diethyl ether) dropwise. The hydrochloride salt will precipitate and can be collected by filtration.[1]
Frequently Asked Questions (FAQs)
Q3: What are the best analytical methods to confirm the purity of my final product?
A3: A combination of techniques is essential for a comprehensive purity assessment.[2]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer) is typically used, with UV detection around 210 nm.[2] Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Essential for confirming the chemical structure and identifying impurities. Residual solvents and process-related impurities are often easily detected and quantified by NMR.[2]
-
Melting Point: A sharp melting point range (within 1-2°C) is a strong indicator of high purity. Impurities tend to depress and broaden the melting point range.
-
Karl Fischer Titration: Specifically used to quantify the water content, which is a critical parameter for a hygroscopic hydrochloride salt.[2]
Q4: I am having trouble getting my compound to crystallize from the recrystallization solution. What should I do?
A4: Failure to crystallize is a common issue that can often be resolved with simple techniques.
Troubleshooting Crystallization Failure
Caption: Decision tree for troubleshooting crystallization problems.
The principle behind these techniques is to overcome the kinetic barrier to nucleation. Scratching the glass creates microscopic imperfections that serve as nucleation sites. Seeding provides a pre-formed crystal lattice for new molecules to build upon. If an "oil" forms, it means the compound's melting point is lower than the solution temperature or the solution is supersaturated with impurities; in this case, redissolving and adding an "anti-solvent" (in which the compound is less soluble) can often promote crystallization.[3]
Q5: What are some common solvent systems for the recrystallization of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride?
A5: Selecting the right solvent is crucial and often requires some empirical testing. The ideal solvent will dissolve the compound when hot but not when cold. For a hydrochloride salt of an amino alcohol, polar protic solvents are excellent starting points.
Table 1: Recommended Recrystallization Solvents
| Solvent System | Solubility Profile | Comments & Rationale |
| Isopropanol (IPA) / Water | Good | Highly effective. IPA dissolves the organic backbone, while water helps dissolve the hydrochloride salt. The ratio can be tuned for optimal recovery. |
| Ethanol / Water | Good | Similar to IPA/Water. Ethanol is a very common solvent for recrystallizing amine salts.[4] |
| Acetonitrile | Moderate | A polar aprotic solvent that can be effective. May yield high-quality crystals but might have lower recovery than alcohol/water systems.[4] |
| Methanol | High | Often too good a solvent, leading to poor recovery unless used with an anti-solvent like diethyl ether or ethyl acetate.[1] |
References
- BenchChem (2025). Confirming the Purity of 2-[Bis(2-chloroethyl)amino]ethanol Hydrochloride: A Comparative Guide. BenchChem Technical Guides.
- Google Patents (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives. EP0924194B1.
- Google Patents (n.d.). Preparation method of trans-2-amino-1-p-chlorobenzene propyl alcohol. CN102942495A.
- United States Patent Office (n.d.). Patent 2,987,179.
- Google Patents (n.d.). Method for crystallization of amino acids. US5118815A.
Sources
- 1. CN102942495A - Preparation method of trans-2-amino-1-p-chlorobenzene propyl alcohol - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Optimization of HPLC Separation for 2-Amino-1-(2-chlorophenyl)ethanol Enantiomers
Welcome to the technical support center for the chiral separation of 2-Amino-1-(2-chlorophenyl)ethanol enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for your HPLC experiments. Here, we move beyond simple protocols to explain the reasoning behind methodological choices, ensuring a deeper understanding and more effective problem-solving.
Foundational Knowledge: Understanding the Analyte and Chiral Separation
2-Amino-1-(2-chlorophenyl)ethanol is a chiral amino alcohol. Its structure, featuring a basic amino group and a hydroxyl group on a chiral center, dictates the strategy for its enantiomeric separation. The presence of the aromatic ring and the polar functional groups are key interaction points with the chiral stationary phase (CSP).
The goal of chiral HPLC is to form transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes results in different retention times, leading to separation. For amino alcohols like 2-Amino-1-(2-chlorophenyl)ethanol, polysaccharide-based CSPs are often the most successful.
Frequently Asked Questions (FAQs)
Q1: What is the best type of chiral stationary phase (CSP) for separating 2-Amino-1-(2-chlorophenyl)ethanol enantiomers?
For amino alcohols, polysaccharide-based CSPs, such as those derived from amylose and cellulose, are generally the most effective. Columns like Daicel's Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based) are excellent starting points. These phases offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that are crucial for resolving this class of compounds.
Q2: What is a good starting mobile phase for method development?
A normal-phase mobile phase is typically the most successful for the initial screening of amino alcohol enantiomers on polysaccharide-based CSPs. A good starting point would be a mixture of a non-polar solvent and an alcohol modifier. For example:
-
Mobile Phase: n-Hexane/Isopropanol (IPA) or n-Hexane/Ethanol.
-
Ratio: Start with a 90:10 (v/v) mixture and adjust the alcohol percentage to optimize retention and resolution.
Q3: Why is a basic additive necessary in the mobile phase?
2-Amino-1-(2-chlorophenyl)ethanol is a basic compound. On silica-based CSPs, secondary interactions can occur between the basic amine group of the analyte and residual acidic silanol groups on the silica surface. This can lead to poor peak shape (tailing) and reduced resolution. Adding a small amount of a basic modifier, such as 0.1% diethylamine (DEA) or triethylamine (TEA), to the mobile phase will compete for these active sites, resulting in improved peak symmetry and better separation.[1]
Q4: How does temperature affect the separation?
Temperature is a critical parameter in chiral separations as it influences the thermodynamics of the interactions between the enantiomers and the CSP. Generally, lower temperatures can enhance the stability of the diastereomeric complexes, leading to better resolution. However, this is not always the case, and sometimes increasing the temperature can improve efficiency or even alter the elution order. It is recommended to start at ambient temperature (e.g., 25 °C) and then explore a range (e.g., 10 °C to 40 °C) to find the optimal condition for your specific separation.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC separation of 2-Amino-1-(2-chlorophenyl)ethanol enantiomers.
Issue 1: Poor or No Resolution of Enantiomers
Symptom: The two enantiomer peaks are co-eluting or show very little separation (Resolution < 1.5).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor enantiomer resolution.
Detailed Steps & Protocols:
-
Verify CSP Selection:
-
Action: Confirm that you are using a suitable CSP for amino alcohols (e.g., Chiralpak® AD-H, Chiralcel® OD-H). If not, consider screening other polysaccharide-based columns.
-
-
Optimize Mobile Phase Composition:
-
Rationale: The ratio of the non-polar solvent to the alcohol modifier is a key driver of retention and selectivity.
-
Protocol:
-
Prepare a series of mobile phases with varying alcohol content (e.g., n-Hexane/IPA in ratios of 95:5, 90:10, 85:15, 80:20).
-
Inject the sample with each mobile phase and observe the effect on retention time and resolution.
-
Remember to include a basic additive (e.g., 0.1% DEA) in all mobile phases.
-
-
-
Adjust Column Temperature:
-
Rationale: Temperature affects the thermodynamics of the chiral recognition process.
-
Protocol:
-
Set the column temperature to 25 °C and analyze the sample.
-
Decrease the temperature in 5 °C increments (e.g., 20 °C, 15 °C, 10 °C) and re-analyze.
-
If resolution does not improve, increase the temperature in 5 °C increments from the initial setting (e.g., 30 °C, 35 °C, 40 °C).
-
-
-
Consider Derivatization:
-
Rationale: If direct separation is not successful, derivatizing the amino or hydroxyl group can enhance the interaction with the CSP. However, this adds complexity to the sample preparation.
-
Action: This should be considered as a last resort if all other optimization strategies fail.
-
Issue 2: Peak Tailing
Symptom: The peaks are asymmetrical with a pronounced "tail," leading to poor integration and reduced resolution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps & Protocols:
-
Ensure Presence of a Basic Additive:
-
Rationale: As explained in the FAQs, a basic additive is crucial to mitigate secondary interactions with the silica support.
-
Action: If not already present, add 0.1% DEA or TEA to your mobile phase.
-
-
Check for Column Overload:
-
Rationale: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Protocol:
-
Prepare a 1:10 and a 1:100 dilution of your sample.
-
Inject the diluted samples. If the peak shape improves significantly, the original sample concentration was too high.
-
-
-
Minimize Extra-Column Dead Volume:
-
Rationale: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause band broadening and peak tailing.
-
Action: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the lengths as short as possible.
-
Experimental Protocols
Proposed Starting Method for 2-Amino-1-(2-chlorophenyl)ethanol Enantiomers
This method is a robust starting point based on successful separations of similar phenylethanolamine derivatives.[2]
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Ethanol (90:10, v/v) with 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Solvent | Mobile Phase |
Protocol for Mobile Phase Preparation (1 Liter)
-
Measure 900 mL of HPLC-grade n-Hexane into a 1 L solvent bottle.
-
Add 100 mL of HPLC-grade Ethanol to the same bottle.
-
Add 1 mL of Diethylamine (DEA).
-
Cap the bottle and sonicate for 10-15 minutes to degas and ensure thorough mixing.
Chiral Recognition Mechanism
The separation of 2-Amino-1-(2-chlorophenyl)ethanol enantiomers on a polysaccharide-based CSP is believed to involve a combination of interactions:
-
Hydrogen Bonding: The amino and hydroxyl groups of the analyte can form hydrogen bonds with the carbamate groups on the polysaccharide backbone of the CSP.
-
π-π Interactions: The chlorophenyl ring of the analyte can engage in π-π stacking interactions with the phenyl groups of the CSP.
-
Dipole-Dipole Interactions: The polar functional groups on both the analyte and the CSP can have dipole-dipole interactions.
-
Steric Fit: The overall three-dimensional structure of the enantiomer determines how well it fits into the chiral grooves of the polysaccharide polymer, leading to differential retention.
Caption: Chiral recognition mechanism overview.
By understanding these principles and following the structured troubleshooting guides, researchers can efficiently optimize the HPLC separation of 2-Amino-1-(2-chlorophenyl)ethanol enantiomers and resolve common experimental challenges.
References
-
Effect of acid or base additive in the mobile phase on enantiomer separation of amino alcohols using polysaccharide derived chiral columns. (n.d.). Korea Science. Retrieved January 17, 2026, from [Link]
-
Enantioseparation and impurity determination of the enantiomers of novel phenylethanolamine derivatives by high performance liquid chromatography on amylose stationary phase. (2008). Journal of Pharmaceutical and Biomedical Analysis, 46(5), 946-953. [Link]
Sources
Technical Support Center: Resolving Peak Tailing in the HPLC Analysis of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride. This document provides in-depth troubleshooting strategies, field-proven protocols, and expert insights to diagnose and resolve the common issue of peak tailing, ensuring the accuracy and reliability of your analytical results.
Section 1: Understanding the Analyte & the Tailing Phenomenon
2-Amino-1-(2-chlorophenyl)ethanol hydrochloride is a primary amine, making it a basic compound.[1] In reversed-phase HPLC, basic compounds are notoriously prone to exhibiting poor peak shapes, most commonly peak tailing.[2] This issue primarily stems from a secondary retention mechanism involving strong interactions between the positively charged amine group of the analyte and negatively charged, acidic silanol groups (Si-OH) present on the surface of silica-based stationary phases.[3][4] These high-energy interactions are slower to dissociate than the primary hydrophobic interactions, causing a portion of the analyte molecules to lag behind the main peak, resulting in a "tail".
This guide will walk you through a logical, step-by-step process to eliminate this problem.
| Chemical Properties | 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride |
| Structure | C₈H₁₀ClNO · HCl |
| Molar Mass | ~208.09 g/mol (as hydrochloride salt) |
| Compound Type | Primary Amine (Basic Compound) |
| Key Analytical Challenge | Prone to strong interaction with stationary phase silanol groups, causing peak tailing.[2] |
| Solubility | Soluble in water and most organic solvents.[1] |
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my peak for 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride tailing?
A: The most common cause is a secondary ionic interaction between the basic amine group on your molecule and acidic residual silanol groups on the silica-based column packing material.[3] This creates a strong, undesirable retention mechanism in addition to the intended reversed-phase interaction, leading to a tailing peak shape. Other potential causes include column voids, extra-column volume, or operating the mobile phase at a pH close to the analyte's pKa.[5][6]
Q2: What is the quickest and most effective way to reduce this peak tailing?
A: Adjusting the mobile phase pH is often the most impactful first step. Lowering the pH to ≤ 3.0 using an appropriate buffer (e.g., phosphate or formate) will protonate the silanol groups on the stationary phase, effectively neutralizing their negative charge and minimizing the unwanted ionic interaction with your protonated basic analyte.[4][7]
Q3: What type of HPLC column is best for analyzing basic compounds like this?
A: Modern, high-purity "Type B" silica columns that are thoroughly end-capped are highly recommended.[2][4] End-capping is a process that chemically derivatizes most of the residual silanol groups, making them much less interactive.[3] Columns with hybrid particle technology also offer improved pH stability and reduced silanol activity, providing excellent peak shapes for basic compounds.[4]
Q4: How do I quantitatively measure peak tailing?
A: Peak tailing is typically measured using the Tailing Factor (Tf) or the Asymmetry Factor (As). The USP Tailing Factor is calculated at 5% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.5 suggest significant tailing that should be addressed.[6] Many chromatography data systems (CDS) can calculate this automatically.
Section 3: In-Depth Troubleshooting Guide
This guide follows a logical progression from diagnosis to resolution, addressing both chemical and physical causes of peak tailing.
Step 1: Diagnose the Problem: Chemical vs. Physical Tailing
Before modifying your method, it's crucial to determine if the tailing is due to chemical interactions or a physical problem with the HPLC system.
-
Prepare a Neutral Marker: Prepare a solution of a neutral, well-behaving compound (e.g., Toluene or Uracil) in your mobile phase.
-
Injection Analysis: Inject this neutral marker using your current HPLC method.
-
Analyze the Peak Shape:
Step 2: Mitigating Chemical Interactions (The Primary Cause)
If the diagnosis points to chemical interactions, the following strategies, ordered by impact and ease of implementation, should be employed.
The pH of the mobile phase is the most powerful tool for controlling the peak shape of ionizable compounds.[8][9]
-
Causality: The pKa of surface silanol groups is approximately 3.5-4.5. At a mobile phase pH above this range, the silanols are deprotonated (SiO⁻) and electrostatically attract the protonated amine analyte (R-NH₃⁺). By lowering the mobile phase pH to below 3, the silanols become fully protonated (Si-OH), eliminating this strong ionic attraction and dramatically improving peak shape.[5][6]
-
Buffer Selection: Choose a buffer with a pKa within +/- 1 unit of your target pH. For a target pH of 2.5-3.0, phosphate or formate buffers are excellent choices. A buffer concentration of 10-25 mM is typically sufficient.[5]
-
Initial Condition: Prepare a mobile phase with your chosen buffer at pH 3.0. For example: 10 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and Acetonitrile.
-
Analysis: Equilibrate the column with at least 15-20 column volumes of the new mobile phase and inject your sample.
-
Optimization: If tailing persists, incrementally decrease the pH to 2.8, 2.5, etc. Be mindful of your column's pH limitations; standard silica columns should not be used below pH 2.0, but specialized low-pH stable columns are available.[3]
Using the right column chemistry is fundamental to preventing peak tailing for basic analytes.
-
Expertise: Not all C18 columns are created equal. Older "Type A" silica columns have high metal content and a large population of acidic, non-associated silanols that cause severe tailing.[4] Modern columns utilize high-purity, fully synthetic silica ("Type B") and advanced bonding and end-capping techniques to shield the analyte from these active sites.[2][4]
| Column Technology | Mechanism for Reducing Tailing | Recommended Use Case |
| High-Purity, End-Capped Silica | Minimizes available silanol groups through chemical bonding and steric hindrance.[2] | General purpose, first choice for new method development. |
| Hybrid Particle Technology | Incorporates organic groups into the silica matrix, improving pH stability and reducing surface silanol activity.[4] | Excellent for methods requiring a wider pH range (e.g., pH > 8). |
| Polymer-Based Columns | Stationary phase is based on an organic polymer (e.g., polystyrene-divinylbenzene), which has no silanol groups.[4] | Alternative for when silanol interactions cannot be overcome on silica. |
If pH adjustment and column selection are insufficient, additives can be used to mask silanol activity.
-
Sacrificial Base: A small, basic amine like triethylamine (TEA) can be added to the mobile phase (e.g., 0.05% - 0.1%).[10] The TEA, being in high concentration, will preferentially interact with the active silanol sites, effectively shielding the analyte from them.[5] Note: TEA can suppress ionization in mass spectrometry and may require longer column equilibration times.
-
Ion-Pairing Agents: Reagents like sodium dodecyl sulfate (SDS) or alkyl sulfonates can be used.[10][11] These agents have a hydrophobic tail that adsorbs to the stationary phase and a charged head that can pair with the charged analyte, creating a neutral complex that interacts predictably with the stationary phase. This technique is powerful but can be complex to manage and may require dedicated columns due to the slow equilibration and washout of the reagents.[12]
Step 3: Addressing Physical and Instrumental Issues
If the diagnostic test in Step 1 indicated a physical problem, investigate the following.
Extra-column volume is any volume the sample travels through outside of the column itself (injector, tubing, fittings, detector flow cell).[13] Excessive volume leads to peak broadening and can contribute to tailing.
-
Protocol:
-
Ensure all tubing connections are made with zero-dead-volume fittings.
-
Use tubing with the smallest possible internal diameter (e.g., ≤0.12 mm) and keep lengths to an absolute minimum.
-
Check that the detector flow cell volume is appropriate for the scale of your analysis (e.g., use a micro-cell for UHPLC applications).[14]
-
A void at the head of the column or a partially blocked inlet frit can disrupt the sample band, causing peak distortion.[5]
-
Diagnosis & Solution:
-
Observe the system pressure. A sudden drop in pressure or unusually high, fluctuating pressure can indicate a column problem.
-
If a void is suspected, you can sometimes temporarily improve performance by reversing the column and flushing it with a strong solvent. However, the column will likely need to be replaced for robust, long-term use.[5]
-
A blocked frit can sometimes be cleared by back-flushing the column (disconnected from the detector). Always filter your samples and mobile phases to prevent particulate buildup.
-
Injecting too much sample mass can saturate the stationary phase, leading to peak fronting, but in some cases of secondary overload (saturating the silanol sites), it can manifest as tailing.
-
Protocol:
-
Dilute your sample by a factor of 10 and re-inject.
-
If the peak shape improves significantly and becomes more symmetrical, you were likely overloading the column. Determine the optimal sample concentration for your method.
-
Section 4: Visual Guides
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Troubleshooting workflow for peak tailing.
Caption: Mechanism of silanol interaction and its mitigation.
Section 5: References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC. Retrieved from
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from
-
Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from
-
Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from
-
Separation Science. (2024, February 29). Strategies to Combat Extra-Column Volume and Dispersion in LC Analysis. Retrieved from
-
LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from
-
Thermo Fisher Scientific. (n.d.). TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection. Retrieved from
-
ChemBK. (2024, April 9). 2-Amino-1-(2-chlorophenyl)ethanol. Retrieved from
-
Thermo Fisher Scientific. (n.d.). HPLC Troubleshooting. Retrieved from
Sources
- 1. chembk.com [chembk.com]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromtech.com [chromtech.com]
- 7. agilent.com [agilent.com]
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- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Strategies to Combat Extra-Column Volume and Dispersion in LC Analysis | Separation Science [sepscience.com]
- 14. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Degradation pathways of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride under stress conditions
Technical Support Center: 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride. It is designed to address common challenges encountered during forced degradation studies, offering troubleshooting advice, detailed protocols, and an exploration of potential degradation pathways based on fundamental chemical principles and regulatory expectations.
Frequently Asked Questions (FAQs)
Q1: What is 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride and why are degradation studies important for it?
A1: 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride is a chemical compound featuring a secondary alcohol, a primary amine, and a chlorinated aromatic ring.[1][2] Understanding its degradation pathways is critical in pharmaceutical development. Forced degradation, or stress testing, helps to identify potential degradation products, establish the intrinsic stability of the molecule, and develop stability-indicating analytical methods, which are all regulatory requirements for new drug substances.[3][4]
Q2: What are the primary functional groups on this molecule that are susceptible to degradation?
A2: The primary sites of chemical instability on 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride are the secondary alcohol and the primary amine on the side chain. The secondary alcohol can be oxidized to a ketone or dehydrated under certain conditions. The primary amine is susceptible to oxidation and other reactions. The chloro-substituted benzene ring acts as a chromophore and can be susceptible to photolytic degradation.
Q3: What does a "stability-indicating method" mean in the context of these studies?
A3: A stability-indicating method is an analytical procedure, typically HPLC, that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) and separate it from its degradation products, process impurities, and excipients.[4][5] The goal of forced degradation is to generate these degradation products to prove the method has this capability.[6]
Q4: How much degradation should I aim for in my stress studies?
A4: According to the International Council for Harmonisation (ICH) guidelines, the goal is not to completely destroy the drug.[5] A target degradation of 5-20% is generally considered optimal.[7][8] This range is sufficient to produce and detect degradation products without making the resulting sample unusable or leading to secondary degradation pathways that are not relevant to normal storage conditions.[5]
Core Concepts: The Strategy of Forced Degradation
Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the FDA and governed by ICH guidelines (specifically Q1A for stability testing and Q1B for photostability).[9] The objective is to intentionally stress the drug substance under conditions more severe than accelerated stability testing to understand its breakdown behavior.[10] This information is invaluable for formulation development, packaging selection, and establishing storage conditions and shelf life.[10]
The process involves subjecting the compound to five key stress conditions:
-
Acid Hydrolysis
-
Base Hydrolysis
-
Oxidation
-
Thermal Stress
-
Photolytic Stress
A successful study provides insight into the degradation pathways and validates that the chosen analytical methods can detect any changes in the drug's quality over time.[7]
Overall Experimental Workflow
The following diagram outlines the typical workflow for a forced degradation study.
Caption: General workflow for forced degradation studies.
Troubleshooting Guides by Stress Condition
Acidic Hydrolysis
-
Issue: No significant degradation is observed even after prolonged exposure to 0.1 M HCl at elevated temperatures (e.g., 60°C).
-
Plausible Cause: 2-Amino-1-(2-chlorophenyl)ethanol, like similar secondary alcohols, can be relatively stable in acidic conditions.[11] The conditions may not be stringent enough to induce the desired 5-20% degradation.
-
Troubleshooting & Optimization:
-
Increase Acid Concentration: Incrementally increase the HCl concentration (e.g., to 1 M).
-
Increase Temperature: Raise the incubation temperature (e.g., to 80°C), while monitoring for excessive degradation.
-
Extend Exposure Time: Lengthen the duration of the study. It is crucial to document all conditions meticulously.[7]
-
-
-
Issue: The chromatogram shows multiple small, unidentified peaks, and mass balance is poor.
-
Plausible Cause: Overly harsh conditions may have led to secondary degradation, where the initial degradation products break down further into smaller fragments.
-
Troubleshooting & Optimization:
-
Reduce Stress Severity: Decrease the acid concentration, temperature, or exposure time.
-
Time-Point Study: Analyze samples at multiple time points to identify the primary degradant before it breaks down further.
-
-
-
Predicted Degradation Pathway (Acidic): Under strong acidic conditions and heat, the most probable degradation pathway is the acid-catalyzed dehydration of the secondary alcohol. This involves protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation, which then eliminates a proton to form 2-amino-1-(2-chlorophenyl)ethene. This product may be unstable and could potentially polymerize.
Alkaline Hydrolysis
-
Issue: The parent drug peak shows significant tailing or fronting in the HPLC analysis after neutralization.
-
Plausible Cause: Incomplete or improper neutralization of the high-pH sample. Injecting a sample with a pH significantly different from the mobile phase can disrupt peak shape.
-
Troubleshooting & Optimization:
-
Verify Neutralization: Ensure the sample is neutralized to a pH close to that of the mobile phase (e.g., pH 3-7) using an appropriate acid (e.g., dilute phosphoric acid or HCl).
-
Dilution: Dilute the neutralized sample in the mobile phase initial composition before injection.
-
-
-
Predicted Degradation Pathway (Alkaline): The molecule is expected to be more stable under alkaline conditions compared to acidic or oxidative stress.[11] Significant degradation is unlikely under mild conditions. At very high pH and temperature, base-catalyzed oxidation or other complex reactions could occur, but these are generally less common for this structure.
Oxidative Degradation
-
Issue: Degradation is instantaneous and exceeds 90% upon adding 3% H₂O₂.
-
Plausible Cause: The secondary alcohol and primary amine are highly susceptible to oxidation. A 3% hydrogen peroxide solution is too strong for the initial screening.
-
Troubleshooting & Optimization:
-
Lower Oxidant Concentration: Start with a much lower concentration of H₂O₂, such as 0.1% or 0.3%.
-
Control Temperature: Perform the experiment at room temperature or even refrigerated conditions to slow down the reaction rate.
-
Time-Point Monitoring: Take samples at very short intervals (e.g., 5, 15, 30 minutes) to capture the target 5-20% degradation window.
-
-
-
Predicted Degradation Pathway (Oxidative): The most likely degradation product is the oxidation of the secondary alcohol to the corresponding ketone, forming 2-amino-1-(2-chlorophenyl)ethan-1-one . The primary amine could also undergo oxidation, but the alcohol is often more susceptible under these conditions.
Summary of Potential Degradation Pathways
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Amino-1-(2-chlorophenyl)ethanol | C8H10ClNO | CID 146781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. biomedres.us [biomedres.us]
- 5. m.youtube.com [m.youtube.com]
- 6. biopharminternational.com [biopharminternational.com]
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- 9. ijcrt.org [ijcrt.org]
- 10. biotech-asia.org [biotech-asia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Removing Residual Solvents from 2-Amino-1-(2-chlorophenyl)ethanol Hydrochloride
Welcome to the technical support center for handling active pharmaceutical ingredients (APIs). This guide provides in-depth technical information, troubleshooting advice, and validated protocols for the effective removal of residual solvents from 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride. As drug development professionals, ensuring the purity and safety of your API is paramount, and controlling residual solvents is a critical step in meeting regulatory standards and ensuring product stability.
This document is structured to provide immediate, practical answers to common challenges, explaining the scientific principles behind each recommended action to empower your research and development process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the principles of solvent removal for this specific API.
Q1: Why is removing residual solvents from 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride so critical?
A1: The removal of residual solvents is crucial for three primary reasons:
-
Patient Safety: Residual solvents provide no therapeutic benefit and can be toxic.[1][2] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), have established strict limits on the presence of these organic volatile chemicals to protect patients from potential adverse effects.[1][3][4]
-
Product Stability and Quality: Solvents retained within the crystal structure of the API can affect its physicochemical properties, such as crystal form (polymorphism), stability, and dissolution rate.[5] This can ultimately impact the final drug product's shelf-life and bioavailability.
-
Regulatory Compliance: Meeting the standards outlined in guidelines like ICH Q3C is a non-negotiable aspect of drug manufacturing.[2][6] Failure to control residual solvents to acceptable levels will prevent regulatory approval of the API and the associated drug product.
Q2: What are the regulatory limits I need to meet for residual solvents?
A2: The globally recognized standard is the ICH Q3C guideline, which classifies solvents into three categories based on their toxicity.[3][4]
-
Class 1 Solvents: These are highly toxic and carcinogenic compounds that should be avoided in production unless their use is strongly justified in a risk-benefit assessment.[1]
-
Class 2 Solvents: These are non-genotoxic animal carcinogens or solvents with other significant but reversible toxicities. Their presence is limited according to a Permitted Daily Exposure (PDE) value.[1][4]
-
Class 3 Solvents: These have low toxic potential and are considered less of a human health hazard.[4] Limits for these solvents are higher, but their removal is still required under Good Manufacturing Practices (GMP).
The following table summarizes the limits for some common solvents you might encounter.
| Solvent Classification | Example Solvents | PDE (mg/day) | Concentration Limit (ppm) |
| Class 1 (To be avoided) | Benzene, Carbon Tetrachloride | - | - |
| Class 2 (To be limited) | Acetonitrile, Heptanes, Methanol, Toluene | 4.1, 50.0, 30.0, 8.9 | 410, 5000, 3000, 890 |
| Class 3 (Low toxic potential) | Acetone, Ethanol, Ethyl Acetate, Isopropyl Alcohol | 50 | 5000 |
| This table is not exhaustive. Always refer to the latest version of the ICH Q3C(R9) guideline for a complete list and updated values.[3] |
Q3: What specific properties of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride influence the choice of solvent removal method?
A3: The physicochemical properties of your API are central to designing an effective and safe solvent removal process.
-
Physical State: This compound is a crystalline solid. This structure can sometimes trap solvent molecules within the crystal lattice, making removal by simple drying challenging.
-
Salt Form: As a hydrochloride salt, it is generally more polar and has higher aqueous solubility than its free base form.[7] This property is highly advantageous for purification methods like recrystallization from polar solvent systems.
-
Thermal Stability: The melting point of the free base is approximately 63°C.[7] While the hydrochloride salt will have a different, likely higher, melting point, it is crucial to determine its thermal degradation profile via techniques like Thermogravimetric Analysis (TGA). This will define the maximum safe temperature for any drying process to avoid degradation.
Q4: What is the standard analytical method to verify that residual solvents have been removed to the required level?
A4: The industry-standard and regulatory-accepted method is Static Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID). This technique is ideal because it is highly sensitive and specific for volatile organic compounds. The headspace technique involves heating the API sample in a sealed vial, allowing the volatile residual solvents to partition into the gas phase (headspace), which is then injected into the GC for separation and quantification. This avoids injecting the non-volatile API, which could damage the GC column.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems encountered during the solvent removal process.
| Problem | Potential Cause(s) | Recommended Actions & Scientific Rationale |
| High levels of a Class 2 solvent (e.g., Methanol, Toluene) persist after vacuum drying. | 1. Inefficient Process Parameters: The drying temperature may be too low, or the vacuum may not be deep enough to effectively lower the solvent's boiling point. | 1a. Optimize Drying Conditions: Carefully increase the oven temperature, ensuring it remains at least 20-30°C below the compound's melting or decomposition point. Improve the vacuum level to <1 mbar. Lowering the pressure directly reduces the temperature at which the solvent will vaporize.[8][9]1b. Increase Surface Area: Ensure the powder is spread in a thin layer on the drying tray to maximize the surface area exposed to heat and vacuum, facilitating more efficient mass transfer. |
| 2. Solvent Trapped in Crystal Lattice: The solvent molecules may be incorporated into the crystal structure (solvate formation), making them non-volatile under standard drying conditions. | 2a. Employ Solvent Displacement: Introduce a humidified nitrogen stream into the vacuum oven. Water vapor can displace trapped organic solvent molecules within the crystal lattice, which can then be removed by the vacuum.[10][11]2b. Perform Recrystallization: The most effective solution is often to dissolve the API in a suitable solvent and recrystallize it. This process breaks down the original crystal lattice, releasing the trapped solvent into the solution, and forms new, purer crystals.[12][13] | |
| The API degrades, melts, or changes color during the drying process. | Excessive Temperature: The drying temperature exceeds the thermal stability limit or melting point of the API. | 1. Lower the Temperature: Immediately reduce the drying temperature. Compensate by increasing the drying time or applying a deeper vacuum.[9]2. Consider Alternative Methods: For highly thermolabile compounds, non-thermal or gentler methods are superior. Lyophilization (Freeze-Drying) is an excellent option where the solvent is removed by sublimation from a frozen state, avoiding high temperatures entirely.[14][15] |
| Recrystallization failed to significantly lower the residual solvent levels. | 1. Poor Choice of Solvent System: The chosen solvent/anti-solvent system may not provide the necessary solubility differential for effective purification. | 1. Re-screen Solvents: The ideal recrystallization solvent should dissolve the API completely at a high temperature but poorly at a low temperature.[13] For an anti-solvent approach, the API should be insoluble in the anti-solvent, and the anti-solvent must be fully miscible with the primary solvent.[5] |
| 2. Precipitation Was Too Rapid: Adding the anti-solvent too quickly or cooling the solution too fast can cause the API to "crash out" of the solution as an amorphous solid or as very small crystals, trapping impurities and solvent. | 2. Control the Crystallization Rate: Employ slow, controlled cooling or add the anti-solvent dropwise with vigorous stirring. This promotes the formation of larger, more ordered crystals, which are more effective at excluding impurities and solvent molecules. Seeding with a small amount of pure crystal can also promote controlled crystallization.[5] |
Section 3: Visualization & Logical Workflows
To effectively select and execute a solvent removal strategy, a logical workflow is essential. The following diagrams illustrate the decision-making process and a detailed procedure for vacuum drying.
Decision-Making Workflow for Solvent Removal
Caption: Decision tree for selecting an appropriate solvent removal method.
Experimental Workflow: Vacuum Drying Protocol
Caption: Step-by-step workflow for the vacuum drying process.
Section 4: Detailed Experimental Protocols
These protocols provide actionable, step-by-step guidance for common solvent removal techniques.
Protocol 1: High-Vacuum Oven Drying
This method is the first line of defense for removing volatile solvents from thermally stable APIs.
-
Objective: To remove Class 2 or 3 solvents to within ICH limits.
-
Principle: Lowering the ambient pressure inside the oven reduces the boiling point of the residual solvent, allowing it to evaporate at a temperature that does not degrade the API.[8]
-
Methodology:
-
Pre-Analysis: Determine the thermal stability of your batch of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride using TGA to identify the maximum safe operating temperature.
-
Preparation: Preheat the vacuum oven to the target temperature (e.g., 40-50°C, ensuring it is well below the degradation temperature).
-
Loading: Spread the API powder in a thin, even layer (no more than 1 cm deep) on clean glass or stainless steel trays. A thin layer maximizes the surface area for efficient drying.
-
Drying Cycle: a. Place the trays in the oven and seal the door. b. Engage the vacuum pump and reduce the pressure to below 1 mbar. c. Once the vacuum is stable, maintain the set temperature for 12-24 hours. The duration will depend on the solvent being removed and the batch size.
-
Completion: a. Turn off the heating and allow the oven and its contents to cool to room temperature while still under vacuum. This prevents condensation on the dried product. b. Slowly vent the oven with an inert gas like nitrogen before opening the door.
-
Verification: Take a representative sample and analyze it via HS-GC to confirm the residual solvent levels are within the required specification. Repeat the drying cycle if necessary.
-
Protocol 2: Recrystallization (Anti-Solvent Method)
This is a powerful purification technique that is highly effective for removing solvents trapped within the crystal lattice.[12][16]
-
Objective: To purify the API and remove trapped solvents by dissolving it and inducing controlled precipitation.
-
Principle: The API is dissolved in a "good" solvent, and then a miscible "anti-solvent" in which the API is insoluble is slowly added. This reduces the solubility of the API in the mixture, causing it to crystallize out, leaving the impurities and original residual solvent behind in the solution.[5]
-
Example System: Isopropyl Alcohol (IPA) as the solvent and Heptane as the anti-solvent.
-
Methodology:
-
Dissolution: In a clean, appropriately sized reaction vessel, dissolve the 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride in a minimal amount of warm IPA (e.g., 40°C). Stir until the solution is completely clear.
-
Anti-Solvent Addition: While maintaining temperature and stirring, slowly add heptane to the solution. You should observe the solution becoming cloudy, indicating the onset of precipitation.
-
Crystallization: Continue adding the anti-solvent until precipitation appears complete. Then, slowly cool the mixture to room temperature, followed by further cooling in an ice bath (0-5°C) for at least 1 hour to maximize the yield of crystallized product.
-
Isolation: Isolate the purified crystals by vacuum filtration.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of cold heptane to remove any remaining mother liquor.[17]
-
Drying: Dry the purified crystals using the vacuum oven protocol described above (Protocol 1) to remove the recrystallization solvents (IPA and Heptane).
-
Verification: Analyze the final, dried product by HS-GC to confirm the removal of all relevant solvents.
-
Conclusion
The successful removal of residual solvents from 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride is a multi-faceted task that relies on a sound understanding of the API's properties, regulatory requirements, and the scientific principles of the available techniques. A systematic approach, beginning with standard vacuum drying and escalating to more advanced methods like recrystallization if necessary, is key. Always validate your process with a specific and sensitive analytical method like HS-GC to ensure the final product is safe, stable, and compliant with global pharmaceutical standards.
References
-
ICH. (2023). ICH Q3C(R9) Impurities: Guideline for Residual Solvents. European Medicines Agency. [Link]
-
Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. TGA. [Link]
-
ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation. [Link]
-
Slideshare. Q3C GUIDELINE FOR RESIDUAL SOLVENTS. [Link]
-
gmp-compliance.org. ICH Q3C(R9) Impurities: Guideline for residual solvents. [Link]
-
Equilibar. Vacuum Drying for API. [Link]
-
EBSCO. Recrystallization (chemistry) | Research Starters. [Link]
-
SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]
-
Perrut, M., & Clavier, J.-Y. Supercritical Fluids applications in the Pharmaceutical Industry. [Link]
-
ChemBK. 2-Amino-1-(2-chlorophenyl)ethanol. [Link]
- Google Patents. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
-
PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. [Link]
-
ACS Publications. (2020). Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs. [Link]
- Google Patents. EP0900582A1 - Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals.
-
Sabinsa Australia. (2008). Supercritical fluid extraction - The green manufacturing process. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Equilibar. (2021). APIs and Vacuum Drying. [Link]
-
PubMed Central (PMC). (2021). Pharmaceutical Applications of Supercritical Fluid Extraction of Emulsions for Micro-/Nanoparticle Formation. [Link]
-
ACS Publications. Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. [Link]
-
Preprints.org. (2024). Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. [Link]
-
Phasex Corporation. Supercritical Fluid Applications | Pharma and Medical Industries. [Link]
- Google Patents. EP2500072A1 - A novel process of residual solvent removal.
-
ResearchGate. Removal of API's (Active Pharmaceutical Ingredients) from Organic Solvents by Nanofiltration. [Link]
-
ResearchGate. Effective Control of Residual Solvents In API Drying Using Fluid Bed Dryer. [Link]
-
PubMed Central (PMC). (2020). Solvent-Assisted Secondary Drying of Spray-Dried Polymers. [Link]
-
News-Medical.Net. (2021). Monitoring the Pharmaceutical Solvent Drying Processes. [Link]
-
PubChem. 2-Amino-1-(2-chlorophenyl)ethanol. [Link]
- Google Patents.
-
Emerald Cloud Lab. ExperimentLyophilize Documentation. [Link]
- Google Patents. US20030068416A1 - Method of lyophylization to reduce solvent content and enhance product recovery.
-
American Laboratory. (2011). Drying of Problematic Purification Samples by Lyophilization in a Centrifugal Evaporator. [Link]
-
FDA. (2014). GUIDE TO INSPECTIONS OF LYOPHILIZATION OF PARENTERALS. [Link]
-
SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. [Link]
Sources
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- 2. database.ich.org [database.ich.org]
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- 4. Q3C GUIDELINE FOR RESIDUAL SOLVENTS | PPTX [slideshare.net]
- 5. scispace.com [scispace.com]
- 6. ICH Q3C(R9) Impurities: Guideline for residual solvents - ECA Academy [gmp-compliance.org]
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- 10. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 11. EP0900582A1 - Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 12. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 13. mt.com [mt.com]
- 14. EP1720519A1 - Lyophilization method to improve excipient crystallization - Google Patents [patents.google.com]
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- 16. praxilabs.com [praxilabs.com]
- 17. Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up Synthesis of 2-Amino-1-(2-chlorophenyl)ethanol Hydrochloride
Welcome to the dedicated technical support resource for the synthesis of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride. This guide is meticulously crafted for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from laboratory scale to pilot plant and beyond. Herein, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data summaries to empower your process development and ensure robust, scalable, and reproducible outcomes.
Our approach is grounded in firsthand experience with the challenges inherent in scaling up amino alcohol syntheses. We will not only outline procedures but also delve into the underlying chemical principles to foster a deeper understanding of the process variables and their impact on yield, purity, and overall success.
Part 1: Troubleshooting Guide - Common Scale-Up Challenges
This section addresses the most frequently encountered issues during the scale-up synthesis in a direct question-and-answer format, providing actionable solutions and preventative strategies.
Issue 1: Low Yield and Incomplete Conversion
Question: Our lab-scale synthesis consistently provides high yields (>85%), but upon scaling up to a 20L reactor, the yield of 2-Amino-1-(2-chlorophenyl)ethanol has dropped significantly, with HPLC analysis showing substantial amounts of unreacted 2-amino-2',-chloroacetophenone. What are the likely causes and how can we rectify this?
Answer: This is a classic scale-up challenge often rooted in mass and heat transfer limitations. Here’s a breakdown of potential causes and corresponding troubleshooting steps:
-
Inadequate Mixing and Mass Transfer: In larger reactors, inefficient stirring can lead to localized concentration gradients of the reducing agent (e.g., sodium borohydride). This means some of the starting ketone never comes into effective contact with the hydride.
-
Troubleshooting:
-
Agitator Design and Speed: Ensure the agitator is appropriate for the vessel geometry (e.g., pitched-blade turbine for good axial flow). Gradually increase the agitation speed and monitor the reaction progress by taking regular in-process samples.
-
Baffling: If not already in place, the use of baffles in the reactor is crucial to prevent vortex formation and promote turbulent mixing, ensuring better distribution of the reducing agent.
-
-
-
Poor Temperature Control: The reduction of the ketone is an exothermic reaction. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized hot spots which can cause side reactions and degradation of the product and reactants.
-
Troubleshooting:
-
Controlled Addition of Reducing Agent: Instead of adding the reducing agent all at once, a slow, controlled addition (either as a solid or a solution) is critical. This allows the reactor's cooling system to manage the exotherm effectively.
-
Jacket Temperature: Lower the temperature of the reactor jacket to anticipate and counteract the heat generated during the reaction.
-
-
-
Solvent Effects: The choice of solvent and its volume can significantly impact reaction kinetics.
-
Troubleshooting:
-
Solvent Volume: Ensure the reaction is not too dilute. While a larger solvent volume can aid in temperature control, it can also slow down the reaction rate. A good starting point for scale-up is to maintain the same concentration as the lab-scale process.
-
Solvent Purity: Ensure the solvent (e.g., methanol, ethanol) is anhydrous, as water can react with sodium borohydride, reducing its efficacy.
-
-
Issue 2: Formation of Key Impurities
Question: We are observing a persistent impurity with a similar retention time to our product in the HPLC analysis. Mass spectrometry suggests it's an isomer of the desired product. What is this impurity and how can we minimize its formation?
Answer: The most probable isomeric impurity is the regioisomer, 1-amino-1-(2-chlorophenyl)ethanol. This arises from the aminolysis of the epoxide intermediate at the benzylic position, which is sterically more hindered but electronically activated.
-
Minimizing Regioisomer Formation:
-
Control of Amination Temperature: The aminolysis of the epoxide with ammonia or an ammonia equivalent is temperature-sensitive. Running the reaction at a lower temperature generally favors the desired nucleophilic attack at the less hindered primary carbon.
-
Choice of Aminating Agent: Using a less sterically demanding aminating agent can sometimes improve regioselectivity. However, for the synthesis of the primary amine, aqueous ammonia is the most common choice.
-
Another set of common impurities includes unreacted intermediates and their subsequent reaction products. Based on studies of structurally similar compounds like Tulobuterol, you should be vigilant for:
-
α-bromo-2-chloroacetophenone: If the synthesis proceeds via bromination of 2-chloroacetophenone.[1][2]
-
1-(2-chlorophenyl)-2-bromoethanol: Formed from the reduction of the bromo-ketone.[1][2]
Issue 3: Difficulties in Isolation and Purification of the Hydrochloride Salt
Question: After the reaction work-up, we are struggling to crystallize the hydrochloride salt. We either get an oil, or the solid that forms is very hygroscopic and difficult to handle. What are the best practices for isolating a stable, crystalline product?
Answer: The isolation of amine hydrochloride salts can be challenging. Here are some proven strategies:
-
Solvent Selection for Salt Formation and Recrystallization:
-
Ethyl Acetate: This is an excellent solvent for the salt formation step.[3] The free base is typically soluble in ethyl acetate, and upon the addition of a solution of HCl in a suitable solvent (like isopropanol or diethyl ether), the hydrochloride salt often precipitates out.
-
Two-Solvent Recrystallization: A common and effective method for purifying amine salts.[4] A good starting point is a polar solvent in which the salt is soluble at elevated temperatures (e.g., ethanol, methanol, or isopropanol) and a non-polar anti-solvent in which the salt is poorly soluble (e.g., diethyl ether, methyl tert-butyl ether (MTBE), or heptane).
-
-
Controlling Crystallization:
-
Slow Cooling: Rapid cooling often leads to the formation of smaller, less pure crystals or oils. Allow the saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Seeding: If you have a small amount of pure, crystalline material, adding a seed crystal to the cooled, saturated solution can induce crystallization.
-
Slurry Purification: If the crude product contains a significant amount of the regioisomeric impurity, a slurry in a suitable solvent (like ethyl acetate) can be an effective purification method.[3] The desired product may be less soluble and can be isolated by filtration.
-
-
Addressing Hygroscopicity:
-
Anhydrous Conditions: Ensure all solvents and equipment are dry during the final isolation steps. The presence of water can inhibit crystallization and contribute to the hygroscopic nature of the salt.
-
Drying: Dry the final product under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to remove any residual solvents and moisture.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a typical scalable synthetic route for 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride?
A common and scalable route starts from 2-chloroacetophenone. The key steps are:
-
Bromination: Reaction of 2-chloroacetophenone with bromine to form α-bromo-2-chloroacetophenone.
-
Reduction: Selective reduction of the ketone functionality of α-bromo-2-chloroacetophenone to the corresponding bromohydrin, 1-(2-chlorophenyl)-2-bromoethanol, using a reducing agent like sodium borohydride.
-
Epoxidation/Amination: The bromohydrin can be converted to the corresponding epoxide in situ, which is then subjected to aminolysis with an ammonia source to yield the desired 2-Amino-1-(2-chlorophenyl)ethanol.
-
Salt Formation: The free base is then dissolved in a suitable organic solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.
Q2: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary tool for monitoring reaction progress, identifying impurities, and determining the final purity of the product. A C18 column with a mobile phase of acetonitrile and a phosphate buffer is a good starting point.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and key intermediates.
-
Mass Spectrometry (MS): Useful for identifying unknown impurities and confirming the molecular weight of the product.
-
Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and assess the polymorphic form of the final hydrochloride salt.
Q3: Are there any specific safety precautions to consider during the scale-up of this synthesis?
Yes, several safety aspects are critical:
-
Handling of Bromine: Bromine is highly corrosive and toxic. All operations involving bromine should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including respiratory protection.
-
Exothermic Reactions: The reduction and amination steps can be exothermic. Ensure the reactor is equipped with adequate cooling capacity and that reagents are added in a controlled manner.
-
Handling of Sodium Borohydride: This reagent is flammable and reacts with water to produce hydrogen gas. It should be handled in an inert atmosphere and away from sources of ignition.
-
Product Handling: The final product and its intermediates may be irritating to the skin, eyes, and respiratory tract.[1][5] Always handle these compounds in a well-ventilated area with appropriate PPE.
Q4: What is polymorphism and why is it a concern for the hydrochloride salt?
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[6] Different polymorphs of the same compound can have different physical properties, including solubility, melting point, and stability. For a pharmaceutical intermediate, controlling the polymorphic form is crucial as it can impact the properties of the final active pharmaceutical ingredient (API). During scale-up, changes in crystallization conditions (e.g., solvent, cooling rate) can lead to the formation of different polymorphs. It is important to characterize the solid form of the hydrochloride salt and define a robust crystallization process that consistently produces the desired polymorph.
Part 3: Experimental Protocols and Data
Protocol 1: Two-Solvent Recrystallization of 2-Amino-1-(2-chlorophenyl)ethanol Hydrochloride
This protocol provides a general guideline for the purification of the hydrochloride salt. The optimal solvent ratio and volumes should be determined on a small scale first.
-
Dissolution: In an appropriately sized reactor, dissolve the crude 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride in a minimum amount of hot ethanol (Solvent 1).
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: While maintaining the temperature near the boiling point of the mixture, slowly add methyl tert-butyl ether (MTBE) (Solvent 2) until a slight cloudiness persists.[4]
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear, saturated solution.
-
Cooling and Crystallization: Turn off the heating and allow the solution to cool slowly to room temperature with gentle stirring. Then, cool the mixture further in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, for example, using a Nutsche filter-dryer.
-
Washing: Wash the filter cake with a small amount of a cold mixture of ethanol and MTBE to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum at 40-50 °C until a constant weight is achieved.
Table 1: Common Solvents for Recrystallization
| Solvent Class | Good Solvents (for dissolution) | Anti-Solvents (for precipitation) |
| Alcohols | Methanol, Ethanol, Isopropanol | Diethyl ether, MTBE, Heptane, Toluene |
| Ethers | Tetrahydrofuran (THF) | Hexane, Heptane |
| Esters | Ethyl Acetate | Hexane, Heptane |
Diagrams
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low reaction yield during scale-up.
Decision Tree for Purification Strategy
Caption: Decision tree for selecting an appropriate purification strategy.
References
-
Song, H., et al. (2019). Synthesis of High Purified Tulobuterol and Its Study of the Organic Impurities. Journal of Chromatographic Science, 57(4), 299-304. [Link]
-
Lin, J., et al. (2019). Synthesis of High Purified Tulobuterol and Its Study of the Organic Impurities. Journal of Chromatographic Science. [Link]
-
ChemBK. (2024). 2-Amino-1-(2-chlorophenyl)ethanol. [Link]
-
Zhang, Y., et al. (2023). Development of a New Process for Tulobuterol Hydrochloride. ResearchGate. [Link]
-
AA Blocks. (2025). Safety Data Sheet: 2-(2-Amino-4-chlorophenyl)ethanol. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. [Link]
-
ChemBK. (2024). 2-Amino-1-(2-chlorophenyl)ethanol. [Link]
-
Unknown. (n.d.). recrystallization-2.doc.pdf. [Link]
-
Reddit. (2019). Recrystallization with two solvents. [Link]
-
Unknown. (n.d.). Crystallization Solvents.pdf. [Link]
-
US EPA. (n.d.). Ethanol, 2-[(2-chlorophenyl)amino]- - Substance Details. [Link]
-
MDPI. (2021). Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. [Link]
Sources
Preventing racemization during the synthesis of chiral 2-Amino-1-(2-chlorophenyl)ethanol
Topic: Preventing Racemization During the Synthesis of Chiral 2-Amino-1-(2-chlorophenyl)ethanol
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of chiral 2-Amino-1-(2-chlorophenyl)ethanol. This 1,2-amino alcohol is a critical chiral building block in the development of various pharmaceutical agents. Achieving high enantiomeric excess (e.e.) is paramount, as the biological activity of stereoisomers can differ significantly.
A recurring challenge in this synthesis is the loss of stereochemical integrity through racemization. This guide provides in-depth troubleshooting advice, explains the underlying chemical principles behind common issues, and offers validated protocols to help you maintain the chiral purity of your product from starting material to final isolation.
Frequently Asked Questions & Troubleshooting
Q1: My final product has low enantiomeric excess (e.e.). Where should I start my investigation?
This is the most common issue researchers face. A loss of stereocontrol can originate from three primary stages of your process: the starting material, the asymmetric reduction step, or the downstream workup and purification. It is crucial to diagnose the root cause methodically.
First, confirm the enantiomeric purity of your starting materials and chiral catalysts. Next, analyze a crude sample of your reaction mixture before workup using a validated chiral HPLC or SFC method. This will tell you if the issue lies within the reaction itself or during the subsequent processing steps.
The following workflow provides a logical path for troubleshooting.
Caption: Troubleshooting workflow for low e.e.
Q2: Can the precursor, 2-amino-2'-chloroacetophenone, racemize before the reduction even occurs?
Yes, this is a critical and often overlooked issue. The precursor is an α-amino ketone, and the proton on the carbon between the carbonyl and the amino group (the α-carbon) is acidic. Under either basic or acidic conditions, this proton can be removed to form an achiral enol or enolate intermediate. Reprotonation can occur from either face, leading to racemization.[1]
Causality:
-
Base-Catalyzed Enolization: A base can directly deprotonate the α-carbon. This is particularly problematic if you are using a strong base to deprotonate the amine hydrochloride salt in situ at elevated temperatures before reduction.
-
Acid-Catalyzed Enolization: An acid can protonate the carbonyl oxygen, making the α-proton more acidic and susceptible to removal by a weak base (like the amine itself or a solvent).
Preventative Measures:
-
Use Mild Conditions: When handling the free base of the α-amino ketone, use mild, non-protic conditions and lower temperatures.
-
Control the Base: If starting from the hydrochloride salt, use a sterically hindered, non-nucleophilic base like 2,4,6-collidine or carefully control the stoichiometry of a base like triethylamine (TEA) at low temperatures.[2]
-
Minimize Time: Do not let the precursor sit for extended periods under conditions that promote enolization before initiating the reduction.
Sources
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for 2-Amino-1-(2-chlorophenyl)ethanol Hydrochloride
For researchers, scientists, and drug development professionals, the robust validation of an analytical method is the bedrock upon which the quality, safety, and efficacy of a pharmaceutical product are built. This guide provides an in-depth technical comparison of analytical methodologies for the quantification and purity assessment of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride, a key chemical entity. We will dissect a primary High-Performance Liquid Chromatography (HPLC) method and compare its performance characteristics against two viable alternatives: Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE). This document is structured to not only present protocols and data but to elucidate the scientific rationale behind the experimental choices, ensuring a thorough understanding of the method validation process in line with stringent regulatory expectations.
The Imperative of Method Validation
Before an analytical method can be used for routine analysis, such as the quantification of an active pharmaceutical ingredient (API) or the determination of its impurity profile, it must undergo a rigorous validation process. This process provides documented evidence that the method is suitable for its intended purpose. The validation parameters discussed herein are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2]
Primary Analytical Method: Stability-Indicating HPLC-UV
A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection is the most common and versatile technique for the analysis of non-volatile and thermally labile compounds like 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride.[3][4] The primary objective is to separate the main compound from any potential impurities and degradation products, ensuring the method is "stability-indicating."
Experimental Protocol: HPLC-UV Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or multi-wavelength UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 70% B
-
20-25 min: 70% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
-
Standard and Sample Preparation: Dissolve the hydrochloride salt in a mixture of water and acetonitrile (50:50 v/v) to a final concentration of approximately 0.5 mg/mL.
dot graph "HPLC_Workflow" { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; color="#FFFFFF"; "Standard_Prep" [label="Prepare Standard Solution\n(0.5 mg/mL)"]; "Sample_Prep" [label="Prepare Sample Solution\n(0.5 mg/mL)"]; }
subgraph "cluster_hplc" { label="HPLC Analysis"; style="filled"; color="#FFFFFF"; "Injection" [label="Inject 10 µL"]; "Separation" [label="C18 Column\nGradient Elution"]; "Detection" [label="UV Detection\n(215 nm)"]; }
subgraph "cluster_data" { label="Data Processing"; style="filled"; color="#FFFFFF"; "Chromatogram" [label="Obtain Chromatogram"]; "Integration" [label="Integrate Peaks"]; "Quantification" [label="Quantify Analyte & Impurities"]; }
"Standard_Prep" -> "Injection"; "Sample_Prep" -> "Injection"; "Injection" -> "Separation" -> "Detection" -> "Chromatogram" -> "Integration" -> "Quantification"; } HPLC-UV Method Workflow
Comparative Analytical Methods
While HPLC-UV is a robust primary method, alternative techniques can offer advantages in specific scenarios. Here, we compare it with GC-MS and Capillary Electrophoresis.
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC is highly effective for volatile and thermally stable compounds.[4][5] Since 2-Amino-1-(2-chlorophenyl)ethanol contains polar functional groups (-OH, -NH2), derivatization is necessary to increase its volatility and thermal stability for GC analysis.[6][7]
-
Derivatization:
-
Evaporate a known amount of the sample solution to dryness under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.
-
Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
-
-
GC-MS System:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-550 m/z.
-
dot graph "GCMS_Workflow" { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; color="#FFFFFF"; "Sample" [label="Aliquot of Sample"]; "Derivatization" [label="Derivatization\n(BSTFA/TMCS)"]; }
subgraph "cluster_gcms" { label="GC-MS Analysis"; style="filled"; color="#FFFFFF"; "Injection" [label="Inject 1 µL"]; "Separation" [label="DB-5ms Column\nTemperature Program"]; "Detection" [label="Mass Spectrometry\n(EI, Scan Mode)"]; }
subgraph "cluster_data" { label="Data Processing"; style="filled"; color="#FFFFFF"; "TIC" [label="Obtain Total Ion\nChromatogram"]; "Mass_Spectra" [label="Analyze Mass Spectra"]; "Quantification" [label="Quantify via\nExtracted Ions"]; }
"Sample" -> "Derivatization" -> "Injection" -> "Separation" -> "Detection" -> "TIC" -> "Mass_Spectra" -> "Quantification"; } GC-MS Method Workflow
Alternative Method 2: Capillary Electrophoresis (CE)
CE offers high separation efficiency, short analysis times, and requires minimal sample and reagent volumes.[8][9] It is particularly well-suited for the analysis of charged species, making it a good alternative for the hydrochloride salt of an amino alcohol.[1]
-
Instrumentation: Capillary Electrophoresis system with a PDA detector.
-
Capillary: Fused-silica, 50 µm ID, 60 cm total length (51.5 cm effective length).
-
Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5.
-
Voltage: 25 kV (normal polarity).
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: 215 nm.
dot graph "CE_Workflow" { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; color="#FFFFFF"; "Sample_Prep" [label="Dissolve Sample\nin BGE"]; }
subgraph "cluster_ce" { label="CE Analysis"; style="filled"; color="#FFFFFF"; "Injection" [label="Hydrodynamic Injection"]; "Separation" [label="Capillary Separation\n(25 kV)"]; "Detection" [label="UV Detection\n(215 nm)"]; }
subgraph "cluster_data" { label="Data Processing"; style="filled"; color="#FFFFFF"; "Electropherogram" [label="Obtain Electropherogram"]; "Integration" [label="Integrate Peaks"]; "Quantification" [label="Quantify Analyte"]; }
"Sample_Prep" -> "Injection" -> "Separation" -> "Detection" -> "Electropherogram" -> "Integration" -> "Quantification"; } Capillary Electrophoresis Workflow
Validation Parameter Comparison
The suitability of an analytical method is assessed by evaluating a set of validation parameters. Below is a comparative summary of the expected performance of the three methods.
| Validation Parameter | HPLC-UV | GC-MS | Capillary Electrophoresis (CE) |
| Specificity | High (demonstrated by forced degradation) | Very High (mass selective detection) | High (high separation efficiency) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Range (% of nominal) | 80-120% | 70-130% | 80-120% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 1.0% | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | ~0.01% | ~0.001% | ~0.02% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.003% | ~0.06% |
| Robustness | Good | Moderate (sensitive to derivatization) | Good |
Detailed Validation Protocols
Specificity and Forced Degradation Study
To prove the stability-indicating nature of the primary HPLC method, a forced degradation study is paramount. This involves subjecting the drug substance to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: 1 mg/mL of the drug substance in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 1 mg/mL of the drug substance in 0.1 M NaOH at 60°C for 8 hours.
-
Oxidative Degradation: 1 mg/mL of the drug substance in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid drug substance is heated in an oven at 105°C for 48 hours.
-
Photolytic Degradation: The solid drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
The stressed samples are then analyzed by the HPLC-UV method. The method is considered specific if the main peak is well-resolved from all degradation product peaks, and peak purity analysis (using a PDA detector) confirms the homogeneity of the analyte peak.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.
Prepare a series of at least five standard solutions of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride ranging from 50% to 150% of the nominal analytical concentration (e.g., 0.25, 0.375, 0.5, 0.625, and 0.75 mg/mL). Inject each solution in triplicate. Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results to the true value. It is typically determined by recovery studies.
Analyze, in triplicate, a placebo mixture spiked with the drug substance at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery of the analyte is then calculated. The acceptance criterion is typically between 98.0% and 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): Analyze six independent preparations of the same sample on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 1.0%.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst and/or a different instrument. The RSD over the two studies should be ≤ 2.0%.
Conclusion and Method Selection Rationale
The validation data demonstrates that all three methods are suitable for the analysis of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride. However, the choice of method depends on the specific analytical need.
-
HPLC-UV stands out as the most practical and robust method for routine quality control, offering an excellent balance of specificity, precision, and accuracy without the need for complex sample preparation like derivatization. Its ability to be validated as a stability-indicating method makes it the gold standard for release testing and stability studies.
-
GC-MS offers unparalleled specificity and the lowest limits of detection, making it an exceptional tool for identifying and quantifying trace-level volatile impurities or for structural elucidation of unknown degradation products. However, the necessity of derivatization adds complexity and a potential source of variability, making it less ideal for routine high-throughput analysis.
-
Capillary Electrophoresis provides a high-efficiency, rapid, and low-consumption alternative. It is particularly useful as an orthogonal technique to confirm the purity results obtained by HPLC, as its separation mechanism is fundamentally different.
For the comprehensive quality control of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride, a validated stability-indicating HPLC-UV method is the recommended primary choice. GC-MS and CE serve as powerful complementary techniques for specialized applications such as impurity identification and orthogonal purity confirmation, respectively. This multi-faceted analytical approach ensures the highest level of confidence in the quality and stability of the drug substance.
References
-
United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]
-
Altria, K. D. (2006). Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. Electrophoresis, 27(12), 2263-2282. [Link]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Espada, A., & Molina-Martin, M. (2012). Capillary electrophoresis and small molecule drug discovery: a perfect match?. Drug discovery today, 17(7-8), 396-404. [Link]
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Lab Manager. (2023). HPLC vs GC: Choosing the Right Chromatography Technique. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
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Drawell. (2024). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
-
Phenomenex. (2024). HPLC vs GC: What Sets These Methods Apart. [Link]
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A Researcher's Guide to the Comparative Analysis of 2-Amino-1-(2-chlorophenyl)ethanol and its 4-chloro Isomer
In the realm of synthetic chemistry and drug development, the principle of isomerism is a cornerstone that dictates the functionality and efficacy of a molecule. The seemingly subtle shift of a single functional group can precipitate a cascade of changes, profoundly altering a compound's physicochemical properties, biological interactions, and therapeutic potential. This guide offers an in-depth comparative analysis of two such positional isomers: 2-Amino-1-(2-chlorophenyl)ethanol (the ortho-isomer) and 2-Amino-1-(4-chlorophenyl)ethanol (the para-isomer).
This document is structured to provide researchers, medicinal chemists, and process development scientists with a comprehensive framework for understanding, differentiating, and handling these two distinct chemical entities. We will move beyond a simple recitation of data, delving into the causal relationships between structure and property, and providing validated experimental protocols for their unambiguous separation and analysis.
The Structural Imperative: How Chlorine's Position Changes Everything
The fundamental difference between these two molecules is the location of the chlorine atom on the phenyl ring relative to the aminoethanol side chain. This positional variance dictates the molecule's electronic distribution, steric profile, and potential for intramolecular interactions.
-
2-Amino-1-(2-chlorophenyl)ethanol (Ortho-isomer): The proximity of the electronegative chlorine atom to the hydroxyl and amino groups on the side chain can introduce steric hindrance and allow for potential intramolecular hydrogen bonding. This can influence the molecule's preferred conformation and its interaction with solvents or biological receptors.
-
2-Amino-1-(4-chlorophenyl)ethanol (Para-isomer): With the chlorine atom positioned opposite the side chain, the molecule is more symmetrical and sterically unencumbered. This configuration minimizes intramolecular interactions, favoring intermolecular forces which significantly impacts crystal lattice formation and, consequently, its physical properties. The para-positioning also alters the molecule's dipole moment compared to its ortho counterpart.
These structural nuances manifest as tangible differences in their physical properties, which are critical for purification, formulation, and analytical method development.
Table 1: Comparative Physicochemical Properties
| Property | 2-Amino-1-(2-chlorophenyl)ethanol (ortho) | 2-Amino-1-(4-chlorophenyl)ethanol (para) | Scientific Rationale for a Key Difference |
| Molecular Formula | C₈H₁₀ClNO | C₈H₁₀ClNO | Identical |
| Molecular Weight | 171.62 g/mol [1] | 171.62 g/mol | Identical |
| Appearance | Colorless to slightly yellow liquid or low-melting solid[2] | Solid | The higher melting point of the para isomer leads to it being a solid at room temperature. |
| Melting Point | 63 °C[2] | Not explicitly found, but its hydrochloride salt is a solid. The free base is expected to be a solid with a higher melting point than the ortho isomer. | The greater symmetry of the para-isomer allows for more efficient and stable packing within a crystal lattice, requiring more energy to break the intermolecular forces, resulting in a significantly higher melting point. |
| Boiling Point | 108-112 °C at 0.25 Torr[2] | Not readily available | Differences are expected due to variations in molecular polarity and intermolecular forces. |
| Solubility | Soluble in water and most organic solvents[2] | The hydrochloride salt is noted for its water solubility[3]. The free base is expected to be soluble in organic solvents. | The presence of polar amino and hydroxyl groups on both isomers confers solubility in polar solvents. |
Analytical Differentiation: Protocols for Unambiguous Identification
Distinguishing between the ortho and para isomers is not merely an academic exercise; it is a critical quality control step in any synthetic or developmental workflow. Spectroscopic and chromatographic techniques provide the necessary tools for definitive identification and separation.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is arguably the most powerful tool for distinguishing these isomers. The aromatic region of the spectrum is diagnostic. The ortho-isomer will display a complex and often overlapping multiplet pattern for its four aromatic protons due to the asymmetry. In contrast, the highly symmetrical para-isomer will show a clean, characteristic pair of doublets (an AA'BB' system), making its identification straightforward.
-
Infrared (IR) Spectroscopy: While IR will confirm the presence of O-H, N-H, and C-Cl bonds in both molecules, the "fingerprint region" (below 1500 cm⁻¹) will contain subtle but reproducible differences in the C-H out-of-plane bending vibrations, which are characteristic of the aromatic substitution pattern.
Chromatographic Separation
Due to differences in polarity and hydrophobicity, chromatographic methods are exceptionally effective for separating these isomers.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for both analytical and preparative scale separation. The para-isomer, being slightly less polar and more symmetrical, typically exhibits a longer retention time on a nonpolar stationary phase (like C18) compared to the ortho-isomer.
-
Gas Chromatography (GC): For volatile derivatives, GC can also be employed. Differences in boiling points and interactions with the stationary phase will allow for their separation.
Validated Experimental Protocol: Isomer Separation by HPLC
This section provides a robust, self-validating protocol for the baseline separation of 2-Amino-1-(2-chlorophenyl)ethanol and its 4-chloro isomer. The causality behind the choice of parameters is explained to ensure adaptability and understanding.
Objective: To achieve a reproducible, baseline separation (Resolution > 2.0) of the ortho and para isomers for accurate quantification.
Method Rationale: A reversed-phase C18 column is selected as the nonpolar stationary phase, which separates compounds based on hydrophobicity. A gradient elution starting with a high aqueous component and moving towards a higher organic component is used to ensure sharp peaks and efficient elution of both isomers. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A small amount of acid (TFA) is added to the mobile phase to protonate the amino group, ensuring a single ionic species and improving peak shape by minimizing tailing.
Caption: A standard workflow for the HPLC separation and quantification of isomers.
Detailed Methodology:
-
Instrumentation and Materials:
-
HPLC system with gradient pump, autosampler, and UV/Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA).
-
Reference standards of both isomers.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water. Add 1.0 mL of TFA to 1.0 L of HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile. Add 1.0 mL of TFA to 1.0 L of HPLC-grade acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Standard and Sample Preparation:
-
Prepare individual stock solutions of each isomer (1 mg/mL) in a 50:50 mixture of Mobile Phase A and B.
-
Prepare a mixed standard solution containing both isomers at a known concentration (e.g., 0.1 mg/mL each).
-
Dissolve unknown samples in the same diluent to an appropriate concentration. Filter all solutions through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0.0 min: 20% B
-
20.0 min: 80% B
-
25.0 min: 80% B
-
25.1 min: 20% B
-
30.0 min: 20% B (re-equilibration)
-
-
-
Data Analysis:
-
Identify the peaks for the ortho and para isomers by comparing retention times with the individual standards.
-
The para-isomer is expected to elute later.
-
Ensure the resolution between the two peaks is greater than 2.0 for accurate quantification.
-
Calculate the concentration of each isomer in the unknown samples using a calibration curve generated from the standards.
-
Biological Significance and Pharmacological Implications
The structural differences between these isomers are not trivial from a pharmacological standpoint. The phenylethanolamine scaffold is a core structure in many biologically active molecules[4]. The position of the chloro-substituent directly influences the molecule's shape and electronic properties, which are critical for molecular recognition.
-
Receptor Binding: The steric bulk and electronic influence of the ortho-chlorine could either enhance or hinder the molecule's ability to fit into the binding pocket of a target receptor or enzyme compared to the para-isomer.
-
Metabolism: The position of the chlorine atom can affect the molecule's susceptibility to metabolic enzymes (e.g., Cytochrome P450s), potentially leading to different metabolic pathways, rates of clearance, and metabolite profiles.
-
Pharmacokinetics: Differences in lipophilicity and polarity, influenced by the chlorine's position, can alter absorption, distribution, and excretion profiles[4].
These compounds are valuable as building blocks for more complex therapeutic agents, and understanding the isomeric foundation is key to rational drug design[3][4].
Caption: The cascading effect of isomeric position on a molecule's properties.
Conclusion
The comparative analysis of 2-Amino-1-(2-chlorophenyl)ethanol and its 4-chloro isomer underscores a fundamental principle in chemical and pharmaceutical sciences: structure dictates function. While sharing the same molecular formula and weight, their distinct spatial arrangements lead to significant differences in physical properties, which are exploitable for their analytical separation. The provided HPLC protocol offers a reliable and robust method for their differentiation and quantification. For researchers working with these or analogous compounds, rigorous analytical characterization is not just a matter of purity assessment but a prerequisite for obtaining meaningful and reproducible biological data.
References
-
2-Amino-1-(2-chlorophenyl)ethanol - Physico-chemical Properties. (2024, April 9). ChemBK. Retrieved January 17, 2026, from [Link]
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-
The Preparation and Separation of Ortho- and Para- C hloroani li n eslr2. (n.d.). datapdf.com. Retrieved January 17, 2026, from [Link]
-
2-Amino-1-(2-chlorophenyl)ethanol | C8H10ClNO | CID 146781. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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A Comparative Analysis of the Biological Activity of Phenylethanolamine Derivatives at Adrenergic Receptors
This guide provides a comprehensive comparison of the biological activities of key phenylethanolamine derivatives, offering researchers, scientists, and drug development professionals a detailed examination of their interactions with adrenergic receptors. By delving into their receptor binding affinities, functional potencies, and the intracellular signaling cascades they trigger, this document aims to elucidate the structure-activity relationships that govern their pharmacological profiles. The information presented herein is supported by experimental data and detailed protocols to facilitate reproducible research in the field.
Introduction to Phenylethanolamine Derivatives and Adrenergic Signaling
Phenylethanolamine and its derivatives are a class of compounds, both endogenous and synthetic, that form the backbone of many critical neurotransmitters and drugs.[1] Their biological effects are primarily mediated through their interaction with adrenergic receptors, a class of G protein-coupled receptors (GPCRs) that are central to the sympathetic nervous system's "fight-or-flight" response.[2] These receptors are broadly classified into two main types, α and β, which are further subdivided into several subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3).[3] This diverse receptor family allows for nuanced physiological responses to catecholamines like norepinephrine and epinephrine.[4]
The interaction of a phenylethanolamine derivative with a specific adrenergic receptor subtype initiates a cascade of intracellular events, the nature of which is determined by the G protein to which the receptor is coupled.[5] Generally, α1-adrenergic receptors couple to Gq proteins, α2-adrenergic receptors to Gi proteins, and β-adrenergic receptors to Gs proteins.[6] Understanding the selectivity and potency of different phenylethanolamine derivatives for these receptor subtypes is paramount in pharmacology and drug development, as it dictates their therapeutic applications and potential side effects.
Comparative Analysis of Receptor Binding Affinity and Functional Potency
The biological activity of a phenylethanolamine derivative is fundamentally characterized by two key parameters: its binding affinity (often expressed as the inhibition constant, Ki) for a receptor and its functional potency (expressed as the half-maximal effective concentration, EC50) in eliciting a cellular response.[7] The following table summarizes these parameters for several key phenylethanolamine derivatives across the major adrenergic receptor subtypes. This data has been compiled from various pharmacological studies to provide a comparative overview.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Primary G Protein |
| Norepinephrine | α1A | 126[8] | 90[9] | Gq |
| α2A | - | 600[10] | Gi | |
| β1 | - | - | Gs | |
| β2 | - | - | Gs | |
| Epinephrine | α1A | - | - | Gq |
| α2A | - | 200[10] | Gi | |
| β1 | - | - | Gs | |
| β2 | - | - | Gs | |
| Isoproterenol | β1 | - | - | Gs |
| β2 | - | 80[11] | Gs | |
| Salbutamol | β2 | - | 600[11] | Gs |
| Phenylephrine | α1A | - | 55.99[12] | Gq |
Note: A lower Ki value indicates a higher binding affinity.[7] A lower EC50 value indicates greater potency.[7] Data is presented for human receptors where available, but may be from other species as indicated in the cited sources. The selectivity of salbutamol for β2 receptors is reported to be 29 times greater than for β1 receptors.[13] The R-isomer of salbutamol has a 150-fold greater affinity for the β2-receptor than the S-isomer.[13]
Adrenergic Receptor Signaling Pathways
The binding of a phenylethanolamine agonist to its cognate adrenergic receptor initiates a conformational change in the receptor, leading to the activation of a specific heterotrimeric G protein. The subsequent signaling cascade is determined by the type of Gα subunit (Gαq, Gαi, or Gαs) that is activated.
α1-Adrenergic Receptor Signaling (Gq Pathway)
α1-adrenergic receptors are coupled to Gq proteins.[6] Upon activation, the Gαq subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions.[5] The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which phosphorylates various downstream targets, leading to physiological responses such as smooth muscle contraction.[5]
Caption: α2-Adrenergic Receptor Gi Signaling Pathway.
β-Adrenergic Receptor Signaling (Gs Pathway)
β-adrenergic receptors are coupled to Gs proteins, which are stimulatory. [6]Upon agonist binding, the Gαs subunit activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. [5]Elevated cAMP activates PKA, which then phosphorylates a variety of downstream targets to mediate physiological responses such as increased heart rate, smooth muscle relaxation (bronchodilation), and glycogenolysis. [5]
Caption: β-Adrenergic Receptor Gs Signaling Pathway.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the data presented, the following are detailed, step-by-step methodologies for the key experiments used to characterize the biological activity of phenylethanolamine derivatives.
Radioligand Displacement Assay for Determining Binding Affinity (Ki)
This assay measures the affinity of an unlabeled test compound by its ability to displace a radiolabeled ligand from its receptor.
Experimental Workflow:
Caption: Workflow for a Radioligand Displacement Assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Harvest cells expressing the adrenergic receptor of interest or dissect the target tissue.
-
Homogenize the cells or tissue in a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, add the following to each well:
-
A fixed concentration of a suitable radioligand (e.g., [3H]prazosin for α1, [3H]yohimbine for α2, [125I]iodocyanopindolol for β receptors).
-
Increasing concentrations of the unlabeled phenylethanolamine derivative (test compound).
-
A fixed amount of the prepared cell membranes.
-
-
Include control wells for total binding (no test compound) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes). [14]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay for Determining Functional Potency (EC50)
This assay measures the ability of a compound to stimulate or inhibit the production of the second messenger cAMP, providing a measure of its functional potency.
Experimental Workflow:
Caption: Workflow for a cAMP Accumulation Assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture cells expressing the adrenergic receptor of interest in a suitable medium.
-
Seed the cells into a multi-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the phenylethanolamine derivative (test compound) in a suitable assay buffer.
-
Remove the culture medium from the cells and replace it with the assay buffer containing the different concentrations of the test compound.
-
For Gi-coupled receptors, the assay is typically performed in the presence of forskolin to stimulate basal adenylyl cyclase activity.
-
Incubate the plate at 37°C for a specific period (e.g., 15-30 minutes) to allow for cAMP production.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the protocol of the chosen cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Follow the manufacturer's instructions to perform the cAMP measurement. This typically involves the addition of detection reagents and an incubation period.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw signal from the assay into cAMP concentrations using the standard curve.
-
Plot the cAMP concentration as a function of the logarithm of the test compound concentration to generate a dose-response curve.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response).
-
Conclusion
The biological activity of phenylethanolamine derivatives is a complex interplay of their affinity for specific adrenergic receptor subtypes and their ability to elicit a functional response through distinct G protein-mediated signaling pathways. This guide has provided a comparative overview of these properties for key members of this compound class, supported by detailed experimental protocols to aid in further research. A thorough understanding of these structure-activity relationships is essential for the rational design and development of novel therapeutics targeting the adrenergic system.
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Conformational requirements of substrates for activity with phenylethanolamine N-methyltransferase. (1989). Journal of Medicinal Chemistry, 32(5), 957–961. [Link]
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Salbutamol Result Summary. (n.d.). BioGRID. [Link]
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Cardiac Signal Transduction Mechanisms (G-Protein-Linked). (n.d.). Cardiovascular Physiology Concepts. [Link]
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Correlation between affinity toward adrenergic receptors and approximate electrostatic potentials of phenylethylamine derivatives. 1. Effects of the side chain. (1982). Journal of Medicinal Chemistry, 25(12), 1413–1417. [Link]
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Phenylephrine. (2023). In StatPearls. National Center for Biotechnology Information. [Link]
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(-)-noradrenaline [Ligand Id: 505] activity data from GtoPdb and ChEMBL. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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Ligands of Adrenergic Receptors: A Structural Point of View. (2020). Molecules, 25(6), 1426. [Link]
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Epinephrine. (n.d.). In PubChem. Retrieved from [Link]
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Norepinephrine. (n.d.). In Wikipedia. Retrieved from [Link]
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Norepinephrine Regulation of Adrenergic Receptor Expression, 5' AMP-Activated Protein Kinase Activity, and Glycogen Metabolism and Mass in Male Versus Female Hypothalamic Primary Astrocyte Cultures. (2020). ASN Neuro, 12, 1759091420974134. [Link]
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Efficacy, Potency, & Binding Affinity. (n.d.). Clinical Pharmacology Flashcards. [Link]
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EC50. (n.d.). NanoTemper Technologies. [Link]
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A Comparative Guide to Purity Determination: Quantitative NMR (qNMR) for 2-Amino-1-(2-chlorophenyl)ethanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. For a compound like 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride, a key intermediate or API, rigorous purity assessment is non-negotiable. It ensures batch-to-batch consistency and prevents the administration of potentially harmful impurities to patients.[1][2] While various analytical techniques exist, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary method for purity determination.[3][4]
This guide provides an in-depth technical comparison of qNMR with alternative methods for assessing the purity of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride. We will explore the causality behind experimental choices, present a detailed qNMR protocol, and offer supporting data to guide researchers in selecting the most appropriate analytical strategy.
Quantitative NMR (qNMR) Spectroscopy: A Primary Analytical Method
Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), which are relative methods requiring a reference standard of the same compound for quantification, qNMR is a primary analytical method.[5][6] This distinction is fundamental: the signal intensity in an NMR spectrum is directly proportional to the molar concentration of the nuclei generating the signal.[4][5] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard, the purity of the analyte can be calculated directly, without the need for an identical, highly purified version of the analyte itself.[4][7]
This unique characteristic offers several advantages in a drug development setting:
-
Reduced Reliance on Reference Standards: Eliminates the often costly and time-consuming process of synthesizing, purifying, and certifying a specific reference standard for the analyte.[7][8]
-
Simultaneous Structural Confirmation: The NMR spectrum used for quantification also provides unambiguous structural information, confirming the identity of the analyte in the same experiment.[5]
-
Broad Applicability: qNMR is applicable to a wide range of small molecules without the need for chromophores, which are required for UV detection in HPLC.[7]
-
High Precision and Accuracy: When performed under optimized conditions, qNMR methods can achieve excellent precision and accuracy, with relative standard deviations typically below 1%.[4][9]
Experimental Protocol: Purity Determination by ¹H-qNMR
This protocol outlines the purity determination of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride using an internal standard method.
Instrumentation and Materials
-
NMR Spectrometer: 400 MHz or higher, equipped with a 5 mm probe.
-
Analyte: 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride (approx. 10-20 mg).
-
Internal Standard (IS): Maleic acid (certified reference material, approx. 5-10 mg). Rationale: Maleic acid is chosen for its high purity, stability, non-hygroscopic nature, and simple ¹H NMR spectrum (a singlet in the aromatic region) that is unlikely to overlap with analyte signals.[10]
-
Deuterated Solvent: Deuterium oxide (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Rationale: D₂O is suitable for the hydrochloride salt form, providing a clean solvent background. DMSO-d₆ is an excellent alternative for dissolving a wide range of organic compounds.[5]
-
Analytical Balance: Capable of weighing to ±0.01 mg.
Workflow for ¹H-qNMR Purity Assay
Caption: Workflow for qNMR Purity Determination.
Step-by-Step Methodology
-
Preparation of the qNMR Sample:
-
Accurately weigh approximately 15 mg of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride into a clean vial. Record the exact weight (m_analyte).
-
To the same vial, add approximately 8 mg of the internal standard (Maleic Acid). Record the exact weight (m_IS).
-
Add approximately 0.7 mL of D₂O to the vial and vortex until both components are fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H-qNMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Acquire the ¹H NMR spectrum using the following critical parameters:
-
Pulse Angle: 90°. Rationale: A 90° pulse ensures maximum signal intensity for all protons, which is crucial for accurate integration.[3]
-
Relaxation Delay (d1): At least 30 seconds. Rationale: This is the most critical parameter. A long delay (typically 5-7 times the longest T₁ relaxation time of any proton being quantified) ensures that all protons are fully relaxed before the next pulse. Incomplete relaxation is a major source of quantification error.[9]
-
Number of Scans (ns): 16-64 scans. Rationale: Sufficient scans are needed to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated, which improves the precision of the integration.[11][12]
-
Acquisition Time (aq): 2-4 seconds to ensure high digital resolution.
-
-
-
Data Processing and Purity Calculation:
-
Apply zero-filling, Fourier transform, and manual phase and baseline correction to the acquired spectrum. Rationale: Careful manual processing is recommended for precision, as automated routines can introduce integration errors.[3]
-
Select a well-resolved signal for the analyte and the signal for the internal standard. For 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride, a proton on the aromatic ring or the methine proton (-CH(OH)-) could be suitable. For maleic acid, the singlet from its two equivalent olefinic protons is used.
-
Integrate the selected signals (I_analyte and I_IS).
-
Calculate the purity using the following equation:
Purity (%w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I: Integral value of the signal.
-
N: Number of protons giving rise to the signal (e.g., N_IS = 2 for maleic acid).
-
M: Molar mass of the compound (Analyte: 208.08 g/mol for the HCl salt; IS: 116.07 g/mol ).
-
m: Mass of the compound weighed.
-
P_IS: Purity of the internal standard (e.g., 99.9%).
-
-
Comparative Analysis: qNMR vs. Alternative Methods
While qNMR is a powerful tool, it is essential to understand its performance relative to other established techniques, primarily HPLC, which is often considered the gold standard for purity analysis in the pharmaceutical industry.[13]
Fundamental Methodological Comparison
Caption: qNMR (Direct) vs. HPLC (Relative) Quantification.
Performance Parameter Showdown
The following table summarizes typical performance data for qNMR and HPLC in the context of small molecule purity assays.
| Parameter | Quantitative NMR (qNMR) | HPLC (UV Detection) | Justification & Insights |
| Purity Assay (%) | Typically agrees within 1% of HPLC[14] | Gold standard for area % purity[13] | Both methods provide excellent accuracy. qNMR provides a direct mass/mass purity, while HPLC area normalization assumes all impurities have the same response factor, which can be a source of error.[7] |
| Precision (RSD) | < 1.0%[4] | < 1.0% | Both techniques demonstrate high precision when properly validated. |
| Linearity (R²) | > 0.999 | > 0.999 | Both methods exhibit excellent linearity over a defined range.[9][11] |
| Limit of Detection (LOD) | ~0.1% | ~0.01% | HPLC generally offers superior sensitivity for detecting trace-level impurities.[11] |
| Limit of Quantification (LOQ) | ~0.3% | ~0.03% | HPLC is better suited for the precise quantification of very low-level impurities.[11] |
| Analysis Time | Faster (5-15 min/sample) | Slower (20-60 min/sample) | qNMR avoids lengthy method development and column equilibration, making it faster for single-sample analysis.[6] |
| Sample Prep | Simple (weigh & dissolve) | More complex (filtration, dilution) | qNMR sample preparation is typically more straightforward. |
| Destructive? | No | Yes (sample is consumed) | The non-destructive nature of qNMR allows for sample recovery if needed.[5] |
Other Alternative Techniques
-
Gas Chromatography (GC): Primarily used for volatile compounds and for analyzing residual solvents. Not suitable for non-volatile salts like 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride without derivatization.[13]
-
Differential Scanning Calorimetry (DSC): A thermodynamic method that can determine the absolute purity of highly crystalline substances (>98.5%) by analyzing their melting behavior. It is a good orthogonal technique but is not suitable for amorphous or thermally unstable compounds.[1]
-
Titration: A classic chemical method that can be highly accurate for specific functional groups but lacks the specificity to distinguish the main compound from structurally related impurities.
Ensuring Method Trustworthiness: Validation of the qNMR Protocol
For use in a regulated environment, a qNMR method must be validated according to ICH guidelines.[8] The validation protocol assesses:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and the internal standard.[15]
-
Linearity: Demonstrating a linear relationship between signal response and concentration.[16]
-
Accuracy: The closeness of the test results to the true value, often assessed by analyzing samples with known purity.[15]
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings.[15]
-
Range: The interval between the upper and lower concentration amounts of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]
Regulatory bodies like the U.S. Pharmacopeia (USP) are increasingly recognizing qNMR as a primary method for purity determination and are developing specific guidelines to standardize its application.[4][16]
Conclusion
Quantitative NMR is a robust, precise, and efficient primary method for determining the purity of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride. Its direct quantification approach, which circumvents the need for a specific analyte reference standard, offers significant advantages in speed and resource management, particularly in the early stages of drug development.[6]
While HPLC remains the industry workhorse with superior sensitivity for trace impurity detection, qNMR provides a powerful and orthogonal technique that delivers a direct, accurate mass purity value along with simultaneous structural confirmation. For drug development professionals, employing qNMR in tandem with chromatographic methods provides a comprehensive and high-confidence assessment of API purity, ensuring the quality and integrity of the final drug product.
References
-
dos Santos, F., et al. (2020). Purity determination of a new antifungal drug candidate using quantitative 1 H NMR spectroscopy: Method validation and comparison of calibration approaches. Magnetic Resonance in Chemistry, 58(1), 97-105. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). Emery Pharma Blog. [Link]
-
Patsnap. (2022). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
-
U.S. Pharmacopeia. (2021). Stimuli Article: A Holistic Approach to the Validation of Analytical Procedures Based on Quantitative NMR (qNMR) Methods. USP. [Link]
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ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass. [Link]
-
ResearchGate. Purity comparison by NMR and HPLC. ResearchGate. [Link]
-
Yuan, Y., et al. (2021). Quantitative 1H NMR methodology for purity assay with high accuracy. Journal of the Iranian Chemical Society, 19, 143-153. [Link]
-
AMRI. Advantages of Quantitative NMR for the Determination of Relative Response Factors. White Paper. [Link]
-
Singh, B., et al. (2018). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]
-
Almac Group. QNMR – a modern alternative to HPLC. Almac. [Link]
-
Liu, Y., et al. (2023). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities. Journal of Pharmaceutical and Biomedical Analysis, 234, 115579. [Link]
-
Moravek, Inc. (2021). Top 5 Methods of Assessing Chemical Purity. Moravek Blog. [Link]
-
Öztürk, G., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Records of Natural Products, 10(6), 738-748. [Link]
-
Chennaiah, M. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews, 10(2), 887-892. [Link]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI Blog. [Link]
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. NETZSCH. [Link]
-
Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732. [Link]
-
PubChem. 2-Amino-1-(2-chlorophenyl)ethanol. National Center for Biotechnology Information. [Link]
-
Simmler, C., et al. (2024). Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. Journal of Pharmaceutical and Biomedical Analysis, 249, 116390. [Link]
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- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
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- 6. pubs.acs.org [pubs.acs.org]
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- 10. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. acgpubs.org [acgpubs.org]
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- 16. usp.org [usp.org]
A Senior Application Scientist's Guide to the Enantioselective Separation of 2-Amino-1-(2-chlorophenyl)ethanol: A Comparative Analysis of Chiral Stationary Phases
For researchers and professionals in drug development and chiral synthesis, the efficient and reliable separation of enantiomers is a critical step. 2-Amino-1-(2-chlorophenyl)ethanol, a chiral amino alcohol, presents a common challenge in analytical and preparative chromatography. This guide provides an in-depth comparison of various chiral stationary phases (CSPs) for the successful enantiomeric resolution of this compound, supported by established principles and experimental data from structurally analogous compounds.
The Critical Role of Chiral Stationary Phase Selection
The cornerstone of successful chiral separation by High-Performance Liquid Chromatography (HPLC) lies in the selection of an appropriate CSP. These specialized stationary phases create a chiral environment within the column, enabling differential interactions with the enantiomers of the analyte. This results in different retention times and, consequently, their separation. For amino alcohols like 2-Amino-1-(2-chlorophenyl)ethanol, polysaccharide-based CSPs have demonstrated broad applicability and high success rates.
Polysaccharide-based CSPs, typically derived from amylose or cellulose, are functionalized with various carbamate or benzoate derivatives. The helical structure of the polysaccharide backbone, combined with the functional groups, creates chiral grooves and cavities. The separation mechanism is a complex interplay of hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance between the analyte and the chiral selector.[1]
Comparative Analysis of Polysaccharide-Based CSPs
Amylose-Based Chiral Stationary Phases
Amylose, a linear polymer of glucose, possesses a helical secondary structure that is highly effective for chiral recognition. Carbamate derivatives of amylose, such as amylose tris(3,5-dimethylphenylcarbamate), are among the most widely used and successful CSPs.
Chiralpak® AD-H: The Workhorse for Amino Alcohol Separations
Chiralpak® AD-H, which features amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, is a robust and versatile CSP. Its high chiral recognition ability stems from a well-defined helical structure that provides multiple interaction sites. For amino alcohols, the primary interaction points are the amino and hydroxyl groups, which can form hydrogen bonds with the carbamate moieties of the CSP. The phenyl rings of both the analyte and the CSP can engage in π-π stacking, further enhancing enantioselectivity.
The selection of the mobile phase is crucial for optimizing separations on Chiralpak® AD-H. Normal-phase chromatography, employing mixtures of alkanes (like n-hexane) and alcohols (such as 2-propanol or ethanol), is often the first choice for these types of compounds. The alcohol component of the mobile phase, known as the polar modifier, plays a critical role in modulating the retention and selectivity by competing with the analyte for hydrogen bonding sites on the CSP.
Cellulose-Based Chiral Stationary Phases
Cellulose, a structural polysaccharide in plants, also forms the basis for a powerful class of CSPs. While it shares the same glucose monomer as amylose, the glycosidic linkages differ, leading to a different three-dimensional structure. This structural variance often results in complementary or even reversed enantioselectivity compared to amylose-based phases.
Chiralcel® OD-H: A Complementary Approach
Chiralcel® OD-H, with cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector, provides an excellent alternative to its amylose counterpart. The differing spatial arrangement of the chiral grooves in the cellulose backbone can lead to different enantiomeric recognition.[1] It is not uncommon for a pair of enantiomers that are poorly resolved on an amylose-based CSP to be well-separated on a cellulose-based one, and vice-versa. Therefore, screening both types of phases is a highly recommended strategy in method development.
Similar to Chiralpak® AD-H, Chiralcel® OD-H is most commonly used in normal-phase mode with alkane/alcohol mobile phases for the separation of amino alcohols. The addition of a small amount of an amine modifier, such as diethylamine (DEA), to the mobile phase is often beneficial for improving the peak shape and reducing tailing of basic analytes like 2-Amino-1-(2-chlorophenyl)ethanol.[2]
Data Presentation: A Comparative Overview
| Chiral Stationary Phase (CSP) | Chiral Selector | Typical Mobile Phase (Normal Phase) | Expected Performance Characteristics |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane / 2-Propanol (e.g., 80:20, v/v) + 0.1% DEA | High likelihood of baseline separation. Strong chiral recognition for amino alcohols. Good peak shapes with the addition of a basic modifier. |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane / Ethanol (e.g., 90:10, v/v) + 0.1% DEA | High potential for baseline separation. Often provides complementary selectivity to Chiralpak® AD-H. May offer a different elution order for the enantiomers. |
| Chiralpak® IA | Immobilized Amylose tris(3,5-dimethylphenylcarbamate) | Extended range of solvents including polar organic | Robust and versatile. The immobilized nature allows for a broader range of mobile phases, including polar organic solvents like methanol or acetonitrile, which can be advantageous for certain separations and for LC-MS compatibility. |
| Chiralcel® OJ-H | Cellulose tris(4-methylbenzoate) | n-Hexane / 2-Propanol (e.g., 85:15, v/v) + 0.1% DEA | Alternative selectivity. The benzoate derivative offers a different electronic and steric environment compared to the carbamate selectors, which can be beneficial if the dimethylphenylcarbamate phases are unsuccessful. |
Experimental Protocols
The following is a detailed, step-by-step methodology for the chiral separation of a compound structurally analogous to 2-Amino-1-(2-chlorophenyl)ethanol. This protocol serves as an excellent starting point for method development for the target analyte.
Recommended Starting Protocol for Chiral HPLC Screening
1. Column Selection:
-
Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Chiralcel® OD-H, 250 x 4.6 mm, 5 µm
2. Mobile Phase Preparation (Normal Phase):
-
Mobile Phase A: n-Hexane / 2-Propanol (80:20, v/v) with 0.1% Diethylamine (DEA)
-
Mobile Phase B: n-Hexane / Ethanol (90:10, v/v) with 0.1% Diethylamine (DEA)
-
Rationale for Additive: Diethylamine is a basic modifier that helps to improve the peak shape of basic analytes by minimizing ionic interactions with residual silanol groups on the silica support.
3. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm (or a wavelength appropriate for the chromophore of the analyte)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic standard of 2-Amino-1-(2-chlorophenyl)ethanol in the mobile phase at a concentration of approximately 1 mg/mL.
4. Screening Procedure:
-
Equilibrate the Chiralpak® AD-H column with Mobile Phase A for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
If separation is observed but not baseline, the mobile phase composition can be optimized by varying the percentage of the alcohol modifier. A lower alcohol content generally leads to longer retention times and potentially better resolution.
-
Repeat the process with the Chiralcel® OD-H column and Mobile Phase B.
5. Data Analysis:
-
For each successful separation, calculate the retention factors (k'), separation factor (α), and resolution (Rs) to quantitatively assess the performance of the CSP.
Visualization of Experimental Workflow and CSP Complementarity
Caption: Recommended workflow for screening and optimizing the chiral separation.
Caption: Complementary nature of amylose and cellulose-based CSPs.
Concluding Remarks
The enantioselective separation of 2-Amino-1-(2-chlorophenyl)ethanol is readily achievable with the appropriate selection of a chiral stationary phase and mobile phase. Polysaccharide-based CSPs, particularly Chiralpak® AD-H and Chiralcel® OD-H, represent the most promising candidates for this separation due to their proven success with structurally related amino alcohols. A systematic screening approach, beginning with these two complementary phases under normal-phase conditions with a basic modifier, is a highly effective strategy. By following the experimental protocol outlined in this guide, researchers and drug development professionals can efficiently develop a robust and reliable method for the chiral analysis of 2-Amino-1-(2-chlorophenyl)ethanol.
References
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. Daicel Corporation. [Link]
Sources
A Comparative Guide to the Inter-Laboratory Validation of 2-Amino-1-(2-chlorophenyl)ethanol Hydrochloride Assays
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The journey of a pharmaceutical compound from discovery to market is paved with rigorous testing, where the accuracy and reliability of quantitative assays are non-negotiable. This guide provides an in-depth comparison of methodologies for the assay of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride, a key chemical intermediate. More critically, it navigates the complex but essential process of inter-laboratory validation, ensuring that an analytical method is not only precise and accurate within one laboratory but is also robust and transferable across multiple sites.
This guide is structured to provide not just procedural steps, but the scientific rationale behind them, grounded in established regulatory frameworks such as the ICH Q2(R2) guidelines.[1][2][3][4] We will explore a hypothetical inter-laboratory study comparing two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The objective is to equip you with the expertise to design, execute, and interpret inter-laboratory validation studies, thereby fostering confidence in your analytical data, irrespective of where it is generated.
The Imperative of Inter-Laboratory Validation
Before delving into specific analytical techniques, it is crucial to understand the significance of inter-laboratory validation, also known as reproducibility.[5][6] While a single laboratory may demonstrate excellent repeatability (intra-assay precision) and intermediate precision, inter-laboratory validation assesses the method's performance when subjected to the inherent variabilities of different environments.[5][6] These variables can include different analysts, instruments, reagent sources, and ambient conditions. A successful inter-laboratory validation demonstrates the robustness and transferability of an analytical procedure, a cornerstone for regulatory submissions and ensuring consistent product quality across manufacturing sites.[7][8]
The United States Pharmacopeia (USP) General Chapter <1224> "Transfer of Analytical Procedures" outlines the requirements for ensuring that a receiving laboratory is qualified to use an analytical test procedure that originated in a transferring laboratory.[7][8][9] The principles of this chapter are intrinsically linked to the concept of inter-laboratory validation, as they both aim to maintain the validated state of an analytical method throughout its lifecycle and across different locations.[7][10]
Comparative Analysis of Analytical Methodologies
The choice of analytical methodology is the first critical decision in developing a robust assay. For a compound like 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride, both HPLC and GC present viable options, each with distinct advantages and considerations.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its versatility and applicability to a wide range of compounds, including those that are non-volatile or thermally labile. A reverse-phase HPLC method is commonly employed for the analysis of polar compounds like the target analyte.[11]
Gas Chromatography (GC) , on the other hand, is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For non-volatile compounds, derivatization is often necessary to increase volatility and improve chromatographic performance.
The following diagram illustrates the workflow for an inter-laboratory validation study:
Hypothetical Inter-Laboratory Study Data
The following tables present hypothetical data from an inter-laboratory study involving three laboratories, comparing the performance of an HPLC and a GC method for the assay of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride.
Table 1: Comparison of Method Accuracy (% Recovery)
| Laboratory | HPLC (% Recovery ± SD) | GC (% Recovery ± SD) |
| Lab 1 | 99.5 ± 0.8 | 98.9 ± 1.2 |
| Lab 2 | 100.2 ± 0.6 | 99.8 ± 1.0 |
| Lab 3 | 99.8 ± 0.7 | 99.2 ± 1.1 |
| Average | 99.8 ± 0.7 | 99.3 ± 1.1 |
Table 2: Comparison of Method Precision (Repeatability and Reproducibility)
| Parameter | HPLC (% RSD) | GC (% RSD) |
| Repeatability (RSDr) | ||
| Lab 1 | 0.8 | 1.2 |
| Lab 2 | 0.6 | 1.0 |
| Lab 3 | 0.7 | 1.1 |
| Average RSDr | 0.7 | 1.1 |
| Reproducibility (RSDR) | 1.5 | 2.0 |
Interpretation of Results:
Based on this hypothetical data, the HPLC method demonstrates slightly better accuracy and superior precision (both repeatability and reproducibility) compared to the GC method. The lower %RSD values for HPLC suggest it is a more robust and transferable method for the routine quantification of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride.
Detailed Experimental Protocol: HPLC Assay
The following is a detailed, step-by-step protocol for the HPLC assay of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride. The causality behind each step is explained to provide a deeper understanding of the methodology.
Objective: To determine the purity of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride by HPLC with UV detection.
Materials and Reagents:
-
2-Amino-1-(2-chlorophenyl)ethanol hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile. The exact ratio should be optimized during method development to achieve optimal separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Mobile Phase Preparation:
-
Why: A buffered mobile phase is crucial to control the pH and ensure consistent retention times and peak shapes, especially for ionizable compounds.
-
How: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid. Filter and degas the buffer. The final mobile phase is a mixture of this buffer and acetonitrile (e.g., 70:30 v/v).
-
-
Standard Solution Preparation:
-
Why: An accurate reference standard solution is essential for the precise quantification of the analyte in the sample.
-
How: Accurately weigh about 25 mg of the 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL. Further dilute this stock solution to a working concentration of 100 µg/mL.
-
-
Sample Solution Preparation:
-
Why: The sample must be prepared in the same diluent as the standard to avoid any matrix effects and ensure accurate comparison.
-
How: Accurately weigh a quantity of the sample equivalent to about 25 mg of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride and prepare a solution in the same manner as the standard solution to obtain a final concentration of approximately 100 µg/mL.
-
-
Chromatographic Analysis:
-
Why: System suitability tests are performed before sample analysis to ensure the chromatographic system is performing adequately.
-
How: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard solution five times and verify that the system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD of peak areas) are within the predefined acceptance criteria. Once system suitability is confirmed, inject the standard and sample solutions in duplicate.
-
-
Calculations:
-
Why: The purity of the sample is calculated by comparing the peak area of the analyte in the sample to that of the reference standard.
-
How: Calculate the percentage purity of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride in the sample using the following formula:
-
The following diagram illustrates the chemical structure of the analyte:
Conclusion
The inter-laboratory validation of an analytical method is a critical exercise that underpins the reliability and transferability of analytical data in the pharmaceutical industry. This guide has provided a framework for comparing different analytical methodologies for the assay of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride and has detailed the necessary steps for conducting a successful inter-laboratory validation study. By adhering to the principles of scientific integrity and regulatory guidelines, researchers and scientists can ensure the generation of robust and defensible analytical data, which is fundamental to the development of safe and effective medicines.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-Amino-1-(2-chlorophenyl)ethanol Hydrochloride Polymorphs
Introduction: The Critical Impact of Polymorphism in Pharmaceutical Development
In the realm of pharmaceutical sciences, polymorphism—the ability of a solid material to exist in multiple crystalline forms—is a phenomenon of paramount importance.[1][2][3] Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit divergent physicochemical properties, including solubility, dissolution rate, stability, and mechanical strength.[4][5] These variations can profoundly impact a drug's bioavailability, manufacturability, and shelf-life, making rigorous polymorphic characterization a non-negotiable step in drug development and quality control.[1][3]
This guide focuses on the spectroscopic differentiation of polymorphs of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride, an amino alcohol derivative representative of many APIs that exist as hydrochloride salts. While the principles discussed are broadly applicable, we will use this compound as a model to illustrate a robust, multi-technique approach to polymorph identification and comparison. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the causality behind our analytical choices, ensuring a self-validating and scientifically rigorous workflow.
The Foundational Technique: Powder X-ray Diffraction (PXRD)
Before delving into spectroscopic methods, it is essential to acknowledge Powder X-ray Diffraction (PXRD) as the cornerstone of polymorph identification.[6][7] PXRD provides a direct fingerprint of the crystalline lattice. Since each polymorph has a unique three-dimensional arrangement of molecules, it will produce a distinct diffraction pattern.[5][6][8] Any comprehensive polymorphic study must begin here.
Experimental Protocol: PXRD Analysis
-
Sample Preparation: Gently place approximately 10-20 mg of the powder sample onto a zero-background sample holder. Avoid aggressive grinding or high pressure during mounting, as mechanical stress can induce polymorphic transformations.[9] The protocol's integrity requires verifying that the analytical method itself does not alter the sample.
-
Instrument Setup: Utilize a diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
-
Data Acquisition: Scan the sample over a 2θ range of 2° to 40°. The step size should be set to 0.02° with a dwell time of 1-2 seconds per step. A slow scan rate is crucial for obtaining high-resolution data, especially for identifying minor peaks that could indicate the presence of another form.
-
Data Analysis: Process the raw data to identify the 2θ positions and relative intensities of the diffraction peaks. These serve as the primary identifier for a given polymorphic form.
The logical workflow for polymorph screening begins with sample reception and proceeds through orthogonal analytical techniques for confirmation.
Caption: General workflow for comprehensive polymorph characterization.
Vibrational Spectroscopy: A Tale of Two Techniques
Vibrational spectroscopy, comprising Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the molecular vibrations within the crystal.[10] While chemically identical, polymorphs differ in their crystal packing, leading to distinct intermolecular interactions (e.g., hydrogen bonding). These differences alter the vibrational modes of the molecules, resulting in unique spectral fingerprints.[11]
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR is particularly sensitive to changes in polar functional groups, making it an excellent tool for studying compounds like 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride, which contains O-H, N-H, and C-Cl bonds.
-
Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric H₂O and CO₂.
-
Sample Application: Place a small amount of the powder sample directly onto the ATR crystal, ensuring complete contact.
-
Data Acquisition: Collect the spectrum over a range of 4000–400 cm⁻¹. Co-add 32 or 64 scans at a resolution of 4 cm⁻¹ to achieve an adequate signal-to-noise ratio.
-
Data Analysis: Focus on key regions:
-
3500–3200 cm⁻¹: O-H and N-H stretching vibrations. Differences in hydrogen bonding between polymorphs will manifest as shifts in peak position, width, and intensity in this region.
-
1300–1000 cm⁻¹: C-O and C-N stretching vibrations.
-
< 900 cm⁻¹ (Fingerprint Region): Complex vibrations sensitive to the overall molecular conformation and crystal packing.
-
Raman Spectroscopy
Raman spectroscopy is complementary to FTIR, providing strong signals for non-polar bonds and skeletal vibrations.[9] A key advantage is its remarkable sensitivity to lattice vibrations (phonons) in the low-wavenumber region (< 200 cm⁻¹).[13][14] These vibrations are a direct consequence of the crystal lattice structure, making this region a highly specific fingerprint for differentiating polymorphs.[13]
-
Instrument Setup: Use a Raman spectrometer with a 785 nm laser source to minimize fluorescence, which can be an issue with organic compounds.
-
Sample Preparation: Place the powder sample directly onto a microscope slide or into a glass vial. No further preparation is needed, a significant advantage for preserving the original solid form.[6]
-
Data Acquisition: Collect spectra from 10 cm⁻¹ to 3500 cm⁻¹. Use a low laser power (e.g., < 50 mW) to avoid thermal degradation or phase transitions. Accumulate multiple scans to optimize the signal.
-
Data Analysis: Compare spectra across the full range, paying special attention to:
-
Low-Wavenumber Region (10–200 cm⁻¹): Look for sharp, distinct peaks corresponding to lattice phonons. This region often provides the most unambiguous differentiation between polymorphs.[13][14]
-
Fingerprint Region (400–1800 cm⁻¹): Subtle shifts in peaks related to phenyl ring modes or C-C skeletal vibrations can provide confirmatory evidence.[15]
-
The relationship between the fundamental crystal structure and the resulting spectroscopic data is key to understanding polymorph analysis.
Caption: Causality: Crystal structure dictates all analytical outputs.
Comparative Spectroscopic Data (Illustrative)
The following table summarizes the expected differences between two hypothetical polymorphs (Form I and Form II) of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride based on the principles discussed.
| Analytical Technique | Parameter | Illustrative Data: Form I | Illustrative Data: Form II | Rationale for Differences |
| PXRD | Characteristic Peaks (2θ) | 8.5°, 12.3°, 15.8°, 21.1° | 9.2°, 11.5°, 18.4°, 22.0° | Different crystal lattice planes and unit cell dimensions.[7][16] |
| ATR-FTIR | N-H Stretch (cm⁻¹) | Broad peak at 3310 cm⁻¹ | Sharper peak at 3345 cm⁻¹ | Indicates a stronger, more ordered hydrogen bonding network in Form I compared to Form II.[17] |
| C-O Stretch (cm⁻¹) | 1050 cm⁻¹ | 1065 cm⁻¹ | Changes in molecular conformation and local environment affect bond vibrations. | |
| Raman | Lattice Phonons (cm⁻¹) | 45 cm⁻¹, 88 cm⁻¹ | 62 cm⁻¹, 105 cm⁻¹ | Directly probes the intermolecular vibrations of the crystal lattice, providing a unique fingerprint.[13] |
| Phenyl Ring Mode (cm⁻¹) | 1005 cm⁻¹ | 1002 cm⁻¹ (with shoulder) | Subtle shifts and peak splitting reflect different packing-induced molecular symmetries. | |
| ³⁵Cl ssNMR | Isotropic Chemical Shift | ~40 ppm | ~55 ppm | The chemical environment of the chloride ion is highly sensitive to its proximity to hydrogen bond donors and other atoms in the lattice.[18][19] |
Advanced Characterization: Solid-State NMR (ssNMR)
Solid-State NMR spectroscopy is an exceptionally powerful tool for polymorph characterization because it is highly sensitive to the local atomic environment of each nucleus.[20] For hydrochloride salts, ³⁵Cl ssNMR is particularly insightful. The chlorine nucleus is a quadrupole, and its NMR signal is exquisitely sensitive to the symmetry of the local electric field gradient, which is dictated by the precise geometry of hydrogen bonds and other nearby atoms.[18][19]
In our experience, different polymorphs will almost certainly yield different ³⁵Cl ssNMR spectra, providing a definitive method for identification and quantification.[19] Complementary ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) experiments can also distinguish polymorphs by revealing differences in the chemical shifts of carbon atoms arising from conformational variations.[20][21]
Experimental Protocol: ³⁵Cl and ¹³C ssNMR
-
Sample Packing: Tightly pack the powdered sample (~50-100 mg) into a zirconia MAS rotor (e.g., 4 mm).
-
Instrument Setup: Use a high-field solid-state NMR spectrometer. For ³⁵Cl, a high magnetic field (e.g., 21.1 T) is advantageous for improving signal resolution and sensitivity.
-
¹³C CPMAS Acquisition: Acquire spectra with a moderate MAS rate (e.g., 10-12 kHz). Use a contact time of ~2 ms for cross-polarization and a recycle delay optimized for the specific polymorphs.
-
³⁵Cl Acquisition: Use a specialized low-gamma probe. Employ signal-enhancing pulse sequences like QCPMG (Quadrupolar Carr-Purcell-Meiboom-Gill) to acquire the full powder pattern efficiently.
-
Data Analysis: Compare the spectra of the different forms. For ¹³C, look for changes in chemical shifts or the number of signals (which can indicate different numbers of crystallographically inequivalent molecules). For ³⁵Cl, the powder patterns will have distinct shapes and widths, serving as a clear fingerprint.[18]
Conclusion: An Integrated, Self-Validating Approach
No single technique can tell the whole story. A robust comparison of the polymorphs of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride demands an integrated, multi-faceted approach. The workflow should always begin with PXRD to confirm the crystalline phase. Vibrational spectroscopy (FTIR and Raman) should then be used to provide detailed molecular fingerprints, with Raman's low-wavenumber capability offering particularly decisive data. Finally, ssNMR, especially ³⁵Cl ssNMR, can provide unambiguous confirmation of the local structure, serving as a powerful orthogonal technique.
This methodology, grounded in an understanding of the causal links between crystal structure and analytical output, provides a self-validating system. By cross-correlating data from these different techniques, researchers, scientists, and drug development professionals can confidently identify, differentiate, and control the polymorphic forms of their APIs, ensuring the consistent quality, safety, and efficacy of the final drug product.
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The Phenylethanolamine Scaffold: A Cornerstone of Adrenergic Pharmacology
An In-Depth Guide to the Structure-Activity Relationship of Substituted Phenylethanolamines for Drug Development Professionals
This guide offers a comprehensive examination of the structure-activity relationships (SAR) inherent to substituted phenylethanolamines. This class of compounds is foundational to pharmacology, encompassing endogenous neurotransmitters and a wide array of synthetic drugs that modulate the adrenergic system. The content herein is tailored for researchers, medicinal chemists, and drug development scientists, providing the technical insights and experimental frameworks necessary for the rational design of novel adrenergic agents.
The phenylethanolamine structure, consisting of a phenyl ring connected to an aminoethanol side chain, is the molecular blueprint for catecholamine neurotransmitters like norepinephrine and epinephrine.[1][2] These molecules are the primary ligands for adrenergic receptors (adrenoceptors), a class of G protein-coupled receptors (GPCRs) that regulate a vast spectrum of physiological processes, from cardiovascular function to metabolic control.[3][4]
The pharmacological diversity of this family stems from the specific substitutions on the aromatic ring and the ethanolamine side chain.[2][5][6] These modifications dictate the compound's binding affinity, its selectivity for different adrenoceptor subtypes (α1, α2, β1, β2, β3), and its intrinsic activity as an agonist or antagonist. A thorough understanding of these SAR principles is therefore indispensable for developing targeted and effective medications.[2]
Adrenergic Receptor Signaling: The Mechanism of Action
Adrenergic receptors transduce signals across the cell membrane via different G proteins. The specific downstream cascade is determined by the receptor subtype to which the phenylethanolamine ligand binds.[4][7]
-
β-Adrenergic Receptors (β1, β2, β3): These receptors are predominantly coupled to the stimulatory G protein, Gs. Agonist binding activates adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cyclic adenosine monophosphate (cAMP).[4][8][9][10] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, leading to cellular responses such as smooth muscle relaxation (β2) or increased cardiac muscle contractility and heart rate (β1).[8][9][10]
-
α1-Adrenergic Receptors: These receptors are coupled to the Gq protein.[4] Activation of Gq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, and DAG activates Protein Kinase C (PKC). This pathway typically results in the contraction of smooth muscle.[3][4][11]
-
α2-Adrenergic Receptors: These receptors are coupled to the inhibitory G protein, Gi.[4] Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. In the nervous system, α2 receptors often act as presynaptic autoreceptors to inhibit the further release of norepinephrine.[3][4][11][12]
Caption: Workflow for a radioligand competition binding assay.
Protocol: cAMP Accumulation Functional Assay
Causality: While binding assays measure affinity, they do not reveal a compound's intrinsic activity (i.e., whether it is an agonist, antagonist, or partial agonist). Functional assays, such as measuring cAMP production, are essential to determine the biological effect of receptor binding. For Gs-coupled (β-receptors) or Gi-coupled (α2-receptors) systems, cAMP is the direct downstream second messenger, making it an ideal readout of functional activation or inhibition. [13] Methodology:
-
Cell Culture: Plate cells expressing the target human β- or α2-adrenoceptor (e.g., CHO-K1 or HEK293) in 96-well plates and culture overnight.
-
Assay Preparation: Wash cells with serum-free media. Add a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) and incubate for 30 minutes. This crucial step prevents the degradation of cAMP, amplifying the signal.
-
Compound Addition:
-
Agonist Mode: Add serial dilutions of the test compound and incubate for 30 minutes at 37°C. Include a known full agonist (e.g., isoproterenol) as a positive control.
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes. Then, add a fixed concentration (typically EC₈₀) of a known agonist and incubate for a further 30 minutes.
-
-
Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, LANCE).
-
Data Analysis:
-
Agonist Mode: Plot the cAMP response versus the log concentration of the test compound. Use non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to the full agonist control.
-
Antagonist Mode: Plot the inhibition of the agonist response versus the log concentration of the test compound. Determine the IC₅₀ value, which can be used to calculate the antagonist's inhibition constant (Kb).
-
Conclusion and Future Perspectives
The structure-activity relationships of phenylethanolamines provide a classic yet powerful roadmap for medicinal chemistry. The principles of catechol substitution for potency, N-alkyl bulk for β-selectivity, and stereochemistry for optimal receptor interaction remain central to the design of adrenergic drugs.
Future advancements will likely focus on achieving greater receptor subtype selectivity (e.g., β1 vs. β2 vs. β3) and developing "biased agonists" or "functionally selective" ligands. These are compounds that, upon binding to a single receptor, preferentially activate one downstream signaling pathway over another (e.g., G-protein signaling vs. β-arrestin pathways). [7]This sophisticated approach holds the promise of creating therapeutics with more refined efficacy and fewer side effects, continuing the evolution of this remarkable pharmacological scaffold.
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Beta-2 Adrenergic Agonists. LiverTox - NCBI Bookshelf. [Link]
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Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of 2-Amino-1-(2-chlorophenyl)ethanol Hydrochloride
For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride, a compound that, like many chlorinated organic molecules, requires careful management as hazardous waste. Adherence to these protocols is not merely about fulfilling regulatory obligations but about fostering a culture of safety and environmental stewardship within your laboratory.
Hazard Assessment and Waste Characterization: The "Why" Behind the Protocol
For instance, the analogous compound 2-(2-Amino-4-chlorophenyl)ethanol is classified under the Globally Harmonized System (GHS) as:
-
Acute toxicity, oral (Category 4), H302 (Harmful if swallowed)[1]
-
Skin corrosion/irritation (Category 2), H315 (Causes skin irritation)[1]
-
Serious eye damage/eye irritation (Category 2A), H319 (Causes serious eye irritation)[1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335 (May cause respiratory irritation)[1]
Furthermore, Tulobuterol HCl, or 2-tert-Butylamino-1-(2-chlorophenyl)ethanol hydrochloride, is also classified as exhibiting acute oral toxicity (Category 4).[2] Given these classifications, it is imperative to handle 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride as a hazardous substance.
Under the Resource Conservation and Recovery Act (RCRA), hazardous waste is identified either by being specifically listed or by exhibiting certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[3] As a chlorinated organic compound with known toxicological effects in similar molecules, this chemical waste must be managed as hazardous waste to ensure compliance with Environmental Protection Agency (EPA) regulations.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride for disposal, all laboratory personnel must be equipped with the appropriate PPE. The selection of PPE is directly informed by the potential hazards identified in the previous section.
| Protective Equipment | Specifications and Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. Essential for preventing eye irritation from dust or splashes.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) inspected for integrity before each use. Proper glove removal technique is crucial to prevent skin contact.[1] |
| Body Protection | A lab coat or a chemical-resistant apron should be worn to protect against accidental spills.[1] |
| Respiratory Protection | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride from a laboratory setting. This workflow is designed to minimize exposure risk and ensure regulatory compliance.
Step 1: Waste Segregation
Proper segregation is the foundation of a safe and efficient waste management program.
-
Do not mix 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride waste with other waste streams, particularly incompatible materials. Store acids and bases separately, and keep oxidizing agents away from organic compounds.[6]
-
Solid waste must be kept separate from liquid waste.[7]
Step 2: Containerization
The choice of waste container is critical to prevent leaks and reactions.
-
Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[4][6]
-
The original chemical container, if in good condition, is often a suitable choice for the waste.[6]
-
Ensure the container is clearly labeled with the words "Hazardous Waste," the full chemical name ("2-Amino-1-(2-chlorophenyl)ethanol hydrochloride"), and the associated hazard pictograms (e.g., exclamation mark for irritant, health hazard).[4]
Step 3: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.[6]
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[2]
-
Secondary containment, such as a tray or bin, should be used to capture any potential leaks.[4]
-
Partially filled, properly labeled containers can remain in the SAA for up to one year. Once a container is full, it must be removed from the SAA within three days.[6]
Step 4: Disposal Manifest and Pickup
The final step is to arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride down the drain or in the regular trash.[5]
-
Complete a hazardous waste pickup request form as required by your institution, providing an accurate description of the waste.
-
Ensure that all paperwork is completed accurately to maintain a clear chain of custody for the waste from generation to final disposal.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or accidental exposure, immediate and correct action is crucial.
-
Spill Response:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Ventilate the area.
-
-
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride.
Caption: Disposal workflow for 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride.
By implementing these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner. Always consult your institution's specific waste management policies and your local regulations for any additional requirements.
References
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Anenta. (2024, December 18). A guide to the disposal of laboratory waste. Retrieved from [Link]
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American Chemical Society. (n.d.). Hazardous Waste & Disposal. Retrieved from [Link]
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University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
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ChemBK. (2024, April 9). 2-Amino-1-(2-chlorophenyl)ethanol. Retrieved from [Link]
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AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
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Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol. Retrieved from [Link]
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University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride. As this compound is primarily for research and development, comprehensive hazard data may not be fully established. Therefore, this guidance is built upon a conservative approach, synthesizing safety data from structurally analogous compounds to ensure the highest level of protection. The protocols herein are designed to be a self-validating system, emphasizing not just the "what" but the "why" behind each procedural step to foster a deeply ingrained culture of safety.
Hazard Assessment: Understanding the Risks
Before any handling operation, a thorough understanding of the potential hazards is critical. 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride belongs to a class of substituted phenylethanolamines. Analysis of safety data sheets (SDS) for structurally similar chemicals reveals a consistent hazard profile that must be respected.
Primary Routes of Exposure:
-
Inhalation: Powders can be easily aerosolized and inhaled.
-
Dermal Contact: The compound can be absorbed through the skin, potentially causing local irritation or systemic effects.[1][2]
-
Ocular Contact: Direct contact can cause serious eye irritation or damage.[1][2]
-
Ingestion: Accidental ingestion is a significant risk, with related compounds showing high acute oral toxicity.[2][3][4]
Anticipated Hazards Based on Analogous Compounds:
-
Acute Toxicity: Related compounds are classified as harmful or fatal if swallowed, inhaled, or in contact with skin.[3]
-
Skin and Eye Damage: Analogues are known to cause skin irritation, severe skin burns, and serious eye damage.[1][2][3]
-
Respiratory Irritation: Inhalation may cause respiratory irritation.[1][2]
-
Organ Toxicity: Some related aminoethanols have been shown to cause damage to organs through single or repeated exposure.[3]
Given this profile, 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride must be handled as a hazardous substance, mandating the use of stringent engineering controls and a comprehensive suite of personal protective equipment (PPE).
Core PPE and Engineering Controls
The primary directive is to minimize exposure through a combination of engineering controls and PPE. A certified chemical fume hood is the mandatory primary engineering control for all weighing and handling operations.
The following table summarizes the minimum required PPE for handling this compound.
| PPE Item | Specification & Standard | Rationale for Use |
| Hand Protection | Double-gloving with powder-free, chemotherapy-rated nitrile gloves (meeting ASTM D6978 standard).[5] | Prevents dermal absorption. Double-gloving provides redundancy in case of a tear or puncture in the outer glove.[6] The inner glove is worn under the gown cuff, and the outer glove over the cuff to seal the interface.[6] |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit or elastic cuffs.[6] | Protects skin from contamination and prevents the transfer of the compound outside the work area. Gowns should be changed every 2-3 hours or immediately upon contamination.[5] |
| Eye & Face Protection | Chemical splash goggles and a full-face shield.[2][7] | Goggles provide a seal around the eyes to protect against dust and splashes.[7] A face shield offers a secondary barrier for the entire face. Standard safety glasses are insufficient.[7][8] |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator.[5] | Essential for protecting against inhalation of fine powders, especially during weighing or transfer operations where dust generation is likely.[2][5] |
| Foot Protection | Two pairs of disposable shoe covers over closed-toe laboratory shoes.[5] | Prevents the tracking of contaminants out of the designated handling area.[5][8] |
Procedural Protocol: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, sequential protocol for donning, handling, and doffing PPE is critical to its efficacy. This workflow is designed to prevent cross-contamination at every stage.
Pre-Handling Checklist
-
Verify that a chemical fume hood is certified and functioning correctly.
-
Ensure all required PPE is available in the correct sizes.
-
Locate the nearest safety shower and eyewash station and confirm they are unobstructed.[4]
-
Prepare a designated hazardous waste container for all disposable items.
Donning PPE: The Proper Sequence
-
Shoe Covers: Don the first pair of shoe covers. Enter the designated hazardous handling area and don the second pair.
-
Gown: Put on the disposable gown, ensuring it is fully snapped or tied in the back.
-
Respirator: Put on and perform a seal check for the N95 respirator.
-
Eye and Face Protection: Put on chemical splash goggles, followed by the face shield.
-
Gloves: Don the first pair of nitrile gloves, tucking the cuffs under the sleeves of the gown. Don the second, outer pair of gloves, pulling the cuffs over the sleeves of the gown.[6]
Doffing PPE: Preventing Self-Contamination
This process is performed in the reverse order of donning and is the most critical step for preventing personal exposure. All doffing should occur in a designated area before exiting the lab.
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the exterior surface. Dispose of them immediately in the designated hazardous waste bin.[2]
-
Gown and Outer Shoe Covers: Remove the gown and the outer pair of shoe covers. Roll the gown inward on itself as it is removed to contain contaminants. Dispose of immediately.
-
Face/Eye Protection: Remove the face shield and goggles from the back to the front.
-
Respirator: Remove the respirator without touching the front.
-
Inner Gloves: Remove the final pair of gloves, again, without touching the outer surface.
-
Hand Washing: Immediately and thoroughly wash hands with soap and water.[2]
The following diagram illustrates the complete workflow from preparation to post-handling safety procedures.
Caption: PPE workflow for handling hazardous chemical compounds.
Decontamination and Disposal Plan
Effective management of waste is a crucial component of the overall safety plan.
PPE Disposal
All used PPE, including gowns, gloves, shoe covers, and respirator masks, is considered contaminated hazardous waste.[5] It must be collected in a clearly labeled, sealed waste bag or container and disposed of according to your institution's hazardous waste procedures.[2] Never dispose of this material in the regular trash.
Chemical Waste Disposal
All surplus 2-Amino-1-(2-chlorophenyl)ethanol hydrochloride and any contaminated materials (e.g., weighing paper, pipette tips) must be disposed of as hazardous chemical waste. Do not allow the product to enter drains or waterways.[1][2] Consult your institution's environmental health and safety (EHS) office for specific disposal protocols.
Spill Management
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS office. Only personnel trained in hazardous spill cleanup should address the situation. Do not attempt to clean a significant spill without proper training and equipment.
By integrating this comprehensive PPE strategy into your standard operating procedures, you create a robust barrier against chemical exposure, ensuring personal safety and the integrity of your research.
References
- Sigma-Aldrich. (2024).
- MedchemExpress.com. (2026).
- TCI Chemicals. (2023).
- U.S. Food & Drug Administration. (n.d.).
- AA Blocks. (2025). Safety Data Sheet for 2-(2-Amino-4-chlorophenyl)ethanol.
- TCI Chemicals. (2024).
- PubChem. (n.d.). 2-Amino-1-(2-chlorophenyl)ethanol.
- AK Scientific, Inc. (n.d.).
- ChemBK. (2024). 2-Amino-1-(2-chlorophenyl)ethanol.
- Fisher Scientific. (2025). Safety Data Sheet for Ethanolamine hydrochloride.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline.
- Pharmacy Times. (2018). USP Chapter <800>: Personal Protective Equipment.
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
